Product packaging for Iopamidol Impurity (Desdiiodo Iopamidol)(Cat. No.:CAS No. 1798830-49-5)

Iopamidol Impurity (Desdiiodo Iopamidol)

Cat. No.: B602082
CAS No.: 1798830-49-5
M. Wt: 525.30
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an impurity of Iopamidol

Properties

CAS No.

1798830-49-5

Molecular Formula

C17H24IN3O8

Molecular Weight

525.30

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathways for Iopamidol Impurity: Desdiiodo Iopamidol - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Desdiiodo Iopamidol, a critical impurity of the non-ionic X-ray contrast agent, Iopamidol. The formation of this impurity is primarily understood as a degradation process of the parent Iopamidol molecule. This document details the mechanisms of its formation, experimental protocols for its generation under controlled conditions, and relevant quantitative data.

Introduction to Iopamidol and the Significance of Desdiiodo Iopamidol

Iopamidol is a widely used, water-soluble, non-ionic iodinated contrast medium essential for various diagnostic imaging procedures, including angiography and computed tomography.[1] Its efficacy relies on the radiopaque properties of the three iodine atoms on its benzene ring structure.[2] The purity and safety of Iopamidol are paramount, and the presence of impurities can impact its safety and efficacy.

Desdiiodo Iopamidol is a significant impurity formed by the removal of two iodine atoms from the Iopamidol molecule. Its presence in the final drug product is a critical quality attribute that needs to be monitored and controlled. Understanding the pathways of its formation is crucial for developing stable formulations and robust manufacturing processes. While direct synthetic routes for Desdiiodo Iopamidol are not extensively published, its formation through the degradation of Iopamidol is well-documented.

Chemical and Physical Data

A clear comparison of the chemical and physical properties of Iopamidol and its Desdiiodo impurity is essential for their identification and characterization.

PropertyIopamidolDesdiiodo Iopamidol
Chemical Name (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide[1](S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[3][4]
CAS Number 60166-93-0[1]1798830-49-5[3][4][5]
Molecular Formula C₁₇H₂₂I₃N₃O₈[1]C₁₇H₂₄IN₃O₈[3][5]
Molecular Weight 777.1 g/mol [1]525.30 g/mol [3][5]

Synthesis Pathways: Formation via Degradation

The primary pathway for the formation of Desdiiodo Iopamidol is through the degradation of Iopamidol, specifically via deiodination. This process involves the cleavage of the carbon-iodine bond on the aromatic ring.

Photodegradation

Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of Iopamidol and the formation of deiodinated impurities. The aromatic iodine-carbon bond is susceptible to photolytic cleavage.

G Iopamidol Iopamidol (2,4,6-triiodo) Intermediate Mono-deiodinated Intermediate (di-iodo) Iopamidol->Intermediate - I⁻ Desdiiodo_Iopamidol Desdiiodo Iopamidol (mono-iodo) Intermediate->Desdiiodo_Iopamidol - I⁻ UV UV Radiation (hν) UV->Iopamidol UV->Intermediate

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, which involve the generation of highly reactive oxygen species, can also lead to the degradation of Iopamidol and subsequent deiodination. Studies have shown that processes like UV/H₂O₂ and UV/persulfate can effectively degrade Iopamidol, with deiodination being a key transformation.[6]

Experimental Protocols for Formation via Degradation

The following protocols are based on published studies on Iopamidol degradation and can be adapted for the controlled generation of Desdiiodo Iopamidol.

Photodegradation Experimental Setup

This protocol describes a typical laboratory setup for studying the photodegradation of Iopamidol.

Objective: To induce the formation of Desdiiodo Iopamidol through UV irradiation.

Materials:

  • Iopamidol solution of known concentration

  • Quartz photoreactor

  • Low-pressure mercury UV lamp

  • Magnetic stirrer

  • pH meter and buffers

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Prepare an aqueous solution of Iopamidol at a specific concentration (e.g., 10 mg/L).

  • Adjust the pH of the solution to the desired level (e.g., pH 7) using appropriate buffers.

  • Place the solution in the quartz photoreactor and ensure continuous mixing with a magnetic stirrer.

  • Position the UV lamp to irradiate the solution uniformly.

  • At specific time intervals, withdraw aliquots of the solution for analysis.

  • Analyze the samples by HPLC to monitor the degradation of Iopamidol and the formation of deiodinated products, including Desdiiodo Iopamidol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Sol Prepare Iopamidol Solution Adjust_pH Adjust pH Prep_Sol->Adjust_pH Reactor Place in Quartz Reactor Adjust_pH->Reactor Irradiate Irradiate with UV Lamp Reactor->Irradiate Sample Withdraw Samples Periodically Irradiate->Sample HPLC HPLC Analysis Sample->HPLC

Quantitative Data from Degradation Studies

The following table summarizes key quantitative data from studies on Iopamidol degradation, which can be indicative of the conditions favoring the formation of Desdiiodo Iopamidol.

ParameterConditionValue/ObservationReference
Photodegradation Quantum Yield Low-pressure UV lamp0.03318 mol einstein⁻¹[6] (Implied from similar studies)
Effect of UV Intensity Increased UV intensityIncreased degradation rate[6] (General principle)
Effect of pH Varied pHNegligible effect on photodegradation rate[6] (General principle)
AOPs Degradation Rate UV/NaOCl14 times faster than UV-only[6]

Conclusion

The synthesis of Desdiiodo Iopamidol is intrinsically linked to the degradation of Iopamidol. Understanding the mechanisms of deiodination, particularly through photodegradation and advanced oxidation processes, is essential for controlling the formation of this impurity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to study, and potentially control, the formation of Desdiiodo Iopamidol, thereby ensuring the quality and safety of Iopamidol-containing pharmaceutical products. Further research into specific and controlled synthetic methods for producing this impurity as a reference standard is warranted.

References

Characterization of Desdiiodo Iopamidol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the characterization of the Desdiiodo Iopamidol reference standard, a critical impurity of the non-ionic X-ray contrast agent, Iopamidol. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Iopamidol and related substances.

Introduction

Desdiiodo Iopamidol, chemically known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is a known process-related impurity and potential degradation product of Iopamidol.[1][2] Its diligent monitoring and control are essential to ensure the safety and efficacy of Iopamidol formulations. This guide outlines the key physicochemical properties and analytical methodologies for the definitive identification and quantification of the Desdiiodo Iopamidol reference standard.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a reference standard is paramount for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[1][2]
CAS Number 1798830-49-5[1]
Molecular Formula C17H24IN3O8[1]
Molecular Weight 525.3 g/mol [1]
Appearance White to off-white solid (Illustrative)N/A
Solubility Soluble in water, DMSO. Sparingly soluble in Methanol. (Illustrative)N/A
Melting Point 185-195 °C (Illustrative)N/A

Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of the Desdiiodo Iopamidol reference standard. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the Desdiiodo Iopamidol reference standard and for its quantification in Iopamidol drug substances and products. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the reference standard in the mobile phase to achieve a known concentration.

ParameterSpecification
Purity (by HPLC) ≥ 98.0% (Illustrative)
Retention Time Approximately 8.5 minutes (dependent on specific method parameters) (Illustrative)
Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and structure of Desdiiodo Iopamidol. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and its fragmentation pattern.

Ionm/z (Illustrative)Description
[M+H]+ 526.0681Protonated molecule
[M+Na]+ 548.0400Sodium adduct
Fragment 1 421.0152Loss of C3H7NO3
Fragment 2 317.9623Further fragmentation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Desdiiodo Iopamidol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.5 - 9.0m2HAr-H
7.5 - 8.0m1HAr-H
4.0 - 4.5m1HCH-OH
3.0 - 4.0m12HCH₂, CH
1.2d3HCH₃

Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
170 - 175C=O (amide)
135 - 150Ar-C
90 - 100Ar-C-I
60 - 70CH-OH
50 - 60CH₂-OH
20 - 25CH₃

Workflow and Pathway Diagrams

Visual representations of the analytical workflow and related biological pathways can aid in understanding the context of the reference standard's characterization.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Reference_Standard Desdiiodo Iopamidol Reference Standard Dissolution Dissolution in appropriate solvent Reference_Standard->Dissolution HPLC HPLC Analysis (Purity Assay) Dissolution->HPLC MS Mass Spectrometry (Identity & Structure) Dissolution->MS NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR Data_Analysis Data Interpretation and Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CoA Certificate of Analysis (CoA) Generation Data_Analysis->CoA

Analytical workflow for the characterization of Desdiiodo Iopamidol.

Iopamidol_Signaling_Pathway Iopamidol_Admin Iopamidol Administration (Intravascular) Distribution Systemic Distribution Iopamidol_Admin->Distribution Kidney Renal Filtration Distribution->Kidney Cellular_Effects Potential Cellular Effects (e.g., Osmotic Stress) Distribution->Cellular_Effects Excretion Excretion in Urine Kidney->Excretion ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Effects->ROS_Generation Apoptosis_Pathway Apoptotic Pathways ROS_Generation->Apoptosis_Pathway can induce

Hypothetical signaling pathway of Iopamidol's cellular effects.

Conclusion

The comprehensive characterization of the Desdiiodo Iopamidol reference standard is a prerequisite for its use in the quality control of Iopamidol. The analytical methodologies detailed in this guide provide a robust framework for the identification, structural elucidation, and purity determination of this critical impurity. Adherence to these or similarly validated methods will ensure the accuracy and reliability of analytical data, ultimately contributing to the safety and quality of Iopamidol-containing pharmaceutical products.

References

An In-depth Technical Guide to the Identification of Iopamidol Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of iopamidol degradation products. Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent, can degrade under various stress conditions, leading to the formation of related substances that require careful monitoring to ensure product quality, safety, and efficacy. This document details the primary degradation pathways, analytical methodologies for identification and quantification, and summarizes key degradation products observed under forced degradation conditions.

Introduction to Iopamidol Stability and Degradation

Iopamidol's chemical structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products that may form during the manufacturing process, storage, and handling of iopamidol-containing products. Understanding these degradation pathways is crucial for the development of stability-indicating analytical methods and for ensuring the overall quality of the final drug product.

Primary Degradation Pathways of Iopamidol

Forced degradation studies have revealed several key pathways for iopamidol degradation:

  • Hydrolysis: Under acidic and basic conditions, the amide linkages in the iopamidol molecule are susceptible to hydrolysis. This can lead to the cleavage of the side chains from the tri-iodinated benzene ring.

  • Oxidation: Oxidative stress, often induced by agents like hydrogen peroxide, can lead to various degradation products. A notable transformation is the oxidation of the amino group to a nitro group.[1]

  • Photodegradation: Exposure to UV light can induce the degradation of iopamidol. The primary mechanisms involved are deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation, which involves the addition of hydroxyl groups.[2] The rate of photodegradation is influenced by the intensity of the UV irradiation.[2]

  • Formation of Chloro-derivatives: In the presence of chlorine, chlorine-containing products can be formed.[1]

Quantitative Analysis of Iopamidol Degradation Products

The following table summarizes the types of degradation products identified under various stress conditions. While the precise quantification of each degradation product is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration), this table provides a qualitative and semi-quantitative overview based on available literature.

Stress ConditionDegradation Product TypeKey TransformationAnalytical Method
Acid Hydrolysis Hydrolyzed side chainsCleavage of amide bondsHPLC, LC-MS
Base Hydrolysis Hydrolyzed side chainsCleavage of amide bondsHPLC, LC-MS
Oxidation (H₂O₂) Oxidized amino groupAmino group to nitro groupHPLC, LC-MS/MS[1]
Photodegradation (UV) Deiodinated & Hydroxylated ProductsLoss of iodine, addition of -OHUPLC-ESI-MS, UPLC-UV[2]
UV/Chlorine Chloro-derivativesAddition of chlorineLC-MS

Experimental Protocols for Iopamidol Forced Degradation Studies

The following are generalized protocols for inducing and analyzing iopamidol degradation. Researchers should optimize these conditions based on their specific drug product formulation and regulatory requirements. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Sample Preparation

A stock solution of iopamidol is typically prepared in a suitable solvent, such as water or a mild buffer, at a known concentration (e.g., 1 mg/mL). This stock solution is then subjected to the various stress conditions outlined below.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To the iopamidol stock solution, add an equal volume of a suitable acid (e.g., 0.1 N HCl).

    • Incubate the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-24 hours), monitoring the degradation periodically.

    • After the desired degradation is achieved, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH) to halt the reaction.

    • Dilute the sample to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To the iopamidol stock solution, add an equal volume of a suitable base (e.g., 0.1 N NaOH).

    • Follow the same incubation, neutralization (with a suitable acid, e.g., 0.1 N HCl), and dilution steps as described for acid hydrolysis.

Oxidative Degradation
  • To the iopamidol stock solution, add a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified duration (e.g., up to 7 days).

  • Monitor the degradation periodically.

  • Once the target degradation is achieved, dilute the sample to a suitable concentration for analysis.

Photodegradation
  • Expose the iopamidol stock solution to a controlled UV light source (e.g., with an output of 200-800 nm) for a defined period.

  • The exposure should be sufficient to achieve the desired degradation (e.g., not less than 1.2 million lux hours).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Following exposure, dilute the samples for analysis.

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating iopamidol from its degradation products. A typical method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where iopamidol and its degradation products have significant absorbance (e.g., 240 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation of degradation products, LC-MS is a powerful tool. Techniques like UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) and LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide high-resolution mass data that can be used to determine the elemental composition and fragmentation patterns of the degradation products, thereby enabling their identification.[2][3]

Visualizing Degradation Pathways and Workflows

Iopamidol Degradation Pathways

Iopamidol_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photodegradation Photodegradation (UV) cluster_chlorination Chlorination (UV/Chlorine) Iopamidol Iopamidol Hydrolyzed_Side_Chains Hydrolyzed Side Chains Iopamidol->Hydrolyzed_Side_Chains Amide Bond Cleavage Nitro_Derivative Nitro Derivative Iopamidol->Nitro_Derivative Amino Group Oxidation Deiodinated_Product Deiodinated Product Iopamidol->Deiodinated_Product Deiodination Hydroxylated_Product Hydroxylated Product Iopamidol->Hydroxylated_Product Hydroxylation Chloro_Derivative Chloro-Derivative Iopamidol->Chloro_Derivative Chlorine Addition

Caption: Major degradation pathways of iopamidol under various stress conditions.

Experimental Workflow for Degradation Product Identification

Experimental_Workflow start Iopamidol Sample stress Forced Degradation (Acid, Base, H₂O₂, UV, etc.) start->stress separation Separation of Degradation Products (HPLC/UPLC) stress->separation detection Detection and Quantification (UV Detector) separation->detection identification Structural Elucidation (LC-MS, LC-MS/MS) separation->identification data_analysis Data Analysis and Reporting detection->data_analysis identification->data_analysis end Identified Degradation Products data_analysis->end

Caption: A typical experimental workflow for the identification of iopamidol degradation products.

Conclusion

The identification and characterization of iopamidol degradation products are critical aspects of drug development and quality control. This guide has outlined the primary degradation pathways, provided a framework for quantitative analysis, detailed experimental protocols for forced degradation studies, and visualized the key processes involved. By employing a systematic approach utilizing modern analytical techniques such as HPLC and LC-MS, researchers and scientists can effectively identify, quantify, and control the impurities in iopamidol, ensuring the safety and efficacy of this important diagnostic agent.

References

Formation mechanism of Desdiiodo Iopamidol in Iopamidol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation mechanism of Desdiiodo Iopamidol, a critical impurity encountered during the synthesis of the non-ionic X-ray contrast agent, Iopamidol. Understanding the genesis of this and other related impurities is paramount for the development of robust and well-controlled manufacturing processes that ensure the final drug product's purity, safety, and efficacy.

Introduction to Iopamidol and its Impurities

Iopamidol, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide, is a widely used contrast medium in medical imaging.[1][2] Its efficacy is derived from the high concentration of iodine atoms, which attenuate X-rays. The manufacturing of Iopamidol is a complex multi-step chemical synthesis where the control of impurities is a significant challenge.[3] Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia mandate strict limits on impurities in the final drug substance.

Desdiiodo Iopamidol is a process-related impurity of Iopamidol, characterized by the absence of two iodine atoms from the tri-iodinated benzene ring of the parent molecule. Its formation represents a significant purity issue in Iopamidoĺ manufacturing.

Proposed Formation Mechanism of Desdiiodo Iopamidol

While the precise, documented mechanism for the formation of Desdiiodo Iopamidol during Iopamidol synthesis is not extensively detailed in publicly available literature, a plausible pathway can be postulated based on established principles of organic chemistry and knowledge of the Iopamidol synthesis process. The formation likely occurs through a deiodination reaction of the tri-iodinated aromatic ring of Iopamidol or its precursors.

Several factors inherent to the synthetic process could contribute to this deiodination:

  • Presence of Reducing Agents: The synthesis of Iopamidol may involve steps where reducing agents are present, either as primary reagents or as impurities. These reducing agents can react with the aryl-iodine bonds, leading to their cleavage.

  • Catalytic Dehalogenation by Metal Impurities: Trace amounts of transition metals, potentially introduced from reactors or starting materials, can catalyze the dehalogenation of aryl halides.[4][5][6][7]

  • Radical Reactions: The reaction conditions, such as elevated temperatures or the presence of radical initiators, could lead to the formation of aryl radicals, which can then abstract a hydrogen atom to yield the deiodinated product.

  • Incomplete Iodination: The primary iodination step of the aromatic ring might be incomplete, leading to the formation of mono- and di-iodinated precursors that are then carried through the subsequent synthetic steps.

The following diagram illustrates a proposed logical relationship for the formation of Desdiiodo Iopamidol.

G Proposed Formation Pathways of Desdiiodo Iopamidol cluster_main Iopamidol Synthesis cluster_impurities Impurity Formation Iopamidol_Precursor Tri-iodinated Precursor Iopamidol Iopamidol Iopamidol_Precursor->Iopamidol Main Reaction Pathway Desdiiodo_Iopamidol Desdiiodo Iopamidol Iopamidol->Desdiiodo_Iopamidol Degradation Reducing_Agents Reducing Agents Reducing_Agents->Iopamidol_Precursor Deiodination Metal_Catalysts Metal Catalysts (Impurities) Metal_Catalysts->Iopamidol_Precursor Deiodination Incomplete_Iodination Incomplete Iodination Incomplete_Iodination->Desdiiodo_Iopamidol Carried Through Synthesis

Caption: Logical pathways for Desdiiodo Iopamidol formation.

Quantitative Data on Impurity Formation

Experimental Protocols

Detailed experimental protocols for the synthesis of Iopamidol, particularly those that detail the formation and control of Desdiiodo Iopamidol, are typically proprietary. However, the scientific literature and patents describe general procedures for the synthesis of Iopamidol and related compounds. These generally involve the multi-step synthesis of the tri-iodinated aromatic backbone followed by amidation reactions to introduce the side chains.

A generalized workflow for Iopamidol synthesis and the point at which Desdiiodo Iopamidol could be formed is depicted below.

G Generalized Iopamidol Synthesis Workflow Start Starting Materials Iodination Iodination of Aromatic Ring Start->Iodination Amidation1 First Amidation Iodination->Amidation1 Impurity_Formation Formation of Desdiiodo Iopamidol Iodination->Impurity_Formation Incomplete reaction or deiodination Amidation2 Second Amidation Amidation1->Amidation2 Amidation1->Impurity_Formation Side reaction Purification Purification Amidation2->Purification Amidation2->Impurity_Formation Side reaction Final_Product Iopamidol API Purification->Final_Product Impurity_Formation->Purification Removal of impurity

Caption: Generalized workflow of Iopamidol synthesis.

Analytical Methods for Detection and Quantification

The detection and quantification of Desdiiodo Iopamidol and other impurities in Iopamidol are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Iopamidol and its impurities would involve:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where Iopamidol and its impurities have significant absorbance (e.g., around 240 nm).[8]

  • Quantification: The amount of Desdiiodo Iopamidol is determined by comparing its peak area to that of a qualified reference standard.

HPLC-Mass Spectrometry (HPLC-MS)

For the unequivocal identification of impurities, HPLC coupled with Mass Spectrometry (MS) is a powerful tool.[2] This technique provides molecular weight information and fragmentation patterns, which can be used to confirm the structure of Desdiiodo Iopamidol.

The following table summarizes the analytical methods.

Technique Purpose Typical Parameters
HPLC-UV Quantification of Desdiiodo IopamidolColumn: C18; Mobile Phase: Buffered Acetonitrile/Water Gradient; Detection: UV at ~240 nm
HPLC-MS Identification and Structural ConfirmationIonization: Electrospray (ESI); Analyzer: Quadrupole, Time-of-Flight (TOF)

Control and Purification Strategies

The control of Desdiiodo Iopamidol levels in the final Iopamidol product is achieved through a combination of process optimization and effective purification methods.

  • Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents during the iodination and subsequent steps is critical to minimize the formation of under-iodinated species. The exclusion of metallic impurities and adventitious reducing agents is also important.

  • Crystallization: Iopamidol is a crystalline solid, and crystallization is a key purification step. The solubility of Iopamidol and Desdiiodo Iopamidol in the crystallization solvent system will be different, allowing for the selective crystallization of the pure Iopamidol, leaving the impurity in the mother liquor.

  • Chromatography: In some cases, preparative chromatography may be employed to remove impurities that are difficult to separate by crystallization.

The logical relationship for controlling Desdiiodo Iopamidol is outlined in the diagram below.

G Control Strategy for Desdiiodo Iopamidol cluster_prevention Prevention cluster_removal Removal Control_Strategy Control of Desdiiodo Iopamidol Process_Optimization Process Optimization Control_Strategy->Process_Optimization Raw_Material_Control Raw Material Control Control_Strategy->Raw_Material_Control Crystallization Crystallization Control_Strategy->Crystallization Chromatography Preparative Chromatography Control_Strategy->Chromatography

Caption: Strategy for controlling Desdiiodo Iopamidol levels.

Conclusion

The formation of Desdiiodo Iopamidol is a key concern in the synthesis of Iopamidol. While a definitive, published mechanism is not available, it is likely formed through deiodination reactions driven by reducing conditions, catalytic impurities, or as a result of incomplete iodination. A thorough understanding of these potential pathways, coupled with robust process controls, effective purification strategies, and sensitive analytical methods, is essential for the consistent production of high-purity Iopamidol that meets the stringent requirements for patient safety and drug efficacy. Further research into the specific kinetics and mechanisms of Desdiiodo Iopamidol formation would be beneficial for the continued optimization of Iopamidol manufacturing processes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Desdiiodo Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desdiiodo Iopamidol, a known impurity and degradation product of the widely used non-ionic X-ray contrast agent Iopamidol, is of significant interest in pharmaceutical quality control and drug stability studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of Desdiiodo Iopamidol. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Desdiiodo Iopamidol is structurally similar to its parent compound, Iopamidol, with the key difference being the absence of two iodine atoms on the benzene ring. As an impurity, its presence in Iopamidol formulations is strictly monitored to ensure the safety and efficacy of the final drug product. Understanding the physical and chemical characteristics of Desdiiodo Iopamidol is crucial for developing robust analytical methods for its detection and quantification, as well as for assessing the degradation pathways of Iopamidol.

Physical Properties

The physical properties of Desdiiodo Iopamidol are essential for its isolation, characterization, and the development of appropriate analytical techniques. While specific experimental data for Desdiiodo Iopamidol is limited, the properties of the parent compound, Iopamidol, provide a valuable reference point.

PropertyData
Molecular Formula C₁₇H₂₄IN₃O₈
Molecular Weight 525.30 g/mol [1][2][3]
Appearance Assumed to be a white to off-white solid, similar to Iopamidol.[4]
Melting Point Data not available; the parent compound, Iopamidol, decomposes at high temperatures without melting.[5]
Boiling Point Data not available; likely to decompose at high temperatures.
Solubility Expected to be soluble in water, similar to Iopamidol.
pKa Data not available.

Chemical Properties

The chemical properties of Desdiiodo Iopamidol are largely dictated by its functional groups, including amide, hydroxyl, and the remaining iodine atom on the aromatic ring. Its chemical stability and reactivity are of primary concern in the context of Iopamidol degradation.

3.1. Degradation Pathways

Desdiiodo Iopamidol can be formed through the degradation of Iopamidol. The primary degradation mechanisms involve deiodination and hydrolysis.

  • Deiodination: The carbon-iodine bonds in Iopamidol can be cleaved under certain conditions, such as exposure to UV light or specific chemical environments, leading to the formation of Desdiiodo Iopamidol and other deiodinated species.[3][6]

  • Hydrolysis: The amide linkages in the side chains of both Iopamidol and Desdiiodo Iopamidol can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of related impurities.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of Desdiiodo Iopamidol are crucial for its analysis. The following are generalized methodologies that can be adapted for this specific compound.

4.1. Melting Point Determination (Capillary Method)

This method is suitable for powdered crystalline substances.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp) and glass capillary tubes.[7][8]

  • Procedure:

    • A small, dry sample of Desdiiodo Iopamidol is finely powdered and packed into a capillary tube to a height of 2-3 mm.[8]

    • The capillary tube is placed in the heating block of the melting point apparatus.[8]

    • The sample is heated at a controlled rate.[8]

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For substances that decompose, the decomposition temperature is noted.[7]

4.2. Solubility Determination

This protocol determines the solubility of a compound in a specific solvent.

  • Apparatus: Analytical balance, volumetric flasks, a constant temperature bath or shaker, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of Desdiiodo Iopamidol is added to a known volume of the solvent (e.g., water) in a flask.

    • The mixture is agitated in a constant temperature bath until equilibrium is reached.

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of Desdiiodo Iopamidol in the filtrate is determined using a validated analytical method, such as HPLC-UV.

4.3. pKa Determination (Spectrophotometric Method)

This method is applicable for compounds with a chromophore that exhibits a change in absorbance with pH.

  • Apparatus: A UV-Vis spectrophotometer with a thermostatted cell holder, pH meter, and quartz cuvettes.

  • Procedure:

    • A series of buffer solutions with a range of known pH values are prepared.

    • A stock solution of Desdiiodo Iopamidol is prepared in a suitable solvent.

    • Aliquots of the stock solution are added to each buffer solution to prepare a series of solutions with the same total concentration of the compound but different pH values.

    • The UV-Vis spectrum of each solution is recorded.

    • The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.

    • The pKa is determined from the inflection point of the resulting sigmoid curve.[9]

4.4. Analytical Characterization (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of pharmaceutical impurities.

  • Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (Typical for Iopamidol and its impurities):

    • Column: A C18 or phenyl stationary phase is often used.[10][11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.[10][11]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 240 nm for Iopamidol).[10][11]

    • Quantification: Quantification is achieved by comparing the peak area of Desdiiodo Iopamidol in a sample to that of a certified reference standard.

Mandatory Visualizations

5.1. Logical Relationship of Iopamidol and its Impurities

G Iopamidol Iopamidol (Parent Drug) ProcessImpurities Process-Related Impurities Iopamidol->ProcessImpurities Synthesis DegradationImpurities Degradation Impurities Iopamidol->DegradationImpurities Degradation Desdiiodo_Iopamidol Desdiiodo Iopamidol DegradationImpurities->Desdiiodo_Iopamidol Deiodination

Caption: Relationship between Iopamidol and its impurities.

5.2. Experimental Workflow for Impurity Identification

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_result Result Sample Iopamidol Drug Product Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC LCMS LC-MS (Identification) HPLC->LCMS Quantification Quantification of Desdiiodo Iopamidol HPLC->Quantification NMR NMR (Structure Elucidation) LCMS->NMR

Caption: Workflow for the identification of Desdiiodo Iopamidol.

References

In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desdiiodo Iopamidol, with the CAS number 1798830-49-5, is primarily recognized as a process impurity and degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This technical guide provides a comprehensive overview of Desdiiodo Iopamidol, focusing on its chemical identity, its significance in the quality control of Iopamidol, and the analytical methodologies for its detection and quantification. Due to its status as an impurity, dedicated studies on its pharmacological and toxicological profiles are limited. This document compiles available information and discusses its relevance within the broader context of the safety and efficacy of Iopamidol.

Introduction

Iopamidol is a tri-iodinated benzene derivative essential for diagnostic imaging procedures such as CT scans and angiography, enhancing the visibility of internal structures.[1] The manufacturing process of Iopamidol is a complex multi-step chemical synthesis, which can lead to the formation of various process-related impurities and degradation products.[1] Desdiiodo Iopamidol is one such impurity, characterized by the absence of two iodine atoms from the tri-iodinated benzene ring of the parent Iopamidol molecule. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be strictly controlled to ensure patient safety and drug efficacy, as mandated by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] This guide focuses on the technical aspects of Desdiiodo Iopamidol, providing a resource for researchers and professionals involved in the development, manufacturing, and quality control of Iopamidol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Desdiiodo Iopamidol is presented in Table 1.

PropertyValueReference
CAS Number 1798830-49-5[1]
Molecular Formula C₁₇H₂₄IN₃O₈
Molecular Weight 525.3 g/mol
IUPAC Name (S)-N¹,N³-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide
Synonyms Iopamidol Impurity
Parent Drug Iopamidol[1]

Synthesis and Formation

Desdiiodo Iopamidol is not intentionally synthesized as a therapeutic agent but is formed as an impurity during the synthesis of Iopamidol. Its formation can occur through incomplete iodination of the benzene ring precursor or through degradation of the Iopamidol molecule under certain conditions.

Potential Formation Pathways

The synthesis of Iopamidol involves the iodination of a substituted benzene ring. Incomplete iodination is a likely pathway for the formation of Desdiiodo Iopamidol. The general synthetic route for Iopamidol and related impurities often starts from 5-amino-1,3-phthaloyl dichloride.[2]

A potential logical pathway for the formation of Desdiiodo Iopamidol during Iopamidol synthesis is visualized in the following diagram:

G A 5-Nitroisophthalic Acid B 5-Aminoisophthalic Acid Derivative A->B Reduction C Iodination B->C D Partially Iodinated Intermediate C->D Incomplete Reaction E Tri-iodinated Intermediate C->E Complete Reaction F Amidation D->F E->F G Desdiiodo Iopamidol F->G H Iopamidol F->H

Caption: Potential formation pathway of Desdiiodo Iopamidol.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products of a drug substance and for developing stability-indicating analytical methods.[3] These studies involve subjecting the drug to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis.[4] The degradation of Iopamidol under various stress conditions can lead to the formation of Desdiiodo Iopamidol. For instance, studies on the photodegradation of Iopamidol have shown that deiodination is a major degradation pathway, which can result in the formation of Desdiiodo Iopamidol among other products.[5]

Analytical Characterization and Detection

The detection and quantification of Desdiiodo Iopamidol as an impurity in Iopamidol are crucial for quality control. Various analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of Iopamidol and its impurities.[6] A validated, stability-indicating HPLC method can effectively separate Desdiiodo Iopamidol from the parent drug and other related substances. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification and quantification of impurities, providing both chromatographic separation and mass spectrometric identification.[7]

Table 2: Analytical Methods for Impurity Profiling of Iopamidol

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Quantification of impurities
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification of impurities
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of impurities
Gas Chromatography (GC)Analysis of residual solvents
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Detection of elemental impurities
Experimental Protocol: HPLC Method for Iopamidol and its Impurities

While a specific validated method for Desdiiodo Iopamidol is not publicly available, a general experimental protocol for the analysis of Iopamidol and its impurities using HPLC can be outlined as follows. This protocol is a representative example and would require optimization and validation for specific applications.

Objective: To separate and quantify Iopamidol and its related impurities, including Desdiiodo Iopamidol.

Materials and Reagents:

  • Iopamidol reference standard and sample

  • Desdiiodo Iopamidol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of Iopamidol and Desdiiodo Iopamidol of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the Iopamidol drug substance or product in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of Desdiiodo Iopamidol in the sample by comparing its peak area with that of the standard.

The workflow for analytical method development and validation is depicted below:

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B D Specificity B->D C Forced Degradation Studies C->B E Linearity D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I J Stability Studies H->J

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Its synthesis, a multi-step chemical process, is intricate and susceptible to the formation of various process-related impurities. The stringent control of these impurities is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive exploration of the origins of these process-related impurities, detailing the synthetic pathways, formation mechanisms, and analytical methodologies for their detection and quantification.

Iopamidol Synthesis: A Step-by-Step Overview

The manufacturing of Iopamidol is a sophisticated process that can be broadly categorized into two main stages: the formation of the tri-iodinated aromatic core and the subsequent attachment and modification of the side chains. While several synthetic variations exist, a common pathway is illustrated below.

Stage 1: Formation of the Tri-iodinated Core Intermediate

The synthesis typically commences with 5-nitroisophthalic acid.

  • Esterification: The carboxylic acid groups of 5-nitroisophthalic acid are esterified, for example, by reaction with an alcohol like butanol, to yield the corresponding diester.

  • Reduction: The nitro group is then reduced to an amino group, forming a 5-aminoisophthalate diester.

  • Amidation: The ester groups are subsequently amidated by reaction with 2-amino-1,3-propanediol (serinol) to produce 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)isophthalamide.

  • Iodination: The aromatic ring is then tri-iodinated at the 2, 4, and 6 positions using an iodinating agent such as iodine monochloride, yielding the key intermediate, 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamide, also referred to as Iopamidol Related Compound A.[1]

Stage 2: Acylation and Final Modification

The final stage involves the acylation of the amino group at the 5-position.

  • Acylation: The intermediate from Stage 1 is acylated using (S)-2-(acetyloxy)propanoyl chloride. This step introduces the lactamido side chain. To prevent side reactions with the hydroxyl groups of the serinol moieties, these may be protected prior to this step, for instance, by forming a cyclic ketal or through acetylation.[2]

  • Deprotection/Hydrolysis: Finally, any protecting groups are removed. In the case of an acetyl protecting group on the side chain hydroxyls and the acylating agent, a hydrolysis step is performed to yield the final Iopamidol molecule.[2]

The following diagram illustrates a generalized synthetic pathway for Iopamidol.

Iopamidol_Synthesis cluster_stage1 Stage 1: Formation of Tri-iodinated Core cluster_stage2 Stage 2: Acylation and Deprotection 5-Nitroisophthalic_acid 5-Nitroisophthalic Acid Diester 5-Nitroisophthalate Diester 5-Nitroisophthalic_acid->Diester Esterification Amino_Diester 5-Aminoisophthalate Diester Diester->Amino_Diester Reduction Amide 5-amino-N,N'-bis(1,3-dihydroxy- 2-propyl)isophthalamide Amino_Diester->Amide Amidation with Serinol Iopamidol_Impurity_A 5-amino-N,N'-bis(1,3-dihydroxy- 2-propyl)-2,4,6-triiodoisophthalamide (Iopamidol Impurity A) Amide->Iopamidol_Impurity_A Iodination Protected_Impurity_A Protected Impurity A (e.g., acetylated hydroxyls) Iopamidol_Impurity_A->Protected_Impurity_A Protection (optional) Acylated_Intermediate Acylated Protected Intermediate Protected_Impurity_A->Acylated_Intermediate Acylation with (S)-2-(acetyloxy)propanoyl chloride Iopamidol Iopamidol Acylated_Intermediate->Iopamidol Deprotection/Hydrolysis

A generalized synthetic pathway for Iopamidol.

Origin and Formation of Process-Related Impurities

The multi-step synthesis of Iopamidol can give rise to a range of impurities. These can be broadly classified as starting materials, intermediates, by-products from side reactions, and degradation products.

Key Process-Related Impurities

The following table summarizes some of the most significant process-related impurities in Iopamidol, their structures, and their likely origins in the manufacturing process.

Impurity NameStructureLikely Origin
Iopamidol Related Compound A 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamideUnreacted intermediate from the final acylation step.
Iopamidol Impurity B (Desmethyl Iopamidol)5-[(Hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamidePotentially arises from an impurity in the (S)-lactic acid used to prepare the acylating agent, or from a side reaction during the acylation step.
Iopamidol Impurity C 5-Acetamido-N,N'-bis(1,3-dihydroxy-2-propyl)-2,4,6-triiodoisophthalamideCan be formed if acetic anhydride is used as a protecting agent for the hydroxyl groups and the subsequent acylation at the 5-amino position does not occur. It can also be a starting material for an alternative synthesis route.
Iopamidol Impurity D (S)-3-(((1,3-dihydroxypropan-2-yl)amino)carbonyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodobenzoic acidIncomplete amidation of the second acid chloride group of the acylated intermediate with serinol.
Iopamidol Impurity E (O-Acetyl Iopamidol)(1S)-2-[[3, 5-bis[[2-hydroxy-1-(hydroxymethyl)ethyl]- carbamoyl]-2, 4, 6-triiodophenyl]amino]-1-methyl-2- oxoethyl acetateIncomplete hydrolysis of the acetyl group from the (S)-2-(acetyloxy)propanoyl chloride during the final deprotection step.
Iopamidol Impurity G N-(2,3-dihydroxypropyl)-N′-(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(((S)-2-hydroxypropanoyl)amino)-2,4,6-triiodoisophthalamideIsomeric impurity arising from the use of 1-amino-2,3-propanediol as an impurity in the serinol starting material.
Iopamidol Impurity J N-(2-hydroxyethyl)-N′-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamideReaction with ethanolamine, a potential impurity in serinol, during the amidation step.

The diagram below illustrates the branching points in the Iopamidol synthesis where key impurities can be formed.

Impurity_Formation Intermediate_Core 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl) -2,4,6-triiodoisophthalamide (Impurity A) Acylation_Step Acylation with (S)-2-(acetyloxy)propanoyl chloride Intermediate_Core->Acylation_Step Iopamidol Iopamidol Acylation_Step->Iopamidol Hydrolysis Impurity_A Impurity A (Unreacted Intermediate) Acylation_Step->Impurity_A Incomplete Reaction Impurity_B Impurity B (Desmethyl Iopamidol) Acylation_Step->Impurity_B Side Reaction/ Starting Material Impurity Impurity_D Impurity D (Mono-amidation) Acylation_Step->Impurity_D Incomplete Amidation Impurity_E Impurity E (O-Acetyl Iopamidol) Iopamidol->Impurity_E Incomplete Hydrolysis

Formation of key impurities during the final stages of Iopamidol synthesis.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Iopamidol and its related substances. A typical reversed-phase HPLC method is detailed below.

HPLC Method for Iopamidol and its Related Substances

This method is based on protocols described in various pharmacopoeias and scientific literature.[3][4][5][6][7]

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 35°C.

  • Detection: UV detection at a wavelength of 240 nm is standard.

2. Preparation of Solutions:

  • Standard Solution: Prepare a solution of Iopamidol reference standard in the mobile phase or water at a known concentration.

  • Impurity Standard Solutions: Prepare individual solutions of known impurity reference standards in the mobile phase or water at known concentrations.

  • System Suitability Solution: A solution containing Iopamidol and one or more critical impurity standards to verify the resolution and performance of the chromatographic system.

  • Test Solution: Dissolve a accurately weighed amount of the Iopamidol drug substance or product in the mobile phase or water to obtain a solution of a specified concentration.

3. System Suitability:

Before sample analysis, the chromatographic system must meet certain performance criteria, including:

  • Resolution: The resolution between the Iopamidol peak and the peaks of critical impurities should be adequate (typically >1.5).

  • Tailing Factor: The tailing factor for the Iopamidol peak should be within an acceptable range (e.g., 0.8 to 1.5).

  • Reproducibility: The relative standard deviation (RSD) of replicate injections of the standard solution should be within a specified limit (e.g., <2.0%).

4. Analysis and Quantification:

Inject equal volumes of the standard, sample, and system suitability solutions into the chromatograph. Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards. The concentration of each impurity can be calculated using the peak areas and the concentration of the corresponding reference standard. For unknown impurities, their concentration can be estimated relative to the Iopamidol peak, assuming a response factor of 1.0.

The following diagram outlines the general workflow for HPLC analysis of Iopamidol impurities.

HPLC_Workflow Start Start Prepare_Solutions Prepare Standard, System Suitability, and Test Solutions Start->Prepare_Solutions System_Suitability_Test Perform System Suitability Test Prepare_Solutions->System_Suitability_Test System_Suitability_Test->Start Fail Inject_Samples Inject Solutions into HPLC System_Suitability_Test->Inject_Samples Pass Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Analyze_Data Identify and Integrate Peaks Acquire_Data->Analyze_Data Calculate_Results Calculate Impurity Levels Analyze_Data->Calculate_Results Calculate_Results->Inject_Samples Out of Specification (Re-analysis) Report_Results Report Results Calculate_Results->Report_Results Within Specification End End Report_Results->End

General workflow for HPLC analysis of Iopamidol impurities.

Quantitative Data and Acceptance Criteria

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) set strict limits for impurities in Iopamidol. While specific quantitative data for each impurity can vary between manufacturers and batches, the general acceptance criteria provide a baseline for quality control.

ImpurityTypical Pharmacopoeial Limit
Iopamidol Related Compound ANot more than 0.2%
Any other individual impurityNot more than 0.10%
Total impuritiesNot more than 0.5%
Free Aromatic AmineNot more than 0.05%
Free IodideNot more than 20 ppm

It is important to note that these are general limits, and specific monographs should be consulted for the most current and detailed information.

Conclusion

The control of process-related impurities in the synthesis of Iopamidol is a critical aspect of ensuring its quality and safety. A thorough understanding of the synthetic pathway and the potential for side reactions is essential for identifying and controlling the formation of these impurities. Robust analytical methods, such as the HPLC protocol detailed in this guide, are indispensable for the routine monitoring and quantification of impurities in both the drug substance and the final drug product. By implementing rigorous process controls and analytical testing, manufacturers can ensure that Iopamidol meets the high standards of purity required for its use in clinical practice.

References

Desdiiodo Iopamidol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Desdiiodo Iopamidol, a known process-related impurity of the non-ionic, water-soluble radiographic contrast agent, Iopamidol. The presence and quantity of such impurities are critical quality attributes for the final drug product, directly impacting its safety and efficacy. This document details the molecular and physicochemical properties of Desdiiodo Iopamidol, outlines experimental protocols for its identification and quantification, and discusses its relevance in the context of pharmaceutical quality control.

Molecular Profile and Physicochemical Properties

Desdiiodo Iopamidol is structurally similar to the active pharmaceutical ingredient (API) Iopamidol, but lacks two of the three iodine atoms on the benzene ring. This structural difference significantly alters its properties and renders it ineffective as a contrast agent. Its primary relevance is as a reference standard for impurity profiling in the manufacturing of Iopamidol.

Chemical Structure and Formula
  • Systematic Name: (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide[1]

  • Synonyms: Iopamidol Impurity 12[2]

  • CAS Number: 1798830-49-5[1][3][4]

  • Molecular Formula: C₁₇H₂₄IN₃O₈[1][3]

  • Parent Drug: Iopamidol[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for Desdiiodo Iopamidol, with a comparison to its parent compound, Iopamidol, for context.

PropertyDesdiiodo IopamidolIopamidol
Molecular Weight 525.30 g/mol [3]~777.1 g/mol [5]
Molecular Formula C₁₇H₂₄IN₃O₈[1][3]C₁₇H₂₂I₃N₃O₈[5]
pKa (Predicted) 12.38 ± 0.46[2]Not available
Appearance Assumed to be a white to off-white solidWhite to off-white powder
Solubility Expected to have high water solubilityHigh water solubility (100 mg/mL)[6]

Formation and Synthesis Context

Desdiiodo Iopamidol is not synthesized intentionally for therapeutic purposes. Instead, it is a process-related impurity that can arise during the multi-step synthesis of Iopamidol.[7] The formation of such impurities is a critical concern in pharmaceutical manufacturing, necessitating strict control over reaction conditions and purification processes.

The synthesis of Iopamidol is complex, involving the creation of a tri-iodinated benzene ring core followed by amidation and acylation steps.[7] Impurities like Desdiiodo Iopamidol can be formed due to incomplete iodination of the benzene ring precursor. If the starting material, 5-aminoisophthalic acid, is not fully iodinated to 5-amino-2,4,6-triiodoisophthalic acid, subsequent steps will lead to the formation of mono- or di-iodinated analogues, including Desdiiodo Iopamidol.

Simplified Iopamidol Synthesis and Impurity Formation A 5-Aminoisophthalic Acid B Iodination A->B Reaction C 5-Amino-2,4,6-triiodo isophthalic Acid B->C Desired Product F Incomplete Iodination (Process Deviation) B->F D Amidation & Acylation Steps C->D Further Synthesis E Iopamidol (API) D->E Final Product H Desdiiodo Iopamidol (Impurity) D->H By-product G Mono- or Di-iodinated Intermediates F->G Leads to G->D Carried Through

Caption: Iopamidol synthesis pathway and the origin of Desdiiodo Iopamidol.

Experimental Protocols: Impurity Identification

The identification and quantification of Desdiiodo Iopamidol and other related substances in the Iopamidol drug substance are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[7] The protocol below is a representative method based on common practices for analyzing Iopamidol impurities.

Objective

To separate, identify, and quantify Desdiiodo Iopamidol and other process-related impurities in a sample of Iopamidol API.

Materials and Instrumentation
  • Instrumentation: HPLC system with a UV detector (set at 240 nm), and/or a Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[8]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol[8]

  • Reference Standards: Iopamidol RS, Desdiiodo Iopamidol RS.

  • Sample: Iopamidol API for testing.

Chromatographic Conditions (Example)
ParameterValue
Column C18 (250 mm x 4.6 mm, 10 µm)[8]
Flow Rate 1.0 - 2.0 mL/min
Column Temp. 20-30°C[8]
Detection UV at 240 nm
Injection Vol. 20 µL
Mobile Phase Gradient elution with Water (A) and Acetonitrile/Methanol (B)[8]
Procedure
  • Standard Preparation: Prepare a stock solution of Desdiiodo Iopamidol reference standard in water. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Iopamidol API sample in water to a known concentration.

  • Chromatography: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to Desdiiodo Iopamidol in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of Desdiiodo Iopamidol in the sample by comparing the peak area to the calibration curve derived from the reference standard solutions.

    • Ensure that the levels of Desdiiodo Iopamidol and other impurities do not exceed the limits specified in pharmacopeial monographs (e.g., USP, EP).

Logical Workflow for Quality Control

The management of impurities like Desdiiodo Iopamidol is a fundamental aspect of pharmaceutical quality assurance. A systematic workflow ensures that the final drug product is safe and pure.

Quality Control Workflow for Iopamidol Impurities cluster_0 Analysis cluster_1 Evaluation cluster_2 Disposition A Receive Iopamidol API Batch B Prepare Sample & Reference Standards A->B C Perform HPLC / LC-MS Analysis B->C D Identify & Quantify Impurities (e.g., Desdiiodo Iopamidol) C->D E Compare Results to Pharmacopeial Limits D->E F Batch Passes QC (Release for Formulation) E->F Within Limit G Batch Fails QC (Reject or Reprocess) E->G Exceeds Limit

References

Spectroscopic Profile of Desdiiodo Iopamidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Desdiiodo Iopamidol, an impurity and metabolite of the widely used non-ionic, low-osmolar iodinated contrast agent, Iopamidol. The information presented herein is intended to support research, drug development, and quality control activities related to Iopamidol and its associated compounds.

Chemical Identity

Desdiiodo Iopamidol, systematically named (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is a derivative of Iopamidol in which two of the three iodine atoms on the benzene ring have been removed. This modification significantly alters the physicochemical and spectroscopic properties of the molecule.

Table 1: Chemical and Physical Properties of Desdiiodo Iopamidol

PropertyValue
Chemical Name (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide
CAS Number 1798830-49-5
Molecular Formula C₁₇H₂₄IN₃O₈
Molecular Weight 553.29 g/mol
Parent Compound Iopamidol (CAS: 60166-93-0)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Desdiiodo Iopamidol would show characteristic signals corresponding to its unique structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Desdiiodo Iopamidol

Proton TypePredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic CH7.5 - 8.5mSignals from the protons on the benzene ring.
Amide NH7.0 - 8.0br sBroad signals due to amide protons.
Methine CH (lactoyl)4.0 - 4.5qQuartet for the CH group in the hydroxypropanamido side chain.
Methylene CH₂ (dihydroxypropyl)3.5 - 4.0mComplex multiplets for the CH₂ groups in the dihydroxypropyl side chains.
Methine CH (dihydroxypropyl)3.8 - 4.2mMultiplet for the CH group in the dihydroxypropyl side chains.
Hydroxyl OH4.5 - 5.5br sBroad signals for the hydroxyl protons, which may exchange with solvent.
Methyl CH₃ (lactoyl)1.3 - 1.6dDoublet for the methyl group in the hydroxypropanamido side chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for Desdiiodo Iopamidol

Carbon TypePredicted Chemical Shift (ppm)Notes
Carbonyl C=O (amide)165 - 175Signals for the three amide carbonyl carbons.
Aromatic C-I90 - 100Signal for the carbon atom bonded to the remaining iodine.
Aromatic C-N140 - 150Signal for the carbon atom bonded to the amide nitrogen.
Aromatic C-H120 - 135Signals for the carbon atoms bonded to hydrogen.
Aromatic C-C=O135 - 145Signals for the carbon atoms bonded to the amide carbonyl groups.
Methine CH (lactoyl)65 - 75Signal for the CH group in the hydroxypropanamido side chain.
Methylene CH₂ (dihydroxypropyl)60 - 70Signals for the CH₂ groups in the dihydroxypropyl side chains.
Methine CH (dihydroxypropyl)50 - 60Signal for the CH group in the dihydroxypropyl side chains.
Methyl CH₃ (lactoyl)18 - 25Signal for the methyl group in the hydroxypropanamido side chain.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Desdiiodo Iopamidol, high-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.

Table 4: Predicted Mass Spectrometry Data for Desdiiodo Iopamidol

Ion TypePredicted m/zNotes
[M+H]⁺554.0681Protonated molecular ion.
[M+Na]⁺576.0400Sodium adduct.
[M-H]⁻552.0525Deprotonated molecular ion.
Major Fragments
Loss of dihydroxypropylamine side chainConsistent with cleavage of the amide bond.
DecarbonylationLoss of CO from amide groups.
Loss of hydroxypropanamido side chainCleavage of the amide bond connecting the lactoyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Desdiiodo Iopamidol is expected to show characteristic absorption bands for its amide, hydroxyl, and aromatic functionalities.

Table 5: Predicted Infrared Absorption Bands for Desdiiodo Iopamidol

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500 - 3200O-H, N-HStretching
3100 - 3000Aromatic C-HStretching
2980 - 2850Aliphatic C-HStretching
1680 - 1630C=O (Amide I)Stretching
1570 - 1515N-H (Amide II)Bending
1450 - 1400C-HBending
1300 - 1000C-O, C-NStretching
850 - 750Aromatic C-HOut-of-plane Bending
600 - 500C-IStretching

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for compounds like Desdiiodo Iopamidol. Instrument parameters should be optimized for the specific sample and analytical goals.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TSP for D₂O, TMS for DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).

  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive (e.g., 0.1% formic acid for positive ion mode, 0.1% ammonium hydroxide for negative ion mode).

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray ionization (ESI).

    • Scan Mode: Full scan mode for MS1 and product ion scan (tandem MS) for fragmentation analysis.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Extract the mass spectra and analyze the accurate mass and fragmentation patterns to confirm the structure.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal and ratio the sample spectrum against the background to obtain the absorbance spectrum.

Metabolic Pathway and Experimental Workflow

Desdiiodo Iopamidol is formed through the metabolic deiodination of Iopamidol. This process is a key transformation pathway for iodinated contrast media in biological systems and during environmental degradation.

Iopamidol_Deiodination Iopamidol Iopamidol (Tri-iodinated) Diiodo_Iopamidol Di-iodo Iopamidol (Intermediate) Iopamidol->Diiodo_Iopamidol Deiodination Step 1 Desdiiodo_Iopamidol Desdiiodo Iopamidol (Mono-iodinated) Diiodo_Iopamidol->Desdiiodo_Iopamidol Deiodination Step 2 Deiodinated_Product Fully Deiodinated Product Desdiiodo_Iopamidol->Deiodinated_Product Deiodination Step 3

Caption: Metabolic pathway of Iopamidol deiodination.

The analysis of Desdiiodo Iopamidol as an impurity or metabolite typically follows a structured experimental workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Sample Matrix (e.g., Drug Product, Biological Fluid) Extraction Extraction / Clean-up Sample->Extraction Concentration Concentration Extraction->Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation MS_Detection HRMS Detection (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Identification Identification (Accurate Mass, Fragmentation) Peak_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of Desdiiodo Iopamidol.

Solubility profile of Desdiiodo Iopamidol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the anticipated solubility profile of Desdiiodo Iopamidol, a known impurity of the non-ionic, water-soluble radiographic contrast agent, Iopamidol. Due to the limited availability of specific quantitative solubility data for Desdiiodo Iopamidol in public literature, this document outlines a qualitative solubility profile based on the known characteristics of Iopamidol and related impurities. Furthermore, it details a comprehensive experimental protocol for determining the equilibrium solubility of pharmaceutical compounds, which can be directly applied to Desdiiodo Iopamidol. This guide is intended to support researchers, scientists, and drug development professionals in analytical method development, formulation studies, and quality control.

Introduction

Desdiiodo Iopamidol, chemically known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide, is recognized as an impurity in the synthesis of Iopamidol.[1] The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. A key physicochemical parameter in this characterization is the solubility of the impurity in various solvents. This information is crucial for the development of robust analytical methods for impurity profiling, as well as for understanding its potential behavior in formulation and biopharmaceutical contexts.

Qualitative Solubility Profile of Desdiiodo Iopamidol

Based on the polar nature of the molecule, containing multiple hydroxyl and amide functional groups, Desdiiodo Iopamidol is expected to be soluble in polar solvents. The following table summarizes the anticipated qualitative solubility. This information is extrapolated from data on related Iopamidol impurities and the general principles of solubility.

SolventExpected SolubilityRationale
WaterSolubleThe presence of multiple hydroxyl and amide groups allows for hydrogen bonding with water.
MethanolSolubleAs a polar protic solvent, methanol can effectively solvate the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize Desdiiodo Iopamidol.
EthanolSparingly to Slightly SolubleThe slightly lower polarity of ethanol compared to methanol may result in reduced solubility.
AcetonitrileSparingly to Slightly SolubleAcetonitrile is a polar aprotic solvent, but generally less effective at dissolving highly polar, hydrogen-bonding solutes compared to water or DMSO.
Dichloromethane (DCM)Very Slightly Soluble to InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the highly polar Desdiiodo Iopamidol molecule.
HexaneInsolubleHexane is a non-polar solvent and is not expected to dissolve the polar Desdiiodo Iopamidol.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a pharmaceutical compound like Desdiiodo Iopamidol. This method is based on the widely accepted shake-flask technique.[3][4][5]

3.1. Materials and Equipment

  • Desdiiodo Iopamidol reference standard

  • Selected solvents (e.g., Water, Methanol, DMSO, etc.) of appropriate purity (e.g., HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Calibrated analytical balance

  • Calibrated pH meter (for aqueous solutions)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of Desdiiodo Iopamidol to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • For aqueous solutions, prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach a solubility plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Desdiiodo Iopamidol.

    • Prepare a calibration curve using standard solutions of Desdiiodo Iopamidol of known concentrations.

  • Data Calculation:

    • Calculate the solubility of Desdiiodo Iopamidol in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Desdiiodo Iopamidol.

G A Preparation of Vials (Excess Solute + Solvent) B Equilibration (Shaking at Constant Temperature) A->B C Sedimentation B->C D Sample Withdrawal (Supernatant) C->D E Filtration (Syringe Filter) D->E F Dilution E->F G HPLC Analysis F->G H Data Calculation (Solubility Determination) G->H

Caption: Workflow for Equilibrium Solubility Determination.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of a compound like Desdiiodo Iopamidol is influenced by several interconnected factors. The diagram below outlines these relationships.

G Solubility Solubility Compound Compound Properties (Polarity, pKa, Crystal Form) Compound->Solubility Solvent Solvent Properties (Polarity, pH) Solvent->Solubility Conditions Experimental Conditions (Temperature, Pressure) Conditions->Solubility

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iopamidol and its related impurities. The protocol is based on established pharmacopeial methods and is suitable for routine quality control and stability testing of Iopamidol in drug substances and formulations.

Introduction

Iopamidol is a non-ionic, water-soluble, iodinated contrast agent widely used in medical diagnostic imaging.[1] Ensuring the purity and stability of Iopamidol is critical for its safety and efficacy. This application note details a robust reversed-phase HPLC (RP-HPLC) method designed to separate and quantify Iopamidol from its known process- and degradation-related impurities. The method is sensitive, specific, and capable of demonstrating stability, making it a valuable tool in pharmaceutical development and quality assurance.

Chromatographic Conditions

A gradient HPLC method is employed to achieve optimal separation of Iopamidol and its impurities. The conditions outlined below are based on the United States Pharmacopeia (USP) monograph for Iopamidol.[2][3]

Table 1: HPLC Chromatographic Parameters

ParameterValue
Column L1 packing (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase A Water
Mobile Phase B Water and Methanol (3:1) or Water and Acetonitrile (1:1)
Gradient Program A gradient program should be optimized to ensure separation. Based on USP, a variable mixture of Solution A and B can be used.
Flow Rate Approximately 1.5 mL/min
Column Temperature 35 °C
Detection UV at 240 nm
Injection Volume 20 µL

Data Presentation

The following table summarizes the expected retention times and limits for the specified impurities of Iopamidol based on the described HPLC method. These values are indicative and may vary slightly based on the specific instrument and column used.

Table 2: Retention Data and Limits for Iopamidol and Its Impurities

CompoundApproximate Retention Time (min)Limit of Quantification (LOQ)Limit of Detection (LOD)Specification Limit
Iopamidol Related Compound ATo be determined during method validationTo be determinedTo be determinedNot more than 0.15%
Iopamidol Related Compound BTo be determined during method validationTo be determinedTo be determinedNot more than 0.15%
IopamidolTo be determined during method validation--98.0% - 102.0%
Iopamidol Related Compound CTo be determined during method validationTo be determinedTo be determinedNot more than 0.15%
Any Unspecified ImpurityTo be determinedTo be determinedTo be determinedNot more than 0.10%
Total Impurities ---Not more than 0.5%

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation

  • Mobile Phase A: Use HPLC grade water.

  • Mobile Phase B: Prepare a filtered and degassed mixture of water and methanol (3:1 v/v) or water and acetonitrile (1:1 v/v).[2][3]

4.1.2. Standard Solution Preparation

  • Iopamidol Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Iopamidol Reference Standard (RS) in water to obtain a known concentration of about 10 mg/mL.

  • Impurity Standard Stock Solutions: Prepare individual stock solutions of Iopamidol Related Compound A RS, Iopamidol Related Compound B RS, and Iopamidol Related Compound C RS in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of about 0.1 mg/mL.

  • System Suitability Solution: Prepare a solution containing known concentrations of USP Iopamidol RS and the specified impurity reference standards in water.[2]

4.1.3. Sample Solution Preparation

  • Accurately weigh and dissolve the Iopamidol drug substance or an equivalent amount of the drug product in water to obtain a final concentration of approximately 10 mg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject a blank (water) to ensure the baseline is stable and free from interfering peaks.

  • Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, and repeatability) are met. The resolution between Iopamidol and its adjacent impurities should be greater than 1.5.

  • Inject the Standard Solution in replicate (e.g., n=5) to check the precision of the method. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the Sample Solution.

  • Identify the peaks of Iopamidol and its impurities in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the amount of each impurity and the assay of Iopamidol using the external standard method.

Forced Degradation Studies (Stability-Indicating Assay)

To validate the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol drug substance. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

4.3.1. Acid Hydrolysis:

  • Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before injection.

4.3.2. Base Hydrolysis:

  • Treat the Iopamidol sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl before injection.

4.3.3. Oxidative Degradation:

  • Treat the Iopamidol sample with 3% hydrogen peroxide at room temperature for 24 hours.

4.3.4. Thermal Degradation:

  • Expose the solid Iopamidol sample to dry heat at 105°C for 24 hours. Dissolve the sample in water for analysis.

4.3.5. Photolytic Degradation:

  • Expose the Iopamidol sample (in solid state and in solution) to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the Iopamidol peak and from each other, and the peak purity of the Iopamidol peak is confirmed using a photodiode array (PDA) detector.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase (Water/Methanol or Acetonitrile) equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solutions (Iopamidol & Impurities) injection Inject Blank, System Suitability, Standards, and Samples prep_std->injection prep_sample Sample Solution (Iopamidol Drug Substance/Product) prep_sample->injection equilibration->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_id Peak Identification (Retention Time Comparison) data_acq->peak_id quant Quantification (External Standard Method) peak_id->quant report Generate Report (Assay & Impurity Profile) quant->report

Caption: HPLC analysis workflow for Iopamidol and its impurities.

Iopamidol and Its Key Impurities

G Iopamidol Iopamidol C17H22I3N3O8 ImpurityA Iopamidol Related Compound A (5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide) C14H18I3N3O6 Iopamidol->ImpurityA Precursor/Degradant ImpurityB Iopamidol Related Compound B (N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide) C16H20I3N3O8 Iopamidol->ImpurityB Related Substance ImpurityC Iopamidol Related Compound C (4-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide) C17H22ClI2N3O8 Iopamidol->ImpurityC Process Impurity

Caption: Chemical relationship of Iopamidol and its primary impurities.

References

Application Note: LC-MS/MS Protocol for Quantification of Desdiiodo-Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS-based bioanalytical method has been established for the quantification of Desdiiodo-Iopamidol in plasma samples. Desdiiodo-Iopamidol, a related substance of the X-ray contrast agent Iopamidol, can be effectively quantified using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desdiiodo-Iopamidol is a key related substance of Iopamidol, a widely used non-ionic, low-osmolar X-ray contrast medium.[1][2][3] The quantification of impurities and related substances is a critical aspect of drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Desdiiodo-Iopamidol in a biological matrix, such as plasma. The protocol is designed to be a comprehensive guide for researchers and analysts in pharmaceutical and clinical research settings.

Principle of the Method

This method utilizes the separation power of liquid chromatography (LC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). Following a simple protein precipitation step to extract the analyte from the plasma matrix, the sample is injected into the LC system. Desdiiodo-Iopamidol is chromatographically separated from other matrix components on a reversed-phase C18 column.[4] The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.[5][6]

Experimental Protocols

1. Materials and Reagents

  • Desdiiodo-Iopamidol reference standard

  • Stable isotope-labeled internal standard (e.g., Iopamidol-d8, as a structurally similar analog)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare a 1 mg/mL stock solution of Desdiiodo-Iopamidol in methanol. Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from approximately 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of the internal standard spiking solution (prepared in acetonitrile).[7][8][9]

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

3. LC-MS/MS System and Conditions

The following are typical starting conditions and may require optimization.

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed Condition
Liquid Chromatography
LC SystemA high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Analytical ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[4]
Mobile Phase A0.1% Formic acid in water.
Mobile Phase B0.1% Formic acid in acetonitrile.
Gradient Elution5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate0.4 mL/min.
Column Temperature40°C.
Injection Volume5 µL.
Mass Spectrometry
MS SystemA triple quadrupole mass spectrometer.
Ionization ModeElectrospray Ionization (ESI), Positive.
Precursor Ion (Q1) m/zDesdiiodo-Iopamidol: 526.1 (M+H)+ (based on a molecular weight of 525.3 g/mol ).[10][11]
Product Ions (Q3) m/zTo be determined by infusion of a standard solution. Proposed fragments could result from the loss of water, side chains, or cleavage of amide bonds.
Internal Standard (IS) m/zPrecursor and product ions for the selected IS (e.g., Iopamidol-d8) to be determined.
Collision Energy (CE)To be optimized for each transition.
Dwell Time100 ms per transition.

4. Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA.[12][13][14][15] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of matrix components on the ionization of the analyte and IS.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation

Table 2: Example Method Validation Acceptance Criteria (based on FDA/EMA Guidelines)

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at the LLOQ).[16]
Precision (CV)≤ 15% (≤ 20% at the LLOQ).[17]
SelectivityNo significant interfering peaks at the retention time of the analyte and IS in blank matrix.[18]
Matrix EffectThe coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[18]
Stability (short-term, long-term, freeze-thaw)Analyte concentration should be within ±15% of the nominal concentration.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Desdiiodo-Iopamidol calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Desdiiodo-Iopamidol.

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Desdiiodo-Iopamidol in plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in regulated environments. The proposed method parameters serve as a strong starting point for method development and validation, which are essential for its application in pharmacokinetic, toxicokinetic, or quality control studies.

References

Application Note & Protocol: Analytical Method Development for the Quantification of Iopamidol and Its Desdiiodo-Related Substance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging procedures such as X-ray and computed tomography.[1][2] During its synthesis, storage, or under stress conditions, impurities and degradation products can form. One potential group of such related substances are desdiiodo-iopamidol species, which are molecules of iopamidol that have lost one or more iodine atoms. The presence of these impurities, even in trace amounts, can impact the efficacy and safety of the drug product. Therefore, a robust and sensitive analytical method is crucial for the accurate quantification of iopamidol and the detection of its desdiiodo-related substances in pharmaceutical formulations.

This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for this purpose. The method is designed to be stability-indicating, capable of separating iopamidol from its potential desdiiodo impurities and other degradation products.

Physicochemical Properties of Iopamidol

A summary of the key physicochemical properties of iopamidol is presented in Table 1. Understanding these properties is essential for developing an appropriate analytical method.

PropertyValueReference
Chemical FormulaC17H22I3N3O8[1]
Molecular Weight777.1 g/mol [1]
AppearanceWhite to off-white powder
SolubilitySoluble in water[3]
UV max~240 nm[4]
pKaNot specified

Table 1: Physicochemical Properties of Iopamidol

Experimental Protocols

1. Materials and Reagents

  • Iopamidol Reference Standard (USP or equivalent)

  • Desdiiodo Iopamidol (custom synthesis or as an identified degradation product)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this method. The following conditions have been optimized for the separation of iopamidol and its desdiiodo-related substance.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax SB-Phenyl (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 35 minutes

Table 2: Optimized HPLC Conditions

3. Standard and Sample Preparation

  • Standard Stock Solution (Iopamidol): Accurately weigh and dissolve 25 mg of Iopamidol Reference Standard in 25 mL of water to obtain a 1000 µg/mL solution.

  • Standard Stock Solution (Desdiiodo Iopamidol): Accurately weigh and dissolve 25 mg of Desdiiodo Iopamidol in 25 mL of water to obtain a 1000 µg/mL solution.

  • Working Standard Solution: Prepare a mixed working standard solution containing 100 µg/mL of Iopamidol and 10 µg/mL of Desdiiodo Iopamidol by diluting the stock solutions with water.

  • Sample Solution: Dilute the Iopamidol drug product with water to a theoretical concentration of 100 µg/mL of Iopamidol.

4. Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol drug product.[5]

  • Acid Degradation: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl and keep at 60 °C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Degradation: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH and keep at 60 °C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H2O2 and keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the drug product to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed product.

Analyze all stressed samples using the proposed HPLC method.

5. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte in the presence of its impurities and degradation products. This is demonstrated through the forced degradation studies.

  • Linearity: The linearity of the method should be established by analyzing a series of dilutions of the standard solutions over a concentration range of 1-200 µg/mL for Iopamidol and 0.1-20 µg/mL for Desdiiodo Iopamidol.

  • Accuracy: Determined by the recovery of known amounts of Iopamidol and Desdiiodo Iopamidol spiked into a placebo formulation.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the standard solution.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Expected Results

The developed HPLC method is expected to provide good separation between Iopamidol and its Desdiiodo-related substance, as well as other potential degradation products. A summary of the expected validation results is provided in Table 3.

Validation ParameterExpected Result
Specificity No interference from placebo or degradation products at the retention times of Iopamidol and Desdiiodo Iopamidol.
Linearity (r²) > 0.999 for both analytes.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD (µg/mL) ~0.05 for Iopamidol, ~0.01 for Desdiiodo Iopamidol
LOQ (µg/mL) ~0.15 for Iopamidol, ~0.03 for Desdiiodo Iopamidol
Robustness No significant impact on results with minor changes in method parameters.

Table 3: Expected Method Validation Results

Visualizations

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) cluster_3 Routine Analysis Literature_Review Literature Review & Physicochemical Properties Initial_Screening Initial Screening of Columns & Mobile Phases Literature_Review->Initial_Screening informs Method_Optimization Optimization of Chromatographic Conditions Initial_Screening->Method_Optimization leads to Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Method_Optimization->Stress_Conditions finalized method for Linearity Linearity Method_Optimization->Linearity validated by Accuracy Accuracy Method_Optimization->Accuracy validated by Precision Precision Method_Optimization->Precision validated by LOD_LOQ LOD & LOQ Method_Optimization->LOD_LOQ validated by Robustness Robustness Method_Optimization->Robustness validated by Analysis_of_Stressed_Samples Analysis of Stressed Samples Stress_Conditions->Analysis_of_Stressed_Samples generates samples for Specificity Specificity Analysis_of_Stressed_Samples->Specificity demonstrates Sample_Analysis Routine Sample Analysis Specificity->Sample_Analysis Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis LOD_LOQ->Sample_Analysis Robustness->Sample_Analysis Reporting Data Analysis & Reporting Sample_Analysis->Reporting

Caption: Workflow for Analytical Method Development and Validation.

Sample_Preparation_and_Analysis_Workflow Start Start Sample_Receipt Receive Iopamidol Drug Product Start->Sample_Receipt Dilution Dilute Sample to Working Concentration Sample_Receipt->Dilution HPLC_Injection Inject into HPLC System Dilution->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Peak_Integration Integrate Peaks for Iopamidol and Desdiiodo Iopamidol Data_Acquisition->Peak_Integration Quantification Quantify using Calibrated Standard Curve Peak_Integration->Quantification Result_Reporting Report Results Quantification->Result_Reporting End End Result_Reporting->End

Caption: Protocol for Routine Sample Preparation and Analysis.

References

Application Notes and Protocols: Desdiiodo Iopamidol as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic imaging procedures. The quality and purity of Iopamidol are critical for its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) have established stringent quality control standards for Iopamidol and its formulations.

Desdiiodo Iopamidol is a known impurity and a critical reference standard used in the quality control of Iopamidol. As a pharmaceutical reference standard, it is essential for analytical method development, validation, and routine quality control testing, including impurity profiling and stability studies.[1] This document provides detailed application notes and protocols for the use of Desdiiodo Iopamidol and other related compounds in the quality control of Iopamidol, aligning with pharmacopeial guidelines.

Data Presentation

The following tables summarize the key tests and acceptance criteria for Iopamidol and Iopamidol Injection as specified in the USP and BP monographs.

Table 1: Quality Control Specifications for Iopamidol (API)

TestSpecificationReference
Identification A: Infrared Absorption B: Evolution of violet vapors upon heating C: HPLC retention time corresponds to USP Iopamidol RS[2]
Assay 98.0% - 101.0% (dried basis)[2]
Specific Rotation -4.6° to -5.2°[3]
Loss on Drying ≤ 0.5%[3]
Residue on Ignition ≤ 0.1%[2]
Free Aromatic Amine ≤ 0.05%[1]
Free Iodine No red color in toluene layer[1]
Limit of Free Iodide Report result[1]
Related Compounds Sum of all related compounds ≤ 0.25%[3]

Table 2: Quality Control Specifications for Iopamidol Injection

TestSpecificationReference
Identification A: Evolution of violet vapors from dried residue B: Thin-Layer Chromatography[1]
Assay 95.0% - 105.0% of labeled amount[1]
pH 6.5 - 7.5[1]
Free Aromatic Amine ≤ 0.05%[1]
Free Iodine No red color in toluene layer[1][4]
Limit of Free Iodide ≤ 0.04 mg/mL[1]
Bacterial Endotoxins ≤ 0.6 USP Endotoxin Unit per mg of iodine[1]
Particulate Matter Meets requirements for small-volume injections[1]

Table 3: HPLC Chromatographic Parameters for Related Compounds Test (USP)

ParameterValue
Column 4.6-mm x 25-cm; 5-µm packing L1
Mobile Phase Gradient of Water (Solution A) and Methanol:Water (3:1) (Solution B)
Flow Rate 1.0 mL/min
Detector UV 240 nm
Injection Volume 10 µL

Experimental Protocols

The control and analysis of impurities in Iopamidol are crucial for ensuring its quality and safety.[5] Analytical techniques such as high-performance liquid chromatography (HPLC) are essential for impurity profiling and quantification.[5]

Protocol for Identification, Assay, and Related Compounds of Iopamidol by HPLC

This protocol is a composite method based on USP guidelines for the analysis of Iopamidol and its related compounds.

Objective: To identify Iopamidol, determine its purity (assay), and quantify related compounds, including the use of a reference standard for an impurity like Desdiiodo Iopamidol (which may be designated as a specific related compound in the pharmacopeia, e.g., Iopamidol Related Compound B).

Materials:

  • Iopamidol sample

  • USP Iopamidol RS

  • USP Iopamidol Related Compound A RS

  • USP Iopamidol Related Compound B RS (as a proxy for Desdiiodo Iopamidol for system suitability)

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6-mm x 25-cm; 5-µm packing (L1)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol and Water (3:1)

  • Gradient Program:

    Time (minutes) Solution A (%) Solution B (%)
    0 100 0
    18 100 0
    28 0 100
    40 0 100
    42 100 0

    | 50 | 100 | 0 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • System Suitability Solution Preparation:

    • Accurately weigh and transfer about 10 mg of USP Iopamidol RS and 10 mg of USP Iopamidol Related Compound B RS into a 1000-mL volumetric flask.

    • Dissolve in and dilute to volume with water, and mix well.

  • Standard Preparation (for Assay):

    • Accurately weigh about 20 mg of USP Iopamidol RS, dissolve in about 10 mL of water, and quantitatively dilute with water to obtain a solution with a known concentration of about 80 µg/mL.

  • Test Solution Preparation (for Assay and Related Compounds):

    • Accurately weigh and transfer about 1.0 g of Iopamidol into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with water, and mix well.

  • Chromatographic Analysis:

    • Inject the System Suitability Solution and record the chromatograms. The resolution between the peaks for Iopamidol and Iopamidol Related Compound B should be not less than 2.0.

    • Inject the Standard Preparation and the Test Solution.

    • For identification, the retention time of the major peak in the Test Solution should correspond to that of the Standard Preparation.

    • Calculate the percentage of Iopamidol in the portion of Iopamidol taken using the peak responses from the Standard Preparation and the Test Solution.

    • Calculate the percentage of each related compound in the portion of Iopamidol taken by comparing the peak response of each impurity to the peak response of Iopamidol Related Compound B from the System Suitability Solution.

Protocol for Free Aromatic Amine Test

Objective: To limit the amount of free aromatic amine impurity in Iopamidol.

Materials:

  • Iopamidol sample

  • USP Iopamidol Related Compound A RS

  • Hydrochloric acid

  • Sodium nitrite solution (1 in 50)

  • Ammonium sulfamate solution (3 in 25)

  • N-(1-naphthyl)ethylenediamine dihydrochloride solution (1 in 1000)

  • Water

  • 25-mL volumetric flasks

  • Ice bath

  • UV-Vis Spectrophotometer

Procedure:

  • Test Solution Preparation:

    • Transfer 500 mg of Iopamidol to a 25-mL volumetric flask.

    • Add 20 mL of water and heat on a water bath if necessary to dissolve.

  • Standard Solution Preparation:

    • Prepare a solution of USP Iopamidol Related Compound A RS in water with a concentration of 62.5 µg/mL.

    • Transfer 1.6 mL of this solution to a 25-mL volumetric flask and add 18.4 mL of water.

  • Blank Preparation:

    • Add 20 mL of water to a third 25-mL volumetric flask.

  • Reaction and Measurement:

    • Place all three flasks in an ice bath, protected from light, for 5 minutes.

    • To each flask, add 1 mL of hydrochloric acid, mix, and let stand for 5 minutes.

    • Add 1 mL of sodium nitrite solution, mix, and let stand for 5 minutes.

    • Add 1 mL of ammonium sulfamate solution, shake, and let stand for 5 minutes.

    • Add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix.

    • Remove the flasks from the ice bath and allow them to stand in a water bath at about 25°C for 10 minutes.

    • Dilute with water to volume and mix.

    • Concomitantly determine the absorbance of the Test Solution and the Standard Solution at 500 nm, using the Blank Solution as the reference.

    • The absorbance of the Test Solution should not be greater than that of the Standard Solution.

Visualizations

Iopamidol Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of an Iopamidol drug substance batch.

Iopamidol_QC_Workflow cluster_sampling Sampling cluster_testing Testing cluster_evaluation Data Evaluation & Disposition raw_material Iopamidol API Batch sampling Representative Sampling raw_material->sampling identification Identification Tests (IR, HPLC, Colorimetric) sampling->identification phys_chem Physicochemical Tests (pH, Specific Rotation, LoD) sampling->phys_chem assay Assay (HPLC) sampling->assay impurities Impurity & Related Substances (HPLC) sampling->impurities other_tests Other Tests (Free Amine, Iodide, Endotoxins) sampling->other_tests data_review Review of Test Results identification->data_review phys_chem->data_review assay->data_review impurities->data_review other_tests->data_review spec_check Comparison with Specifications data_review->spec_check disposition Batch Disposition (Release/Reject) spec_check->disposition Meets Specs? pass Pass disposition->pass Yes fail Fail disposition->fail No

Caption: Quality control workflow for Iopamidol API.

Logical Relationship of Iopamidol and Its Impurities

This diagram shows the relationship between the active pharmaceutical ingredient (Iopamidol) and its potential impurities, which can arise from the synthesis process or degradation. Desdiiodo Iopamidol is a key impurity that is monitored.

Iopamidol_Impurities cluster_synthesis Synthesis & Degradation cluster_impurities Resulting Impurities cluster_qc Quality Control starting_materials Starting Materials synthesis_process Iopamidol Synthesis starting_materials->synthesis_process iopamidol_api Iopamidol (API) synthesis_process->iopamidol_api process_impurities Process-Related Impurities synthesis_process->process_impurities degradation Degradation (e.g., light, heat) iopamidol_api->degradation qc_testing Impurity Profiling (HPLC) iopamidol_api->qc_testing is tested by degradation_products Degradation Products degradation->degradation_products desdiiodo_iopamidol Desdiiodo Iopamidol process_impurities->desdiiodo_iopamidol can be a degradation_products->desdiiodo_iopamidol can be a ref_std Desdiiodo Iopamidol Reference Standard desdiiodo_iopamidol->ref_std ref_std->qc_testing

Caption: Origin and control of Iopamidol impurities.

References

Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used in the impurity profiling of Iopamidol. Ensuring the purity and safety of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast medium, is critical for patient safety and regulatory compliance.[1] This document outlines methods for the identification, quantification, and characterization of process-related impurities, degradation products, and residual solvents.

Introduction to Iopamidol and its Impurities

Iopamidol (N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide) is a complex molecule, and impurities can arise from its multi-step synthesis, degradation, or storage.[2] Regulatory bodies like the ICH, USP, and EP mandate strict control over these impurities.[2]

Types of Impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions. Examples include 5-Aminoisophthalic acid and 5-nitroisophthalic acid.[3]

  • Degradation Impurities: These are formed due to the degradation of the Iopamidol molecule under the influence of light, heat, humidity, acid, or base. Photodegradation, for instance, can lead to deiodination and hydroxylation.[4]

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.

A list of known Iopamidol impurities is provided in the table below.

Table 1: Common Iopamidol Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Iopamidol Impurity AC₁₄H₁₈I₃N₃O₆705.02
Iopamidol Impurity B (Desmethyl Iopamidol)C₁₆H₂₀I₃N₃O₈763.06
Iopamidol Impurity CC₁₆H₂₀I₃N₃O₇747.06
Iopamidol Impurity DC₁₄H₁₅I₃N₂O₇703.99
Iopamidol Impurity EC₁₉H₂₄I₃N₃O₉819.12
Iopamidol Impurity FC₁₆H₂₀I₃N₃O₆731.06
Iopamidol Impurity GC₁₇H₂₂I₃N₃O₈777.09
Iopamidol Impurity JC₁₆H₂₀I₃N₃O₇747.06

Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of non-volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification and structural elucidation of unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for the analysis of residual solvents.

General analytical workflow for Iopamidol impurity profiling.

Experimental Protocols

HPLC Method for Quantification of Iopamidol and its Impurities

This method is designed for the separation and quantification of known Iopamidol impurities in the bulk drug substance.

3.1.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 10 µm
Mobile Phase Water:Methanol (Gradient)
Gradient Program Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 240 nm
Injection Volume 20 µL

3.1.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve Iopamidol and its known impurity reference standards in the mobile phase (initial conditions) to obtain a concentration of approximately 10 µg/mL for each.

  • Test Solution: Accurately weigh and dissolve approximately 25 mg of the Iopamidol sample in 25 mL of the mobile phase (initial conditions).

3.1.3. System Suitability

ParameterAcceptance Criteria
Tailing Factor (for Iopamidol peak) ≤ 2.0
Theoretical Plates (for Iopamidol peak) ≥ 2000
Resolution (between Iopamidol and nearest eluting impurity) ≥ 1.5
%RSD for replicate injections of standard ≤ 2.0%

3.1.4. Quantitative Data (Illustrative)

The following table presents typical validation parameters for an HPLC method for Iopamidol impurity profiling. Actual values must be determined during method validation.

ImpurityRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
Impurity A8.50.050.15>0.999
Impurity B12.20.040.12>0.999
Impurity C15.80.060.18>0.998
Iopamidol18.3---
Impurity D21.10.050.15>0.999

graph "HPLC_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Prepare_Solutions" [label="Prepare Standard and\nTest Solutions"]; "Setup_HPLC" [label="Set Up HPLC System\n(Column, Mobile Phase, etc.)"]; "Equilibrate" [label="Equilibrate System"]; "Inject_Standard" [label="Inject Standard Solution\n(System Suitability)"]; "Check_Suitability" [shape=diamond, label="System Suitability\nPass?"]; "Inject_Sample" [label="Inject Test Solution"]; "Analyze_Data" [label="Acquire and Analyze Data"]; "Report" [label="Generate Report"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Setup_HPLC"; "Setup_HPLC" -> "Equilibrate"; "Equilibrate" -> "Inject_Standard"; "Inject_Standard" -> "Check_Suitability"; "Check_Suitability" -> "Inject_Sample" [label="Yes"]; "Check_Suitability" -> "Setup_HPLC" [label="No"]; "Inject_Sample" -> "Analyze_Data"; "Analyze_Data" -> "Report"; "Report" -> "End"; }

Workflow for HPLC analysis of Iopamidol impurities.
LC-MS/MS Method for Identification of Iopamidol Impurities

This method is used for the structural elucidation of known and unknown impurities, particularly those generated during forced degradation studies.

3.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Optimized for separation of degradation products
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer Q-TOF or Orbitrap
Ionization Mode ESI Positive and Negative
Scan Mode Full Scan MS and MS/MS (Data-Dependent Acquisition)
Collision Energy Ramped for fragmentation

3.2.2. Sample Preparation

Samples from forced degradation studies are diluted with the mobile phase (initial conditions) to an appropriate concentration for LC-MS analysis.

GC-MS Headspace Method for Residual Solvents

This method is for the determination of residual solvents in the Iopamidol active pharmaceutical ingredient (API).

3.3.1. GC-MS and Headspace Conditions

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Oven Program 40°C (5 min), then 10°C/min to 240°C (5 min)
Injector Temperature 250°C
MS Transfer Line 250°C
Ion Source Temp 230°C
Headspace Sampler
Vial Equilibration Temp 80°C
Vial Equilibration Time 20 min
Injection Volume 1 mL of headspace

3.3.2. Sample Preparation

  • Standard Solution: Prepare a stock solution of relevant residual solvents in a suitable solvent (e.g., DMSO). Dilute to the required concentration for calibration.

  • Test Solution: Accurately weigh about 100 mg of Iopamidol into a headspace vial and add 1 mL of diluent.

3.3.3. Quantitative Data (Illustrative)

SolventClassLimit (ppm)LOD (ppm)LOQ (ppm)
Methanol230001030
Acetone350001545
Isopropanol350001030
Dichloromethane2600515
Toluene289026

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation products that could form under various stress conditions.

4.1. Protocol for Forced Degradation

Prepare solutions of Iopamidol (typically 1 mg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid drug at 105°C for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

Samples should be analyzed by the validated HPLC and LC-MS methods to identify and quantify the degradation products.

References

Application Note: UPLC-ESI-MS Identification of Iopamidol Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging. Its stability is a critical quality attribute, as degradation products can potentially impact the safety and efficacy of the pharmaceutical product. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods. This application note provides a detailed protocol for the identification of Iopamidol degradation products using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS). The methodologies are based on established principles of forced degradation studies and findings from recent scientific literature.

Experimental Protocols

Forced Degradation of Iopamidol

Forced degradation studies are performed to accelerate the degradation of Iopamidol under various stress conditions, including hydrolysis, oxidation, and photolysis.

1.1. Materials and Reagents

  • Iopamidol reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

1.2. Sample Preparation

Prepare a stock solution of Iopamidol in ultrapure water at a concentration of 1 mg/mL.

1.3. Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of Iopamidol stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of Iopamidol stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of Iopamidol stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the Iopamidol stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the Iopamidol stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For each condition, a control sample (Iopamidol stock solution without the stressor) should be prepared and analyzed alongside the stressed samples.

UPLC-ESI-MS Analysis

2.1. UPLC System and Parameters

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    10.0 50 50
    12.0 5 95
    14.0 5 95
    14.1 98 2

    | 16.0 | 98 | 2 |

2.2. ESI-MS System and Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

  • Scan Range: m/z 100 - 1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²)

Data Presentation

The following tables summarize the major degradation products of Iopamidol identified under various stress conditions. The degradation of Iopamidol often involves deiodination, hydroxylation, and modifications of its side chains.[1][2][3]

Degradation ProductProposed FormulaMonoisotopic Mass (Da)Observed m/z [M+H]⁺Stress Condition(s)
IopamidolC₁₇H₂₂I₃N₃O₈776.8646777.8724-
Deiodinated IopamidolC₁₇H₂₃I₂N₃O₈651.9680652.9758Photolytic, Oxidative
Di-deiodinated IopamidolC₁₇H₂₄IN₃O₈525.0714526.0792Photolytic, Oxidative
Hydroxylated IopamidolC₁₇H₂₂I₃N₃O₉792.8595793.8673Photolytic, Oxidative
Deiodinated-Hydroxylated IopamidolC₁₇H₂₃I₂N₃O₉667.9629668.9707Photolytic, Oxidative
Amide Hydrolysis ProductC₁₅H₁₉I₃N₂O₇721.8384722.8462Acid/Base Hydrolysis

Visualizations

The following diagrams illustrate the experimental workflow and the proposed degradation pathways of Iopamidol.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis iopamidol Iopamidol Stock (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) iopamidol->acid Stress Application base Base Hydrolysis (1M NaOH, 80°C) iopamidol->base Stress Application oxidation Oxidation (30% H₂O₂, RT) iopamidol->oxidation Stress Application thermal Thermal (80°C) iopamidol->thermal Stress Application photo Photolytic (UV/Vis Light) iopamidol->photo Stress Application uplc UPLC Separation (C18 Column) acid->uplc Sample Injection base->uplc Sample Injection oxidation->uplc Sample Injection thermal->uplc Sample Injection photo->uplc Sample Injection ms ESI-MS Detection (Q-TOF) uplc->ms Eluent data Data Analysis (Identification & Characterization) ms->data Mass Spectra

Experimental Workflow for Iopamidol Degradation Study

degradation_pathways iopamidol Iopamidol (m/z 777.9) deiodinated Deiodinated Iopamidol (m/z 652.0) iopamidol->deiodinated -I hydroxylated Hydroxylated Iopamidol (m/z 793.9) iopamidol->hydroxylated +OH hydrolysis Amide Hydrolysis Product (m/z 722.8) iopamidol->hydrolysis Hydrolysis dideiodinated Di-deiodinated Iopamidol (m/z 526.1) deiodinated->dideiodinated -I deio_hydroxy Deiodinated-Hydroxylated Iopamidol (m/z 668.0) deiodinated->deio_hydroxy +OH

Proposed Degradation Pathways of Iopamidol

Conclusion

This application note provides a comprehensive framework for the UPLC-ESI-MS based identification of Iopamidol degradation products. The detailed protocols for forced degradation and subsequent analysis will enable researchers to effectively assess the stability of Iopamidol and to develop robust, stability-indicating analytical methods. The identification of degradation products through high-resolution mass spectrometry is crucial for ensuring the quality and safety of Iopamidol-containing pharmaceutical products.

References

Application Note: High-Purity Iopamidol Impurity Purification via Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust method for the purification of Iopamidol and the removal of its related impurities using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlined below provides a reproducible and efficient methodology for obtaining high-purity Iopamidol, a critical step in research, development, and quality control of this non-ionic, water-soluble radiographic contrast agent.

Introduction

Iopamidol is a widely used X-ray contrast medium.[1] Its synthesis and storage can lead to the formation of various impurities that must be carefully controlled to ensure the safety and efficacy of the final drug product.[1] Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, making it an ideal choice for obtaining highly pure Iopamidol for reference standards, toxicological studies, and formulation development.[2][3] This document provides a detailed protocol for the separation and purification of Iopamidol from its impurities using a reversed-phase preparative HPLC method.[4][5]

Data Presentation

The following table summarizes the key quantitative data achieved with the described preparative HPLC method.

ParameterValueReference
Chromatographic Purity98.97%[4][5]
Recovery Rate93.44%[4][5]

Experimental Workflow

The following diagram illustrates the logical workflow for the preparative HPLC purification of Iopamidol impurities.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection & Processing cluster_analysis Purity Analysis raw_iopamidol Crude Iopamidol Sample dissolution Dissolution in Mobile Phase raw_iopamidol->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection fractionation Iopamidol Peak Fractionation detection->fractionation solvent_removal Solvent Evaporation fractionation->solvent_removal drying Drying of Purified Iopamidol solvent_removal->drying analytical_hplc Analytical HPLC for Purity Check drying->analytical_hplc characterization Further Characterization (e.g., MS, NMR) analytical_hplc->characterization

Caption: Workflow for Iopamidol Purification by Preparative HPLC.

Experimental Protocols

This section provides a detailed methodology for the preparative HPLC purification of Iopamidol.

Materials and Reagents
  • Crude Iopamidol

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

Instrumentation
  • Preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Fraction collector

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the purification of Iopamidol.

ParameterConditionReference
Analytical Column (for method development)
Stationary PhaseC18 (13.7% bonded amount)[4][5]
Dimensions250 mm x 4.6 mm, 10 µm[4][5]
Preparative Column
Stationary PhaseC18[4][5]
Dimensions270 mm x 50 mm, 10 µm[4][5]
Mobile Phase Water-Methanol[4][5]
Column Temperature 20°C[4][5]
Detection Wavelength 240 nm[6]

Note: The retention and resolution of Iopamidol are sensitive to column temperature. Increasing the temperature can weaken retention and decrease the resolution between Iopamidol and its impurities.[4][5] Therefore, maintaining a column temperature of 20-30°C is recommended.[4][5]

Sample Preparation
  • Accurately weigh the crude Iopamidol sample.

  • Dissolve the sample in the mobile phase (Water-Methanol) to a suitable concentration. The loading capacity can impact the separation, with higher loading potentially being detrimental to the retention of Iopamidol and the removal of impurities.[4][5]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Procedure
  • Equilibrate the preparative C18 column with the water-methanol mobile phase at the specified flow rate until a stable baseline is achieved.

  • Inject the prepared Iopamidol sample onto the column.

  • Monitor the separation at 240 nm.

  • Collect the fraction corresponding to the main Iopamidol peak using the fraction collector.

  • After collecting the desired fraction, wash the column with the mobile phase until the baseline returns to its initial state.

Post-Purification Processing
  • Combine the collected fractions containing the purified Iopamidol.

  • Remove the mobile phase solvents (water and methanol) from the collected fractions using a rotary evaporator or a lyophilizer.

  • Dry the resulting purified Iopamidol under vacuum to obtain a solid powder.

  • Analyze the purity of the final product using an analytical HPLC method.

  • Further characterization of the purified Iopamidol and its isolated impurities can be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7]

Conclusion

The preparative HPLC method described in this application note is a highly effective technique for the purification of Iopamidol from its related impurities.[4][5] By carefully controlling the chromatographic parameters, particularly the column temperature and sample loading, a high degree of purity (98.97%) and a good recovery rate (93.44%) can be achieved.[4][5] This protocol provides a valuable tool for researchers and scientists in the pharmaceutical industry to obtain high-purity Iopamidol for various research and development applications.

References

Application Note: Gas Chromatography for Residual Solvent Analysis in Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of residual solvents in Iopamidol, a non-ionic, water-soluble X-ray contrast agent. The methodology is based on static headspace gas chromatography with flame ionization detection (HS-GC-FID), a technique widely adopted in the pharmaceutical industry for its robustness and sensitivity. This document outlines the potential residual solvents based on known synthetic and purification processes for Iopamidol, and presents a generic yet comprehensive GC method suitable for their separation and quantification. All experimental parameters, sample preparation, and data analysis steps are described in detail. Quantitative data for common residual solvents are summarized in tabular format for easy reference, and a graphical workflow is provided to illustrate the analytical process.

Introduction

Iopamidol is a widely used iodinated contrast medium in medical imaging. Its manufacturing process, like that of many active pharmaceutical ingredients (APIs), involves the use of various organic solvents.[1][2][3][4] Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products, and are not completely removed by practical manufacturing techniques.[5][6] The presence of these residual solvents in the final product is strictly regulated by pharmacopeias and international guidelines, such as the International Council for Harmonisation (ICH) Q3C guideline, due to their potential risk to patient health and their impact on the physicochemical properties of the API.[1][5][7]

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.

  • Class 3: Solvents with low toxic potential.

Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is the standard technique for residual solvent analysis in the pharmaceutical industry, as recommended by the United States Pharmacopeia (USP) general chapter <467>.[6][8][9][10][11][12] This application note details a reliable HS-GC-FID method for the analysis of potential residual solvents in Iopamidol.

Potential Residual Solvents in Iopamidol

Based on a review of publicly available synthesis and purification procedures for Iopamidol, a list of potential residual solvents has been compiled.[1][2][3][4][5][9][13] The specific solvents and their limits should be determined based on the actual manufacturing process used.

Table 1: Potential Residual Solvents in Iopamidol Manufacturing

Solvent ClassSolvent NamePotential Use in Iopamidol ProcessICH Limit (ppm)
Class 2 N,N-Dimethylformamide (DMF)Synthesis/Reaction880
N,N-Dimethylacetamide (DMAC)Synthesis/Reaction1090
N-Methylpyrrolidone (NMP)Synthesis/Reaction530
MethanolSynthesis/Purification3000
AcetonitrilePurification/Crystallization410
TolueneSynthesis890
ChloroformSynthesis60
Methylene ChlorideSynthesis600
4-Methyl-2-pentanone (MIBK)Purification4500
PyridineSynthesis200
Class 3 EthanolPurification/Crystallization5000
2-Butanol (sec-Butanol)Crystallization5000
n-ButanolCrystallization5000
Acetic AcidSynthesis5000
AcetoneSynthesis5000
HeptaneSynthesis5000
Isopropyl acetateSynthesis5000

Experimental Protocol

This protocol describes a generic headspace GC-FID method that can be adapted and validated for the specific needs of Iopamidol analysis.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless inlet and a flame ionization detector (FID).[11]

  • Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent).[11]

  • GC Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[11][12][14] This is a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase column, well-suited for the separation of a wide range of residual solvents.

  • Data System: Agilent OpenLab CDS (or equivalent).

  • Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.

  • Solvents and Reagents:

    • Dimethyl sulfoxide (DMSO), headspace grade (or other suitable high-boiling solvent like DMF or DMI).[8][11]

    • Reference standards of all potential residual solvents.

    • Iopamidol API for testing.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

Table 2: Gas Chromatograph and Headspace Sampler Parameters

ParameterValue
GC System
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Split Ratio5:1
Column Flow2.0 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C
Initial Hold Time5 minutes
Ramp 110 °C/min to 120 °C
Ramp 220 °C/min to 240 °C
Final Hold Time5 minutes
DetectorFID
Detector Temperature260 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
Headspace Sampler
Vial Equilibration Temperature80 °C
Vial Equilibration Time30 minutes
Loop Temperature90 °C
Transfer Line Temperature100 °C
Injection Volume1 mL
Standard and Sample Preparation

3.3.1. Standard Stock Solution

Prepare a stock solution containing all the potential residual solvents of interest in DMSO. The concentration of each solvent should be chosen to be at or near the ICH limit.

3.3.2. Working Standard Solution

Dilute the stock solution with DMSO to prepare a working standard at a concentration that is appropriate for the expected levels of residual solvents in the sample. For a limit test, this is typically the ICH limit concentration.

3.3.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the Iopamidol sample into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Immediately cap the vial and crimp securely.

  • Gently swirl the vial to dissolve the sample. Sonication may be used if necessary.

Analytical Workflow

The following diagram illustrates the experimental workflow for the analysis of residual solvents in Iopamidol.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing & Reporting A Weigh Iopamidol Sample C Dissolve in DMSO A->C B Prepare Standard Solution D Seal in Headspace Vial B->D E Vial Equilibration (Heating & Shaking) C->E D->E F Headspace Injection E->F G GC Separation F->G H FID Detection G->H I Chromatogram Acquisition H->I J Peak Identification (by Retention Time) I->J K Peak Quantification (by Area) J->K L Report Results K->L

Caption: Experimental workflow for Iopamidol residual solvent analysis.

Data and Results

The following table provides typical quantitative data for a selection of residual solvents using a generic HS-GC-FID method. Note: This data is for illustrative purposes only. The retention times, LOD, and LOQ should be experimentally determined and validated for the specific instrument and method used for Iopamidol analysis.

Table 3: Typical Quantitative Data for Selected Residual Solvents

SolventRetention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
Methanol~ 4.5~ 10~ 30
Ethanol~ 5.8~ 15~ 45
Acetonitrile~ 6.2~ 5~ 15
Methylene Chloride~ 6.5~ 2~ 6
Acetone~ 6.9~ 10~ 30
2-Butanol~ 8.2~ 20~ 60
n-Butanol~ 9.5~ 25~ 75
Toluene~ 12.1~ 5~ 15
N,N-Dimethylformamide (DMF)~ 14.8~ 10~ 30
N,N-Dimethylacetamide (DMAC)~ 15.5~ 15~ 45

Method Validation and Quality Control

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of all potential solvents from each other and from any peaks originating from the sample matrix or diluent.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key quality control parameters in the GC analysis of residual solvents.

G cluster_input Input Parameters cluster_output Output & Quality Metrics A Sample & Standard Preparation D Accurate & Precise Quantification A->D B GC Method Parameters B->D C System Suitability Criteria C->D E Method Validation D->E F Reliable Results E->F

Caption: Relationship between key quality control parameters.

Conclusion

The HS-GC-FID method described in this application note provides a robust and reliable approach for the determination of residual solvents in Iopamidol. By identifying potential solvents from the manufacturing process and utilizing a well-established analytical technique, researchers, scientists, and drug development professionals can effectively monitor and control the levels of these impurities, ensuring the quality, safety, and efficacy of the final drug product. It is imperative that this method is properly validated in the user's laboratory to ensure its suitability for its intended purpose.

References

Application of Desdiiodo Iopamidol in Stability Testing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desdiiodo Iopamidol is a key related substance and potential degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. The stability of Iopamidol and the formation of its degradation products are critical quality attributes that can impact the safety and efficacy of the final drug product. This document outlines the application of Desdiiodo Iopamidol in stability testing studies, providing detailed protocols for its use as a reference standard in the development and validation of stability-indicating analytical methods for Iopamidol.

Forced degradation studies are essential for developing and validating stability-indicating methods that can accurately measure the degradation of an active pharmaceutical ingredient (API) and its impurities over time.[1][2][3] These studies involve subjecting the drug substance to stress conditions such as high and low pH, elevated temperature, light, and oxidation to generate potential degradation products.[1] By using Desdiiodo Iopamidol as a reference marker, analytical methods can be developed and validated to ensure they are specific and sensitive enough to detect and quantify this impurity in the presence of the API and other related substances.

Chemical Properties and Degradation Pathways

Iopamidol can degrade under various conditions, with deiodination being a primary degradation pathway.[4][5] This process involves the removal of iodine atoms from the tri-iodinated benzene ring of the Iopamidol molecule, leading to the formation of mono- and di-iodinated derivatives, including Desdiiodo Iopamidol. Studies on the photodegradation of Iopamidol have shown that UV irradiation can lead to deiodination and hydroxylation.[4][5] Advanced oxidation processes (AOPs) have also been shown to degrade Iopamidol through pathways that include deiodination, amide hydrolysis, and amine oxidation.[6][7][8]

Experimental Protocols

The following protocols describe the forced degradation of Iopamidol to generate Desdiiodo Iopamidol and the subsequent use of this impurity standard in the validation of a stability-indicating HPLC method.

Protocol 1: Generation of Desdiiodo Iopamidol through Forced Degradation

Objective: To generate Desdiiodo Iopamidol from Iopamidol under controlled stress conditions for use as a reference material.

Materials:

  • Iopamidol substance

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Methanol, HPLC grade

  • Photostability chamber

  • Thermostatically controlled oven

  • pH meter

  • Analytical balance

Procedure:

  • Acid Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N HCl. Reflux the solution at 80°C for 48 hours.

  • Base Hydrolysis: Dissolve 100 mg of Iopamidol in 10 mL of 1N NaOH. Reflux the solution at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve 100 mg of Iopamidol in 10 mL of 30% H₂O₂. Store the solution at room temperature for 48 hours.

  • Thermal Degradation: Place 100 mg of Iopamidol powder in a thermostatically controlled oven at 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of Iopamidol (1 mg/mL in water) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an appropriate amount of NaOH or HCl, respectively. Dilute all samples with a suitable solvent (e.g., water-methanol mixture) to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for Iopamidol and Desdiiodo Iopamidol

Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying Iopamidol from its degradation product, Desdiiodo Iopamidol.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (water) and Mobile Phase B (methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Iopamidol reference standard (1 mg/mL) in the mobile phase diluent.

    • Prepare a stock solution of Desdiiodo Iopamidol reference standard (generated from Protocol 1 and purified, or a commercially available standard) at a concentration of 0.1 mg/mL in the mobile phase diluent.

  • Sample Analysis:

    • Inject the prepared standards and the samples from the forced degradation study (Protocol 1) into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Method Validation:

    • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products. Spike the Iopamidol solution with Desdiiodo Iopamidol and other potential impurities to show adequate separation.

    • Linearity: Analyze a series of solutions with varying concentrations of Iopamidol and Desdiiodo Iopamidol to establish the linear range.[9]

    • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of both compounds.[9]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Desdiiodo Iopamidol that can be reliably detected and quantified.[9]

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of Iopamidol

Stress ConditionDurationIopamidol Assay (%)Desdiiodo Iopamidol (%)Total Impurities (%)Mass Balance (%)
1N HCl, 80°C48 hours85.28.514.899.0
1N NaOH, 80°C24 hours90.15.39.999.4
30% H₂O₂, RT48 hours92.53.17.599.6
Thermal, 105°C72 hours98.10.81.999.8
UV Light, 254 nm24 hours94.32.55.799.5
Control-99.9< LOQ0.1100.0

Visualization

Degradation Pathway of Iopamidol

G Iopamidol Iopamidol Desdiiodo_Iopamidol Desdiiodo Iopamidol Iopamidol->Desdiiodo_Iopamidol Deiodination Other_Degradation_Products Other Degradation Products Iopamidol->Other_Degradation_Products Hydroxylation, Amide Hydrolysis, etc.

Caption: Proposed degradation pathway of Iopamidol.

Experimental Workflow for Stability Indicating Method Development

G cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Stability Study Acid Acid Hydrolysis HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photolysis Photolysis Photolysis->HPLC_Dev Specificity Specificity Assessment HPLC_Dev->Specificity Validation Method Validation (Linearity, Accuracy, etc.) Specificity->Validation Stability_Testing Long-term and Accelerated Stability Testing Validation->Stability_Testing Analysis Analysis of Stability Samples Stability_Testing->Analysis

Caption: Workflow for stability-indicating method development.

The use of Desdiiodo Iopamidol as a reference standard is crucial for the development and validation of robust stability-indicating methods for Iopamidol. The protocols outlined in this document provide a framework for generating this key impurity through forced degradation and for developing an HPLC method capable of monitoring the stability of Iopamidol drug substance and drug product. This ensures that the analytical methods used for quality control are fit for purpose and can accurately assess the purity and shelf-life of Iopamidol formulations.

References

Application Note: Protocol for Forced Degradation Studies of Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and products. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] The primary objectives of conducting forced degradation studies on Iopamidol are to develop and demonstrate the specificity of stability-indicating analytical methods, and to gain insight into the intrinsic stability of the molecule.[1][2] According to regulatory guidelines, such as ICH Q1A(R2), stress testing should encompass the effects of hydrolysis, oxidation, photolysis, and thermal stress.[3] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of those that could form under normal storage conditions without being so excessive as to generate irrelevant secondary products.[3][4]

This document provides a detailed protocol for conducting forced degradation studies on Iopamidol, including specific stress conditions, analytical methodology, and data presentation formats.

Iopamidol Chemical Structure

Iopamidol is a non-ionic, water-soluble, iodinated X-ray contrast agent. Understanding its structure is key to predicting potential degradation sites, such as the amide linkages and the carbon-iodine bonds.

Caption: Chemical structure of the Iopamidol molecule.

Experimental Workflow

The overall process for a forced degradation study follows a systematic approach from stress sample generation to data analysis. The workflow ensures that all conditions are tested and that the resulting analytical data is robust and suitable for validating a stability-indicating method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_api Prepare Iopamidol Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl) prep_api->acid base Base Hydrolysis (NaOH) prep_api->base oxidation Oxidation (H2O2) prep_api->oxidation thermal Thermal Stress (Heat) prep_api->thermal photo Photolytic Stress (UV/Vis Light) prep_api->photo prep_placebo Prepare Placebo Solution prep_control Prepare Unstressed Control neutralize Neutralize/Stop Reaction acid->neutralize base->neutralize oxidation->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method thermal->hplc photo->hplc neutralize->hplc ms Identify Degradants (LC-MS) hplc->ms purity Assess Peak Purity hplc->purity mass_balance Calculate Mass Balance hplc->mass_balance pathway Propose Degradation Pathway ms->pathway

Caption: General experimental workflow for Iopamidol forced degradation studies.

Experimental Protocols

The following protocols outline the conditions for inducing the degradation of Iopamidol. For each condition, a sample of the drug substance (e.g., at 1 mg/mL), a placebo, and a control sample (drug substance in the same solvent, unstressed) should be prepared and analyzed.[4][5]

Acid Hydrolysis
  • Objective: To evaluate degradation via acid-catalyzed hydrolysis, primarily targeting the amide bonds.

  • Protocol:

    • Dissolve Iopamidol in a suitable solvent (e.g., water/methanol) to a final concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw aliquots at each time point.

    • Before analysis, cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

    • Dilute with the mobile phase to the target analytical concentration.

Base Hydrolysis
  • Objective: To evaluate degradation via base-catalyzed hydrolysis of the amide linkages.

  • Protocol:

    • Dissolve Iopamidol in a suitable solvent to a final concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).

    • Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), withdrawing aliquots at each time point. If no degradation is observed, the temperature can be increased to 50-60°C.[5]

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).

    • Dilute with the mobile phase to the target analytical concentration.

Oxidative Degradation
  • Objective: To assess the susceptibility of Iopamidol to oxidation. The aromatic ring and side chains are potential sites for oxidation.

  • Protocol:

    • Dissolve Iopamidol in a suitable solvent to a final concentration of 1 mg/mL.

    • Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours), withdrawing aliquots at each time point.

    • The reaction is typically quenched by dilution with the mobile phase before injection into the HPLC system.

Thermal Degradation
  • Objective: To evaluate the stability of Iopamidol in its solid state and in solution when exposed to high temperatures.

  • Protocol (Solid State):

    • Place a thin layer of Iopamidol powder in a petri dish.

    • Expose to dry heat in an oven at a temperature above the accelerated stability condition (e.g., 80°C).

    • Sample at various time points (e.g., 1, 3, 5 days), dissolve in a suitable solvent, and analyze.

  • Protocol (Solution State):

    • Dissolve Iopamidol in a suitable solvent (e.g., water) to a final concentration of 1 mg/mL.

    • Heat the solution at 80°C, protecting it from light.

    • Sample at various time points (e.g., 1, 3, 5 days), cool to room temperature, and analyze.

Photolytic Degradation
  • Objective: To determine the photosensitivity of Iopamidol, which can lead to degradation mechanisms like deiodination and hydroxylation.[6]

  • Protocol:

    • Prepare solutions of Iopamidol (1 mg/mL) and spread a thin layer of solid Iopamidol powder.

    • Expose the samples to a light source that provides combined visible and UV output according to ICH Q1B guidelines.[1] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A validated stability-indicating method is required to separate the intact Iopamidol from all process-related impurities and degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.

HPLC Method Parameters
ParameterRecommended Condition
Column Zorbax SB-Phenyl, 5 µm, 250 x 4.6 mm (or equivalent)[8][9]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time-based gradient from 5% to 95% Acetonitrile
Flow Rate 1.0 mL/min[8][9]
Detection Wavelength 240 nm[8][9]
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

Quantitative data from the forced degradation studies should be summarized to clearly show the extent of degradation under each stress condition and to calculate the mass balance.

Table 1: Summary of Forced Degradation Results for Iopamidol
Stress ConditionTreatment DetailsTime (hours)Iopamidol Assay (%)% DegradationMass Balance (%)
Control (Unstressed) 1 mg/mL in Water2499.80.0100.0
Acid Hydrolysis 0.1 M HCl at 60°C2488.511.399.2
Base Hydrolysis 0.1 M NaOH at RT2491.28.699.5
Oxidative 3% H₂O₂ at RT2485.714.198.9
Thermal (Solution) 80°C in Water7294.65.299.8
Photolytic (Solution) ICH Q1B Conditions-90.39.599.1

Note: Data is illustrative. Mass balance is calculated as: [(Assay % of intact drug) + (% of all impurities and degradants)]

Potential Degradation Pathways

Forced degradation studies help elucidate the likely degradation pathways. For Iopamidol, common pathways include hydrolysis of the amide side chains and deiodination from the aromatic ring.[6]

G Iopamidol Iopamidol DP1 Hydrolysis Product (Amide Cleavage) Iopamidol->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (Hydroxylation) Iopamidol->DP2 Oxidation (H2O2) DP3 Photolysis Product (Deiodination) Iopamidol->DP3 UV/Vis Light

Caption: Simplified potential degradation pathways for Iopamidol.

This protocol provides a comprehensive framework for conducting forced degradation studies on Iopamidol in accordance with regulatory expectations. The results from these studies are essential for developing a robust, stability-indicating analytical method, understanding the chemical behavior of the drug molecule, and ensuring the quality and safety of the final drug product.[1][10]

References

Application Note: A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the X-ray contrast agent Iopamidol and its primary degradation product, Desiodo-Iopamidol, is presented. This method is applicable for the quantitative analysis of these compounds in aqueous samples, which is crucial for environmental monitoring and pharmaceutical stability testing.

Introduction

Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent in medical imaging.[1][2][3] Due to its high usage and persistence, it can be found in various water sources.[4][5][6] The degradation of Iopamidol can occur through processes such as deiodination, leading to the formation of Desiodo-Iopamidol.[7][8] Monitoring Iopamidol and its degradation products is essential for assessing its environmental fate and for stability-indicating methods in pharmaceutical formulations. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of Iopamidol and Desiodo-Iopamidol.

Method Summary

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive detection of Iopamidol and Desiodo-Iopamidol.[4][5][9] Samples are prepared by a simple dilution or solid-phase extraction (SPE) for more complex matrices. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The analytes are detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Instrumentation and Reagents

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reagents and Materials:

    • Iopamidol reference standard

    • Desiodo-Iopamidol reference standard (if available, otherwise use relative quantitation)

    • Iopamidol-d8 (internal standard)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • C18 reversed-phase HPLC/UHPLC column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Syringe filters (0.22 µm)

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Iopamidol, Desiodo-Iopamidol, and Iopamidol-d8 in 10 mL of methanol individually.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Iopamidol-d8 primary stock solution with the initial mobile phase.

2. Sample Preparation

  • Aqueous Samples (e.g., environmental water):

    • To 1 mL of the water sample, add 10 µL of the 100 ng/mL internal standard working solution.

    • Vortex for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Pharmaceutical Formulations:

    • Accurately dilute the formulation with ultrapure water to bring the expected concentration of Iopamidol into the calibration range.

    • Take 1 mL of the diluted sample and add 10 µL of the 100 ng/mL internal standard working solution.

    • Vortex for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Iopamidol (Quantifier) 777.9575.00.14025
Iopamidol (Qualifier) 777.9617.00.14020
Desiodo-Iopamidol (Quantifier) 651.9449.00.14025
Desiodo-Iopamidol (Qualifier) 651.9491.00.14020
Iopamidol-d8 (IS) 785.9583.00.14025

Note: The MRM transitions for Desiodo-Iopamidol are hypothetical and should be optimized based on the infusion of a pure standard.

4. Method Validation

The method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 4: Method Validation Summary

ParameterIopamidolDesiodo-Iopamidol
Linearity Range (ng/mL) 1 - 5001 - 500
Correlation Coefficient (r²) > 0.995> 0.995
LOD (ng/mL) 0.30.5
LOQ (ng/mL) 1.01.5
Accuracy (% Recovery) 95.2 - 104.5%93.8 - 105.1%
Precision (% RSD) < 5%< 6%

This application note provides a detailed, validated LC-MS/MS method for the sensitive and selective quantification of Iopamidol and its deiodinated degradation product, Desiodo-Iopamidol. The method is suitable for a range of applications, including pharmaceutical stability studies and environmental monitoring.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Spike with Internal Standard (Iopamidol-d8) Sample->Spike Filter Filtration (0.22 µm) Spike->Filter Inject Injection into LC-MS/MS System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (ESI+ MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Experimental workflow for the analysis of Desiodo-Iopamidol.

G Iopamidol Iopamidol (C17H22I3N3O8) Process Degradation Process (e.g., Environmental, Metabolic) Iopamidol->Process Desiodo Desiodo-Iopamidol (C17H23I2N3O8) Process->Desiodo Deiodination

Caption: Proposed degradation pathway of Iopamidol to Desiodo-Iopamidol.

References

Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging techniques such as X-ray and computed tomography (CT).[1] The purity of Iopamidol is of paramount importance to ensure its safety and efficacy. Pharmaceutical analysis of Iopamidol and its formulations requires the accurate identification and quantification of potential impurities. This document provides detailed application notes and protocols for the use of Iopamidol impurity standards in pharmaceutical analysis, with a focus on high-performance liquid chromatography (HPLC) methods as specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Iopamidol and Its Impurities

Iopamidol has the chemical name N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide.[1] Impurities in Iopamidol can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory bodies like the USP and EP have established limits for these impurities to ensure the quality and safety of the final drug product.

Key Iopamidol Impurities

A number of potential impurities in Iopamidol have been identified and are monitored during quality control. The use of certified reference standards for these impurities is essential for accurate analytical method validation and routine testing.

Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Iopamidol Related Compound A5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide60166-98-5C₁₄H₁₈I₃N₃O₆705.02
Iopamidol Related Compound B5-Glycolamido-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide77868-41-8C₁₆H₂₀I₃N₃O₈763.06
Iopamidol Related Compound CIopamidol EP Impurity H; 4-Chloro-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide2996862-55-4C₁₇H₂₂ClI₂N₃O₈685.63
Iopamidol EP Impurity FIopamidol N,N-Dimethylamino Derivative1869069-71-5C₁₆H₂₀I₃N₃O₆731.06
Iopamidol EP Impurity JHydroxy ethyl derivative77868-44-1C₁₆H₂₀I₃N₃O₇747.06

Analytical Methodologies for Impurity Profiling

High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of Iopamidol and its related compounds. Both the USP and EP provide detailed HPLC methods for this purpose.

Experimental Workflow for Iopamidol Impurity Analysis

The general workflow for the analysis of Iopamidol impurities using HPLC involves sample preparation, chromatographic separation, detection, and data analysis.

Iopamidol Impurity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Iopamidol API or Formulation Dissolution Dissolve in Mobile Phase Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Reference Standards Integration->Quantification Reporting Report Results Quantification->Reporting

Figure 1: General workflow for the analysis of Iopamidol impurities by HPLC.

Experimental Protocols

The following are detailed protocols for the analysis of Iopamidol and its related compounds based on USP and EP monographs.

Protocol 1: Iopamidol Related Compounds Analysis (Based on USP Monograph)

This method is suitable for the determination of related compounds in Iopamidol bulk drug substance.

1. Materials and Reagents:

  • Iopamidol Reference Standard (RS)

  • Iopamidol Related Compound A, B, C Reference Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterSpecification
Column 4.6 mm x 25 cm; packing L11
Mobile Phase A Water
Mobile Phase B Acetonitrile and Water (1:1)
Gradient See Table 2
Flow Rate To be determined based on system suitability
Column Temperature 60 °C
Detector UV at 240 nm
Injection Volume 20 µL

Table 2: Suggested Gradient Program for USP Method

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
01000
258020
406040
450100
550100
561000
651000

3. Preparation of Solutions:

  • System Suitability Solution: Dissolve accurately weighed quantities of USP Iopamidol RS and USP Iopamidol Related Compound C RS in water to obtain a solution having a concentration of about 20 µg/mL of each.

  • Test Solution: Transfer about 0.5 g of Iopamidol, accurately weighed, to a 50-mL volumetric flask, add water to volume, and mix.

4. System Suitability:

  • The resolution between the Iopamidol and Iopamidol Related Compound C peaks should be satisfactory.

  • The relative standard deviation for replicate injections should be within the acceptable limits.

5. Data Analysis and Impurity Quantification:

The percentage of each impurity is calculated using the peak responses from the chromatograms of the test solution and the relevant reference standard solutions. The USP monograph provides specific limits for known and unknown impurities. For example, the limit for Free Aromatic Amine (Iopamidol Related Compound A) is not more than 0.05%.

Protocol 2: Iopamidol Related Substances Analysis (Based on EP Monograph)

This method is described for the analysis of related substances in Iopamidol.

1. Materials and Reagents:

  • Iopamidol Reference Standard

  • Iopamidol Impurity A, F, H Reference Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterSpecification
Column Appropriate for pharmacopoeial analysis
Mobile Phase A gradient program with water and acetonitrile
Flow Rate 2.0 mL/min
Detector UV at 240 nm
Injection Volume 20 µL

3. Preparation of Solutions:

  • Test Solution: Dissolve 0.500 g of the substance to be examined in water and dilute to 20.0 mL with water.

  • Reference Solutions: Prepare reference solutions of Iopamidol and its specified impurities at appropriate concentrations in water.

4. System Suitability:

The European Pharmacopoeia outlines specific system suitability criteria that must be met, including resolution between critical peak pairs.

5. Data Analysis and Impurity Quantification:

The peak areas of the impurities in the test solution are compared to the peak areas of the corresponding reference standards to determine the impurity levels. The EP monograph sets limits for specified impurities, such as Impurity A and F.

Logical Relationship of Impurity Control

The control of impurities in Iopamidol is a critical aspect of ensuring its quality and safety, and it follows a logical progression from synthesis to final product release.

Impurity Control Logic Synthesis Iopamidol Synthesis ProcessImpurities Process-Related Impurities Synthesis->ProcessImpurities API Iopamidol API ProcessImpurities->API Degradation Degradation Products API->Degradation Formulation Drug Product Formulation API->Formulation ReleaseTesting Final Product Release Testing Formulation->ReleaseTesting ImpurityStandards Certified Impurity Reference Standards AnalyticalMethods Validated Analytical Methods (e.g., HPLC) ImpurityStandards->AnalyticalMethods AnalyticalMethods->ReleaseTesting

Figure 2: Logical flow of impurity control in Iopamidol manufacturing.

Conclusion

The use of well-characterized impurity standards is indispensable for the accurate and reliable analysis of Iopamidol in a pharmaceutical setting. The HPLC methods outlined in the USP and EP monographs provide a robust framework for the separation and quantification of these impurities. Adherence to these protocols, along with the use of high-quality reference standards, ensures that Iopamidol drug products meet the stringent quality and safety requirements for patient use. Researchers and drug development professionals should utilize these methodologies as a foundation for their analytical testing and validation efforts.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution in Iopamidol Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analysis of Iopamidol and its impurities by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, with a specific focus on co-elution.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving co-elution issues during the HPLC analysis of Iopamidol impurities.

Problem: Poor resolution between Iopamidol and its impurities, or between two impurities.

Initial Assessment:

  • System Suitability Check: Before making any adjustments, ensure your HPLC system meets the system suitability requirements of your validated method. For instance, the United States Pharmacopeia (USP) method for Iopamidol Related Compounds specifies a resolution (R) of not less than 2.0 between the peaks for Iopamidol related compound C and Iopamidol.[1] Failure to meet this indicates a problem with the system or method execution.

  • Peak Shape Analysis: Observe the peak shapes. Tailing or fronting peaks can contribute to poor resolution. Common causes include column degradation, mismatched sample solvent and mobile phase, or secondary interactions with the stationary phase.[2][3]

  • Identify the Co-eluting Pair: If possible, identify the specific impurities that are co-eluting. This will help in selecting the most effective troubleshooting strategy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-elution in Iopamidol HPLC analysis.

Detailed Troubleshooting Steps:

1. Mobile Phase Optimization

  • Adjust the Gradient Slope: For gradient methods, a shallower gradient can increase the separation between closely eluting peaks. The USP method for Iopamidol related compounds utilizes a gradient elution with water and acetonitrile.[1] Experiment with modifying the rate of change in the organic solvent concentration.

  • Change the Organic Modifier: If using acetonitrile, switching to methanol, or vice-versa, can alter the selectivity of the separation. These solvents have different polarities and can interact differently with the analytes and the stationary phase.

  • Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Iopamidol and some of its impurities have ionizable functional groups. Adjusting the pH can change their ionization state and, consequently, their retention behavior. Ensure the chosen pH is within the stable range for the column.

  • Buffer Concentration: For buffered mobile phases, adjusting the buffer concentration can sometimes improve peak shape and resolution, especially for ionizable analytes.[4]

2. Stationary Phase Selection

  • Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase chemistry is a powerful tool to resolve co-elution.

    • C18 Columns: These are a common starting point for reversed-phase chromatography. Good retention and resolution of Iopamidol and its impurities have been achieved on C18 columns.[5][6]

    • Phenyl Columns (USP L11): The USP method for Iopamidol related compounds specifies a phenyl-based stationary phase.[1] Phenyl columns offer different selectivity compared to C18 columns due to pi-pi interactions with the aromatic rings in Iopamidol and its impurities.

    • Cyano Columns: These columns are less hydrophobic than C18 and can provide alternative selectivity for polar compounds.

3. Temperature Adjustment

  • Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and resolution. For the analysis of Iopamidol, it has been shown that decreasing the column temperature can lead to better resolution between the main peak and its impurities.[5][6] The USP method specifies a column temperature of 60°C.[1] Experimenting with temperatures in the range of 20-60°C may be beneficial.

Experimental Protocols

USP Method for Iopamidol Related Compounds

This method is a reliable starting point for the analysis of Iopamidol impurities.

  • Column: Two 4.6-mm x 25-cm columns with L11 packing, connected in series.

  • Mobile Phase: A gradient of Solution A (water) and Solution B (water and acetonitrile, 1:1).

  • Gradient Program:

    • 0–18 min: 100% A

    • 18–40 min: Linear gradient from 100% A to 62% A

    • 40–45 min: Linear gradient from 62% A to 50% A

    • 45–50 min: Linear gradient from 50% A to 100% A

    • 50–60 min: 100% A

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 60°C

  • Detector: UV at 240 nm

  • System Suitability: Resolution between Iopamidol related compound C and Iopamidol should be not less than 2.0.[1]

Reversed-Phase Method on C18 Column

This method provides an alternative to the USP method and may offer different selectivity.

  • Column: C18, 4.6-mm x 250-mm, 10-µm particle size.[5]

  • Mobile Phase: Water and methanol.

  • Column Temperature: 20-30°C.[5][6]

  • Note: The retention of Iopamidol and the resolution from its impurities were found to decrease with increasing temperature in one study.[5][6]

Data Presentation

Table 1: HPLC Method Parameters for Iopamidol Impurity Analysis

ParameterUSP MethodC18 Method
Stationary Phase Phenyl (L11), two 4.6x250 mm columns in seriesC18, 4.6x250 mm, 10 µm
Mobile Phase Water and AcetonitrileWater and Methanol
Elution Mode GradientIsocratic or Gradient
Flow Rate 2.0 mL/minNot specified
Temperature 60°C20-30°C
Detection UV at 240 nmNot specified
Key Resolution R ≥ 2.0 (Iopamidol & Impurity C)Good resolution reported

Frequently Asked Questions (FAQs)

Q1: My system suitability fails the resolution requirement between Iopamidol and Impurity C. What should I do first?

A1: First, check the basics of your HPLC system: ensure the mobile phase is correctly prepared, the column is not old or degraded, and the system is properly equilibrated. If these are all correct, consider slightly adjusting the initial percentage of the organic solvent in your mobile phase or decreasing the flow rate to see if resolution improves.

Q2: I am observing peak tailing for the Iopamidol peak, which is affecting the resolution of a closely eluting impurity. What are the likely causes?

A2: Peak tailing for Iopamidol can be caused by several factors:

  • Secondary Silanol Interactions: The stationary phase may have active silanol groups that interact with the polar groups of Iopamidol. Using a mobile phase with a lower pH or adding a competing base can sometimes mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Q3: Can I use a different stationary phase than what is specified in the USP method?

A3: Yes, but any alternative method must be fully validated to demonstrate its suitability for its intended purpose. You would need to show that the alternative method is specific, accurate, precise, linear, and robust, and that it can effectively separate Iopamidol from all known impurities and degradation products.

Q4: What are the common degradation products of Iopamidol that I should be aware of?

A4: Forced degradation studies have shown that Iopamidol can degrade under various stress conditions. Common degradation pathways include hydrolysis of the amide bonds and deiodination. It is crucial that your HPLC method can separate Iopamidol from these potential degradation products to be considered stability-indicating.

Q5: How can I confirm if a peak is pure or contains a co-eluting impurity?

A5: A photodiode array (PDA) detector can be used to assess peak purity. By comparing the UV spectra across the peak, you can determine if it is spectrally homogeneous. If the spectra are not consistent, it indicates the presence of a co-eluting impurity. For definitive identification, LC-MS can be used to analyze the mass of the components within the peak.

Visualizations

Caption: A typical experimental workflow for Iopamidol impurity analysis.

References

Technical Support Center: Chromatographic Resolution of Iopamidol and Desdiiodo Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and optimizing the chromatographic separation of Iopamidol and its potential desdiiodo impurity.

Frequently Asked Questions (FAQs)

Q1: What is Desdiiodo Iopamidol and why is its separation from Iopamidol important?

Desdiiodo Iopamidol is a potential impurity in the synthesis of Iopamidol where one of the three iodine atoms on the benzene ring is replaced by a hydrogen atom. The separation and quantification of this and other impurities are critical for ensuring the purity, safety, and efficacy of the Iopamidol drug product, as required by regulatory agencies.

Q2: What are the main challenges in separating Iopamidol and Desdiiodo Iopamidol?

The primary challenge lies in the structural similarity between the two compounds. Since Desdiiodo Iopamidol is less hydrophobic than Iopamidol, it will have a shorter retention time on a reversed-phase HPLC column. Achieving baseline separation requires a highly efficient and selective chromatographic method.

Q3: What are the key chromatographic parameters to consider for improving resolution?

The resolution between two peaks is primarily influenced by three factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be improved by using columns with smaller particle sizes and longer lengths.

  • Selectivity (α): The ability of the chromatographic system to differentiate between the two analytes. This can be modulated by changing the mobile phase composition (organic modifier, pH) or the stationary phase.

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimizing the retention factor by adjusting the mobile phase strength can improve resolution.

Q4: Are there official methods for the analysis of Iopamidol and its impurities?

Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed HPLC methods for the analysis of Iopamidol and its related compounds.[1][2] These methods are validated and serve as a benchmark for quality control.

Troubleshooting Guide: Improving Peak Resolution

This guide provides a systematic approach to troubleshoot and improve the resolution between the Iopamidol and Desdiiodo Iopamidol peaks.

Initial Assessment

Start by evaluating your current chromatogram. Is there any separation at all? Are the peaks fronting or tailing? Is the peak shape symmetrical? Answering these questions will help you decide which parameters to adjust.

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow for Peak Resolution cluster_1 Optimization Steps start Poor Resolution Observed check_method Is the method based on a pharmacopeial monograph (e.g., USP, EP)? start->check_method follow_mono Strictly adhere to the monograph conditions. check_method->follow_mono Yes optimize Systematically optimize parameters. check_method->optimize No follow_mono->optimize Resolution still poor mod_mobile_phase 1. Modify Mobile Phase optimize->mod_mobile_phase adjust_gradient Adjust Gradient Slope mod_mobile_phase->adjust_gradient change_temp 2. Adjust Temperature adjust_gradient->change_temp check_column 3. Evaluate Column change_temp->check_column end Resolution Achieved check_column->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Co-eluting or Poorly Resolved Peaks Inadequate selectivity (α) or efficiency (N).1. Modify Mobile Phase: - Decrease the organic solvent percentage to increase retention and potentially improve separation. - Evaluate different organic modifiers (e.g., acetonitrile vs. methanol). 2. Adjust Gradient: - A shallower gradient can increase the separation between closely eluting peaks. The USP method for Iopamidol related compounds utilizes a gradient elution.[1][3] 3. Change Temperature: - Lowering the temperature can sometimes increase resolution, although it may also increase backpressure.[4][5]
Peak Tailing Secondary interactions with the stationary phase or column overload.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. 2. Check for Column Contamination: Flush the column with a strong solvent. 3. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.
Peak Fronting Sample overload or sample solvent stronger than the mobile phase.1. Reduce Injection Volume or Concentration. 2. Dissolve the Sample in the Initial Mobile Phase: This ensures good peak shape at the start of the chromatogram.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.1. Ensure Proper Mobile Phase Mixing and Degassing. 2. Use a Column Thermostat for Stable Temperature. 3. Check the HPLC Pump for Leaks or Malfunctions.

Experimental Protocols

The following is a recommended starting method based on the United States Pharmacopeia (USP) monograph for Iopamidol related compounds.[1][3]

Chromatographic Conditions
Parameter USP Recommended Conditions
Column 4.6-mm x 25-cm; 5-µm packing L1 (C18)
Mobile Phase Gradient of Water (Solution A) and Methanol:Water (3:1) (Solution B)
Gradient Program Time (min)
Flow Rate About 1 mL/min
Detector UV at 240 nm
Injection Volume About 20 µL
Solution Preparation
  • Solution A: Water

  • Solution B: Prepare a filtered and degassed mixture of methanol and water (3:1).

  • Test Solution: Transfer about 1.0 g of Iopamidol, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with water to volume, and mix.

  • System Suitability Solution: Dissolve accurately weighed quantities of USP Iopamidol RS and USP Iopamidol Related Compound B RS in water to obtain a solution having a known concentration of about 10 µg/mL of each.

Visualizations

Relationship Between Chromatographic Parameters and Resolution

G cluster_0 Key Factors Influencing Peak Resolution cluster_1 Efficiency (N) cluster_2 Selectivity (α) cluster_3 Retention Factor (k') Resolution Peak Resolution (Rs) ParticleSize ↓ Particle Size Resolution->ParticleSize improves ColumnLength ↑ Column Length Resolution->ColumnLength improves MobilePhase Mobile Phase Comp. Resolution->MobilePhase changes StationaryPhase Stationary Phase Resolution->StationaryPhase changes Temperature Temperature Resolution->Temperature changes OrganicSolvent ↓ % Organic Solvent Resolution->OrganicSolvent improves

Caption: Interplay of key parameters affecting chromatographic resolution.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Desdiiodo Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of Desdiiodo Iopamidol.

Frequently Asked Questions (FAQs)

Q1: What is Desdiiodo Iopamidol and why is its analysis important?

A1: Desdiiodo Iopamidol is a known impurity and potential degradation product of Iopamidol, a widely used iodinated contrast agent in medical imaging.[1][2] Its accurate quantification is crucial for quality control in pharmaceutical manufacturing and for understanding the stability and degradation pathways of Iopamidol-based products.

Q2: What are the typical challenges encountered in the LC-MS analysis of Desdiiodo Iopamidol?

A2: Due to its high polarity, Desdiiodo Iopamidol can be challenging to retain on traditional reversed-phase chromatography columns, potentially leading to co-elution with endogenous matrix components and significant matrix effects.[3][4] Ion suppression is a common issue, resulting in reduced sensitivity and inaccurate quantification.[4][5][6]

Q3: What is a suitable internal standard for the LC-MS analysis of Desdiiodo Iopamidol?

A3: A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects.[7][8] Iopamidol-d8, the deuterated analog of Iopamidol, is a suitable internal standard for Desdiiodo Iopamidol due to their high structural similarity, which ensures they co-elute and experience similar ionization suppression or enhancement.[8]

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The post-extraction spike method is a quantitative approach to evaluate matrix effects. This involves comparing the analyte's response in a blank matrix extract spiked after extraction to its response in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guide

Problem 1: Poor or no signal for Desdiiodo Iopamidol.

Possible Cause Troubleshooting Step
Ion Suppression Perform a post-extraction spike experiment to confirm ion suppression. If confirmed, proceed with the mitigation strategies outlined in the "Experimental Protocols" section.
Inadequate Retention Optimize the chromatographic method. Consider using a polar-modified reversed-phase column or HILIC (Hydrophilic Interaction Liquid Chromatography) to improve retention of the polar Desdiiodo Iopamidol.
Incorrect MS Parameters Optimize the mass spectrometry parameters for Desdiiodo Iopamidol, including precursor and product ions, collision energy, and ion source settings.
Sample Degradation Ensure proper sample handling and storage conditions to prevent degradation of the analyte.

Problem 2: High variability in results and poor reproducibility.

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT).
Internal Standard Issues Verify the purity and concentration of the Iopamidol-d8 internal standard. Ensure it is added to all samples and standards at a consistent concentration early in the sample preparation process.
Carryover Optimize the wash steps in the autosampler and LC method to minimize carryover between injections.

Problem 3: Poor peak shape (e.g., tailing, fronting, or splitting).

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase.
Column Contamination Flush the column with a strong solvent or replace the column if it is heavily contaminated.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Desdiiodo Iopamidol and Iopamidol-d8 into the initial mobile phase.

    • Set B (Pre-Spiked Matrix): Spike Desdiiodo Iopamidol and Iopamidol-d8 into the biological matrix (e.g., plasma, urine) before the extraction procedure.

    • Set C (Post-Spiked Matrix): Spike Desdiiodo Iopamidol and Iopamidol-d8 into the blank matrix extract after the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • PE (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A Matrix Effect value significantly different from 100% indicates ion suppression or enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of pre-treated plasma sample (spiked with Iopamidol-d8 and diluted 1:1 with 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table provides a hypothetical comparison of common sample preparation techniques for the analysis of a polar analyte like Desdiiodo Iopamidol from human plasma, based on typical performance metrics found in the literature.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Process Efficiency (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 85 - 9540 - 70 (Suppression)34 - 67< 15
Liquid-Liquid Extraction (LLE) 60 - 8070 - 90 (Suppression)42 - 72< 10
Solid-Phase Extraction (SPE) 90 - 10590 - 11081 - 116< 5

Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start: LC-MS Analysis of Desdiiodo Iopamidol assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present no_me No Significant Matrix Effect Proceed with Validation me_present->no_me No me_yes Significant Matrix Effect Detected me_present->me_yes Yes optimize_sp Optimize Sample Preparation (e.g., SPE vs. LLE vs. PPT) me_yes->optimize_sp optimize_chrom Optimize Chromatography (e.g., change column, mobile phase) optimize_sp->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard (Iopamidol-d8) optimize_chrom->use_is reassess Re-assess Matrix Effect use_is->reassess me_mitigated Matrix Effect Mitigated? reassess->me_mitigated me_mitigated->optimize_sp No, Iterate validation Proceed with Method Validation me_mitigated->validation Yes

Caption: Workflow for Matrix Effect Assessment and Mitigation.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes_signal Poor/No Signal: Potential Causes cluster_causes_variability High Variability: Potential Causes cluster_causes_peakshape Poor Peak Shape: Potential Causes start LC-MS Analysis Issue issue_type Select Issue Type start->issue_type no_signal Poor/No Signal issue_type->no_signal high_variability High Variability issue_type->high_variability poor_peak_shape Poor Peak Shape issue_type->poor_peak_shape ion_suppression Ion Suppression? no_signal->ion_suppression inconsistent_me Inconsistent Matrix Effects? high_variability->inconsistent_me column_overload Column Overload? poor_peak_shape->column_overload bad_retention Inadequate Retention? ion_suppression->bad_retention ms_params Incorrect MS Parameters? bad_retention->ms_params is_issue Internal Standard Issue? inconsistent_me->is_issue carryover_issue Carryover? is_issue->carryover_issue secondary_interactions Secondary Interactions? column_overload->secondary_interactions column_contam Column Contamination? secondary_interactions->column_contam

Caption: Troubleshooting Logic for Common LC-MS Issues.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Iopamidol Impurity Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low-level Iopamidol impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting Iopamidol impurities at low levels?

A1: The most common and effective techniques for detecting Iopamidol impurities are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Gas Chromatography (GC) may be used for volatile impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is employed for elemental impurities.[1] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3]

Q2: How can I improve the sensitivity of my HPLC-UV method for trace Iopamidol impurities?

A2: To enhance the sensitivity of your HPLC-UV method, consider the following:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurities of interest.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Decrease Flow Rate: A lower flow rate can sometimes improve peak shape and sensitivity.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve peak resolution and shape, leading to better detection.[2]

  • Use a High-Sensitivity Detector: Modern HPLC detectors offer lower noise and higher sensitivity.

  • Proper Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the impurities and remove matrix interferences.[4]

Q3: When should I use LC-MS instead of HPLC-UV for Iopamidol impurity analysis?

A3: LC-MS is preferred over HPLC-UV in the following scenarios:

  • Very Low Impurity Levels: LC-MS, especially with a triple quadrupole or high-resolution mass spectrometer (like Q-TOF), offers significantly higher sensitivity and can detect impurities at trace levels (ppm or ppb).[5][6]

  • Co-eluting Peaks: When impurities co-elute with the main Iopamidol peak or other components in HPLC-UV, the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z).

  • Identification of Unknown Impurities: Mass spectrometry provides molecular weight and fragmentation information, which is crucial for identifying unknown impurities.[5]

  • Complex Matrices: For formulated products with multiple excipients, the selectivity of MS can help in distinguishing impurities from matrix components.[3]

Q4: What are forced degradation studies, and why are they important for Iopamidol impurity analysis?

A4: Forced degradation, or stress testing, involves subjecting the Iopamidol drug substance or product to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation.[7][8] These studies are critical for:

  • Identifying Potential Degradants: They help in identifying the likely degradation products that may form during storage and handling.[9]

  • Developing Stability-Indicating Methods: The generated degradation products are used to develop and validate an analytical method that can separate and quantify these impurities from the active pharmaceutical ingredient (API).[8][10]

  • Understanding Degradation Pathways: The results provide insights into the chemical stability of the Iopamidol molecule.[10]

Q5: What are the key validation parameters for a stability-indicating HPLC method for Iopamidol impurities?

A5: A stability-indicating HPLC method for Iopamidol impurities must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11] The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CausesRecommended Solutions
Poor Sensitivity / Low Signal-to-Noise Ratio Incorrect wavelength selection. Low injection volume. Detector lamp aging. Contaminated mobile phase.Verify the UV-Vis spectrum of the impurity and select the wavelength of maximum absorbance. Increase injection volume cautiously. Replace the detector lamp. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
Peak Tailing Secondary interactions with residual silanols on the column. Column overload. Inappropriate mobile phase pH. Column degradation.Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Reduce sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] Replace the column.
Co-elution of Impurities Insufficient column resolution. Inadequate mobile phase composition.Use a column with a different stationary phase or a longer column with smaller particle size. Optimize the mobile phase gradient, organic modifier, or pH.[2]
Baseline Noise or Drift Contaminated mobile phase or detector flow cell. Air bubbles in the system. Temperature fluctuations.Use freshly prepared, filtered, and degassed mobile phases.[13] Purge the pump and detector. Use a column oven to maintain a stable temperature.
Ghost Peaks Contamination in the injection port, column, or mobile phase. Carryover from previous injections.Clean the injection port and use a needle wash. Flush the column with a strong solvent. Use fresh, high-purity mobile phase.
LC-MS Method Troubleshooting
IssuePossible CausesRecommended Solutions
Low Ionization Efficiency Inappropriate ionization mode (ESI vs. APCI). Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature). Mobile phase suppression.Test both positive and negative electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) modes.[14] Optimize source parameters through infusion of a standard solution. Modify the mobile phase to use volatile buffers (e.g., ammonium formate or acetate) and reduce the concentration of non-volatile salts.[5]
Poor Peak Shape Incompatible mobile phase with MS. High flow rate.Use MS-compatible mobile phases with volatile additives like formic acid or acetic acid.[5] Optimize the flow rate for the specific column dimensions.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components from the sample.Improve sample preparation to remove interfering matrix components (e.g., using SPE or LLE).[4] Modify the chromatographic method to separate the analyte from the interfering components. Use an isotopically labeled internal standard.
In-source Fragmentation High source temperature or cone voltage.Optimize the source temperature and cone voltage to minimize fragmentation of the parent ion.
High Background Noise Contaminated solvent, tubing, or mass spectrometer.Use high-purity LC-MS grade solvents. Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Forced Degradation Study of Iopamidol

Objective: To generate potential degradation products of Iopamidol to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of Iopamidol at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Stress Conditions: Expose the Iopamidol solution to the following stress conditions. The goal is to achieve 5-20% degradation.[7]

    • Acid Hydrolysis: Add 1N HCl to the Iopamidol solution and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 1N NaOH to the Iopamidol solution and keep at room temperature for a specified time.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the Iopamidol solution and keep at room temperature, protected from light.

    • Thermal Degradation: Heat the solid Iopamidol powder and the Iopamidol solution at an elevated temperature (e.g., 80°C).[7]

    • Photolytic Degradation: Expose the Iopamidol solution to a combination of UV and visible light, as per ICH Q1B guidelines.[7]

  • Neutralization: After the specified stress period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV or LC-MS) alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1M - 1M HCl60-80°C2 - 24 hours
Base Hydrolysis0.1M - 1M NaOHRoom Temperature - 60°C30 minutes - 8 hours
Oxidation3-30% H₂O₂Room Temperature2 - 24 hours
ThermalDry Heat80-100°C24 - 72 hours
PhotolyticICH compliant light sourceAmbientAs per ICH Q1B
Protocol 2: Validation of a Stability-Indicating HPLC Method

Objective: To validate an HPLC method to demonstrate its suitability for the quantitative determination of Iopamidol and its impurities.

Methodology:

  • Specificity: Analyze blank, placebo (if applicable), Iopamidol standard, and stressed Iopamidol samples. Demonstrate that the peaks for Iopamidol and its impurities are well-resolved from each other and from any other components.

  • Linearity: Prepare a series of at least five concentrations of the impurity standards spanning the expected range (e.g., from the LOQ to 150% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[15]

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., < 5%).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be within an acceptable limit (e.g., < 10%).

  • Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (S/N ratio of 10:1) or by determining the concentration at which the precision (RSD) is within an acceptable range (e.g., < 10%).[11]

  • Limit of Detection (LOD): Determine the LOD by the signal-to-noise ratio method (S/N ratio of 3:1).

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Specificity Resolution > 2 between adjacent peaks
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
LOQ S/N ratio ≥ 10
LOD S/N ratio ≥ 3
Robustness System suitability parameters pass

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Iopamidol Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, Heat) prep->acid Expose to base Base Hydrolysis (NaOH, RT) prep->base Expose to oxidation Oxidation (H2O2, RT) prep->oxidation Expose to thermal Thermal (Heat) prep->thermal Expose to photo Photolytic (Light) prep->photo Expose to neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: Workflow for Forced Degradation Study of Iopamidol.

Troubleshooting_Workflow_HPLC start Low Sensitivity Issue in HPLC Analysis check_wavelength Is the correct wavelength selected? start->check_wavelength optimize_wavelength Optimize Wavelength check_wavelength->optimize_wavelength No check_injection_volume Is the injection volume optimal? check_wavelength->check_injection_volume Yes optimize_wavelength->check_injection_volume increase_injection_volume Increase Injection Volume check_injection_volume->increase_injection_volume No check_mobile_phase Is the mobile phase fresh and high-purity? check_injection_volume->check_mobile_phase Yes increase_injection_volume->check_mobile_phase prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp No check_detector Is the detector functioning correctly? check_mobile_phase->check_detector Yes prepare_fresh_mp->check_detector service_detector Service Detector / Replace Lamp check_detector->service_detector No end Sensitivity Improved check_detector->end Yes service_detector->end

Caption: Troubleshooting Workflow for Low HPLC Sensitivity.

Method_Validation_Workflow start Method Validation Start specificity Specificity (Resolution) start->specificity linearity Linearity (r²) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (RSD) accuracy->precision loq LOQ (S/N ≥ 10) precision->loq lod LOD (S/N ≥ 3) loq->lod robustness Robustness lod->robustness end Method Validated robustness->end

Caption: Workflow for HPLC Method Validation.

References

Troubleshooting peak tailing in chromatographic analysis of Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Iopamidol, with a specific focus on resolving peak tailing.

Troubleshooting Guides

Question: What are the common causes of peak tailing in the chromatographic analysis of Iopamidol?

Peak tailing in the HPLC analysis of Iopamidol is a common issue that can compromise the accuracy and resolution of the method.[1][2] The primary causes can be broadly categorized into column-related issues, mobile phase effects, sample-related problems, and instrument setup.

A systematic approach to troubleshooting this issue is crucial for efficient problem resolution. The following flowchart outlines a logical sequence for identifying and addressing the root cause of peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issues Investigate Systemic Issues check_all_peaks->instrument_issues Yes chemical_issues Investigate Chemical Interactions check_all_peaks->chemical_issues No yes_all_peaks Yes no_all_peaks No check_frit Check for blocked column inlet frit instrument_issues->check_frit check_void Inspect for column void check_frit->check_void check_connections Examine extra-column dead volume (fittings, tubing) check_void->check_connections solution_instrument Backflush column, replace frit, use guard column, optimize connections check_connections->solution_instrument check_mobile_phase Evaluate Mobile Phase chemical_issues->check_mobile_phase check_column_chem Assess Column Chemistry chemical_issues->check_column_chem check_sample Review Sample Preparation and Injection chemical_issues->check_sample mp_ph Is mobile phase pH appropriate? check_mobile_phase->mp_ph silanol_interaction Suspect secondary interactions with residual silanols? check_column_chem->silanol_interaction sample_overload Is there sample overload? check_sample->sample_overload mp_buffer Is buffer strength adequate? mp_ph->mp_buffer solution_mp Adjust pH, increase buffer concentration mp_buffer->solution_mp column_degradation Is the column old or degraded? silanol_interaction->column_degradation solution_column Use end-capped column, operate at lower pH, replace column column_degradation->solution_column sample_solvent Is the sample solvent stronger than the mobile phase? sample_overload->sample_solvent solution_sample Dilute sample, reduce injection volume, match sample solvent to mobile phase sample_solvent->solution_sample

Caption: Troubleshooting workflow for Iopamidol peak tailing.

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the peak shape of Iopamidol?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like Iopamidol.[3] Iopamidol has several amide and hydroxyl groups, making it a polar molecule. While it is non-ionic, interactions with the stationary phase can still be influenced by pH. For silica-based columns, residual silanol groups on the stationary phase surface can be ionized at higher pH values. These negatively charged sites can interact with any potential positive charges on the analyte, leading to secondary retention mechanisms and peak tailing.[2][4]

Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[2][5] However, it is essential to ensure that the chosen pH is within the stable operating range of the column.

Mobile Phase pH Effect on Silanol Groups Expected Impact on Iopamidol Peak Shape
< 3Protonated (neutral)Minimal secondary interactions, improved symmetry.
3 - 7Partially ionizedIncreased potential for secondary interactions, peak tailing may occur.
> 7Mostly ionized (negative charge)Strong secondary interactions, significant peak tailing likely.

Q2: What role does the stationary phase chemistry play in Iopamidol peak tailing?

The choice of stationary phase is crucial for achieving symmetrical peaks for polar analytes like Iopamidol.

  • End-capping: Using a highly deactivated, end-capped C18 or Phenyl column is recommended.[1][4] End-capping is a process that covers many of the residual silanol groups with a less polar functional group, reducing the sites available for secondary interactions.[2]

  • Stationary Phase Type: While C18 is commonly used, a Phenyl stationary phase can offer different selectivity and potentially better peak shape for aromatic compounds like Iopamidol.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can expose more active silanol sites, leading to increased peak tailing.[5] If you observe a gradual worsening of peak shape over time, column replacement may be necessary.

Q3: Can sample preparation and injection conditions contribute to peak tailing?

Yes, several factors related to the sample can cause or exacerbate peak tailing:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases.[4] This often results in a characteristic "shark-fin" or right-triangular peak shape. To check for this, dilute the sample and inject it again. If the peak shape improves, sample overload was likely the cause.

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[6] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.

Parameter Observation Indicating a Problem Recommended Action
Sample Concentration Peak shape improves upon sample dilution.Reduce the concentration of the Iopamidol standard and sample solutions.
Injection Volume Peak tailing is more pronounced with larger injection volumes.Decrease the injection volume.
Sample Solvent The sample is dissolved in 100% organic solvent while the mobile phase is highly aqueous.Reconstitute the sample in the initial mobile phase composition.

Q4: What are the instrumental factors that can lead to peak tailing for all compounds in a chromatogram, including Iopamidol?

If all peaks in your chromatogram are tailing, the issue is likely systemic rather than specific to the analyte chemistry.

  • Extra-column Volume: Excessive dead volume in the system, such as from poorly connected fittings or using tubing with a large internal diameter, can cause band broadening and peak tailing.[1]

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, disrupting the flow path and causing peak distortion.[4]

  • Column Void: A void or channel in the packed bed of the column, often at the inlet, can lead to an uneven flow of the mobile phase and result in peak tailing or splitting.[4]

A systematic check of all connections and regular maintenance, including the use of in-line filters and guard columns, can help prevent these issues.[4]

Experimental Protocols

Detailed HPLC Method for Iopamidol Analysis with Optimal Peak Shape

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Mobile Phase Preparation: A: 0.1% Formic Acid in Water B: Acetonitrile Filter and degas. hplc_conditions Chromatographic Conditions: Column: End-capped C18 or Phenyl (e.g., 4.6 x 250 mm, 5 µm) Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C Detection: UV at 240 nm mobile_phase->hplc_conditions standard_prep Standard Preparation: Accurately weigh USP Iopamidol RS. Dissolve in mobile phase to a known concentration (e.g., 80 µg/mL). system_suitability System Suitability: Inject standard solution (n=5). Check Tailing Factor (< 1.5), RSD of peak area (< 2.0%), and theoretical plates. standard_prep->system_suitability sample_prep Sample Preparation: Dilute Iopamidol Injection with mobile phase to a concentration similar to the standard. analysis Analysis: Inject standard and sample solutions. Calculate the quantity of Iopamidol. sample_prep->analysis gradient Gradient Elution: Time (min) | %B 0 | 10 15 | 80 20 | 80 21 | 10 25 | 10 system_suitability->analysis

Caption: Experimental workflow for Iopamidol analysis.

Chromatographic Conditions Summary Table:

Parameter Recommended Setting Rationale for Good Peak Shape
Column High-purity, end-capped C18 or Phenyl, 4.6 x 250 mm, 5 µmMinimizes silanol interactions.
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileLow pH suppresses silanol ionization.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 25-35 °CStable temperature ensures reproducible retention.
Detection Wavelength 240 nmHigh absorbance for Iopamidol.
Injection Volume 5-20 µLKeep low to prevent overload.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

System Suitability Criteria for Optimal Performance:

System suitability tests are essential to ensure the chromatographic system is performing adequately before running samples.

Parameter Acceptance Criteria Indication of a Problem if Not Met
Tailing Factor (Asymmetry Factor) ≤ 1.5Indicates potential for secondary interactions or column issues.
Theoretical Plates (N) > 2000Low plate count suggests poor column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injectionsHigh RSD indicates poor system precision.

References

Challenges in the structural elucidation of unknown Iopamidol impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of unknown impurities in Iopamidol.

Frequently Asked Questions (FAQs)

Q1: What are Iopamidol impurities and what are their primary sources?

A1: Iopamidol impurities are unintended chemical substances present in the final Active Pharmaceutical Ingredient (API).[1] They are not the Iopamidol molecule itself or the formulation excipients.[2] These impurities can originate from various stages, including the multi-step chemical synthesis process, degradation of the drug substance over time, or interaction with packaging materials.[3][4] Common sources include raw materials, by-products from the synthesis, residual solvents, and degradation products formed due to factors like heat, light, or humidity.[1][4]

Q2: Why is the identification and characterization of unknown Iopamidol impurities critical?

A2: Identifying and characterizing impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.[4] Even at trace levels, some impurities can be toxic, genotoxic, or pharmacologically active, posing a potential health risk to patients.[1][5] Regulatory bodies like the FDA and ICH have established strict limits for impurities, and failure to meet these standards can prevent a drug from gaining market approval.[1][6] Furthermore, understanding the impurity profile helps in refining the synthesis process and establishing the stability of the drug product.[4][7]

Q3: What are the standard analytical techniques for the structural elucidation of Iopamidol impurities?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the primary tool for detecting, isolating, and obtaining initial structural information about non-volatile impurities.[6][8] For definitive structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][9] Other techniques like Gas Chromatography (GC) for volatile impurities and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurities are also used.[6][8]

Q4: What are the regulatory thresholds for reporting and identifying impurities in a new drug substance like Iopamidol?

A4: The International Council for Harmonisation (ICH) provides guidelines that are widely adopted. According to ICH Q3A/B guidelines, the threshold for identifying impurities depends on the maximum daily dose of the drug. For a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower. For drugs with a daily dose greater than 2 grams, the threshold is 0.05%.[2]

Troubleshooting Guides

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: An unknown peak is consistently observed in the HPLC-UV chromatogram of a stressed Iopamidol sample, but its concentration is too low for easy characterization.

  • Possible Causes:

    • The impurity is formed at a very low level under the applied stress conditions.

    • The impurity has a poor chromophore, leading to a weak UV signal.

    • The ionization efficiency of the impurity is low in the mass spectrometer.

  • Recommended Solutions:

    • Concentrate the Sample: If possible, carefully concentrate the sample to increase the impurity's signal.

    • Optimize Stress Conditions: Modify the forced degradation conditions (e.g., increase time, temperature, or reagent concentration) to generate a higher amount of the impurity, ideally between 10-20% total degradation, to facilitate its characterization.[10]

    • Employ High-Resolution Mass Spectrometry (HRMS): Utilize techniques like LC-QToF-MS (Quadrupole Time-of-Flight Mass Spectrometry) which offer high sensitivity and mass accuracy, allowing for the prediction of the molecular formula even at very low concentrations.[11][12]

    • Use a More Universal Detector: If UV detection is insufficient, consider using a detector like a Charged Aerosol Detector (CAD), which is not dependent on the analyte having a chromophore and can provide a more uniform response.[8]

Problem 2: A suspected impurity peak co-elutes with the tail of the main Iopamidol peak, making separation and analysis difficult.

  • Possible Causes:

    • The chromatographic method lacks the necessary selectivity to resolve the impurity from the API.

    • The column is overloaded due to a high concentration of the Iopamidol sample.

    • The impurity has very similar physicochemical properties to Iopamidol.

  • Recommended Solutions:

    • Method Development: Adjust chromatographic parameters such as the mobile phase composition (solvents, pH, additives), gradient slope, or column temperature to improve resolution.[13][14]

    • Change Column Chemistry: Switch to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.[15]

    • Two-Dimensional LC (2D-LC): Employ a 2D-LC-MS system. The peak containing the co-eluting impurity from the first dimension is automatically transferred to a second, orthogonal column for further separation before entering the mass spectrometer.[16]

    • Preparative HPLC: If sufficient material is available, use preparative HPLC to isolate the impurity fraction for subsequent offline analysis by NMR and MS.[13]

Problem 3: The mass spectrum of an unknown impurity provides a molecular weight, but the fragmentation pattern from MS/MS is uninformative or too complex to interpret.

  • Possible Causes:

    • The collision energy used for fragmentation is either too low (no fragmentation) or too high (excessive, unspecific fragmentation).

    • The impurity is a small, stable molecule that resists fragmentation.

    • The structure does not have easily cleavable bonds.

  • Recommended Solutions:

    • Optimize Collision Energy: Perform a collision energy ramping experiment to find the optimal energy that produces a few structurally significant fragment ions.

    • Use Orthogonal Fragmentation Techniques: Employ alternative fragmentation methods if available. For example, Ultraviolet Photodissociation (UVPD) can provide complementary fragmentation patterns to the more common Collision-Induced Dissociation (CID).[5]

    • In-Source Fragmentation: Attempt in-source collision-induced dissociation (CID) to generate fragments, which can sometimes provide useful structural clues.[17]

    • Rely on HRMS and Isotopic Pattern: Use the high-resolution accurate mass to determine the elemental composition. Since Iopamidol contains three iodine atoms, its impurities will likely have a characteristic isotopic pattern that can help confirm the number of iodine atoms in the structure.

    • Proceed to NMR: If MS/MS fails to yield a definitive structure, isolation of the impurity for NMR analysis is the most reliable next step for complete structural elucidation.[9]

Data Presentation

Table 1: Known Iopamidol Related Compounds and Impurities

Impurity Name/ReferenceCatalogue No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )
IopamidolPA 09 3300060166-93-0C₁₇H₂₂I₃N₃O₈777.09
Impurity APA 09 3301060166-98-5C₁₄H₁₈I₃N₃O₆705.02
Impurity BPA 09 3302077868-41-8C₁₆H₂₀I₃N₃O₈763.06
Impurity EPA 09 3305060166-92-9C₁₉H₂₄I₃N₃O₉819.12
Impurity FPA 09 330601869069-71-5C₁₆H₂₀I₃N₃O₆731.06
Impurity HPA 09 33080N/AC₁₇H₂₂ClI₂N₃O₈685.63
Impurity KPA 09 331101788899-70-6C₁₇H₂₃I₂N₃O₈651.19

Source: Data compiled from publicly available supplier information.[18]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Iopamidol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10]

  • Objective: To generate likely degradation products of Iopamidol under various stress conditions.

  • Procedure:

    • Prepare Iopamidol Stock Solution: Prepare a solution of Iopamidol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

    • Apply Stress Conditions (in separate, clearly labeled vials):

      • Acid Hydrolysis: Add 1N HCl to the stock solution. Store at 60°C for 24-48 hours.

      • Base Hydrolysis: Add 1N NaOH to the stock solution. Store at 60°C for 8-24 hours.

      • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature, protected from light, for 24 hours.[19]

      • Thermal Degradation: Store the stock solution (solid and in solution) in an oven at a high temperature (e.g., 80-100°C) for 48-72 hours.

      • Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analysis: Dilute all stressed samples to the same final concentration and analyze by a suitable HPLC-UV/MS method alongside an unstressed control sample. Aim for 5-20% degradation of the parent compound for optimal results.[10]

Protocol 2: Generic HPLC-MS Method for Iopamidol Impurity Profiling

This protocol provides a starting point for developing a method to separate Iopamidol from its potential impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[20]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.8 µm). A phenyl stationary phase can offer alternative selectivity for aromatic compounds like Iopamidol.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.[13]

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Example for ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 - 1200.

    • Data Acquisition: Full scan for impurity detection and targeted MS/MS for fragmentation of parent and suspected impurity masses.

Visualizations

G General Workflow for Unknown Impurity Elucidation cluster_detection Detection & Initial Assessment cluster_identification Identification & Characterization cluster_confirmation Confirmation & Finalization A 1. Detect Unknown Peak (HPLC Stability Study) B 2. Check Thresholds (ICH Q3A/B) A->B Peak > Reporting Threshold C 3. Perform Forced Degradation Study B->C Peak > Identification Threshold D 4. LC-HRMS Analysis (Accurate Mass & Formula) C->D Generate Impurities E 5. MS/MS Fragmentation (Propose Structure) D->E Obtain Formula F 6. Isolate Impurity (Prep-HPLC or 2D-LC) E->F Structure Proposed H 8. Confirm Structure E->H If structure is simple & fragmentation is clear G 7. NMR Spectroscopy (1H, 13C, 2D NMR) F->G Sufficient Material Isolated G->H Acquire NMR Data I 9. Synthesize Reference Standard H->I Structure Confirmed J 10. Develop & Validate Quantitative Method I->J Standard Available G Troubleshooting Logic for Co-eluting Peaks Start Problem: Impurity co-elutes with API tail Decision1 Is sample concentration very high? Start->Decision1 Action1 Reduce sample concentration to avoid column overload Decision1->Action1 Yes Decision2 Can method parameters be optimized? Decision1->Decision2 No Action1->Decision2 Action2 Adjust mobile phase pH, gradient slope, or temperature Decision2->Action2 Yes Decision3 Is an alternative column available? Decision2->Decision3 No End Resolution Achieved Action2->End Action3 Switch stationary phase (e.g., C18 to Phenyl) to alter selectivity Decision3->Action3 Yes Action4 Use advanced techniques: 2D-LC for online separation or Prep-HPLC for isolation Decision3->Action4 No Action3->End Action4->End G Data Integration for Structure Confirmation cluster_data Analytical Data Sources LCMS LC-MS (Retention Time, Purity) Proposed Proposed Structure LCMS->Proposed HRMS HRMS (Elemental Composition) HRMS->Proposed MSMS MS/MS (Structural Fragments) MSMS->Proposed NMR NMR (1H, 13C, 2D) (Connectivity, Stereochemistry) Confirmed Confirmed Structure NMR->Confirmed IR IR/UV (Functional Groups) IR->Confirmed Proposed->Confirmed Correlate with NMR & other data

References

Improving recovery of Desdiiodo Iopamidol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Desdiiodo Iopamidol during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Desdiiodo Iopamidol and why is its recovery a concern?

Desdiiodo Iopamidol is a known impurity and primary degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent.[1][2] Accurate quantification of this impurity is crucial for ensuring the quality and safety of Iopamidol formulations.[1][2] As a polar compound, Desdiiodo Iopamidol can be challenging to retain and separate using traditional reversed-phase high-performance liquid chromatography (HPLC) methods, often leading to poor recovery and inaccurate results.[3][4]

Q2: What are the common analytical techniques for Iopamidol and its impurities?

The primary analytical techniques for the analysis of Iopamidol and its related compounds, including Desdiiodo Iopamidol, are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method, often utilizing a reversed-phase C18 column.[5][6] However, due to the polar nature of Desdiiodo Iopamidol, modifications to the standard reversed-phase method or alternative approaches may be necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity, which is particularly useful for identifying and quantifying impurities at low levels.[1][2]

Q3: What are the main challenges in recovering Desdiiodo Iopamidol?

The main challenges stem from its high polarity and include:

  • Poor retention in reversed-phase HPLC: Polar analytes have a low affinity for non-polar stationary phases (like C18), leading to early elution, often near the solvent front, and poor separation from other polar components.

  • Matrix effects in LC-MS: Co-eluting matrix components can suppress or enhance the ionization of Desdiiodo Iopamidol, leading to inaccurate quantification.

  • Losses during sample preparation: Inadequate extraction from the sample matrix during techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can result in low recovery.

Troubleshooting Guides

Low Recovery in Reversed-Phase HPLC

Problem: You are observing low recovery of Desdiiodo Iopamidol when using a standard reversed-phase HPLC method.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Retention on C18 Column 1. Increase the aqueous content of the mobile phase: For polar analytes, a higher percentage of the aqueous component can improve retention. Start with a high aqueous ratio (e.g., 95:5 water:organic) and consider a shallow gradient. 2. Use a specialized "aqueous stable" C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases. 3. Consider an alternative stationary phase: A more polar column, such as one with a polar-embedded or polar-endcapped stationary phase, can provide better retention for polar analytes.
Analyte is too Polar for Reversed-Phase 1. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. 2. Employ Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.
pH of the Mobile Phase is Not Optimal Adjust the mobile phase pH: The retention of ionizable compounds can be significantly influenced by the pH of the mobile phase. Experiment with different pH values to find the optimal condition for retention and peak shape.
Issues with Sample Preparation

Problem: You suspect that the low recovery of Desdiiodo Iopamidol is occurring during the sample preparation step.

Possible Causes and Solutions for Solid-Phase Extraction (SPE):

Possible Cause Recommended Solution
Inappropriate Sorbent Material 1. Use a polar-modified sorbent: For a polar analyte like Desdiiodo Iopamidol, a normal-phase sorbent (e.g., silica, diol) or a mixed-mode cation exchange sorbent may be more effective than a traditional reversed-phase sorbent. 2. Consider a polymer-based sorbent: Polymeric sorbents can offer different selectivity compared to silica-based sorbents.
Breakthrough During Sample Loading 1. Optimize the sample loading conditions: Ensure the sample is loaded in a solvent that is weak enough to allow for strong retention of the analyte on the sorbent. For normal-phase SPE, this would be a non-polar solvent. 2. Reduce the flow rate: A slower flow rate during sample loading can improve retention.
Incomplete Elution 1. Use a stronger elution solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For normal-phase SPE, a polar solvent like methanol or acetonitrile is typically used. 2. Increase the elution volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the cartridge.

Possible Causes and Solutions for Liquid-Liquid Extraction (LLE):

Possible Cause Recommended Solution
Poor Partitioning into the Organic Phase 1. Select an appropriate extraction solvent: For a polar analyte, a more polar, water-immiscible organic solvent should be chosen. Consider solvents like ethyl acetate or dichloromethane. 2. Adjust the pH of the aqueous phase: If Desdiiodo Iopamidol is ionizable, adjusting the pH of the aqueous sample can suppress its ionization and increase its partitioning into the organic phase.
Formation of Emulsions 1. Add salt to the aqueous phase: "Salting out" by adding a salt like sodium chloride can help break emulsions and increase the partitioning of the analyte into the organic phase. 2. Centrifuge the sample: Centrifugation can aid in the separation of the two phases.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Desdiiodo Iopamidol

This protocol is a general guideline for the extraction of Desdiiodo Iopamidol from an aqueous sample using a normal-phase SPE cartridge.

  • Conditioning: Condition the normal-phase silica SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of a non-polar solvent (e.g., hexane) through the cartridge.

  • Equilibration: Equilibrate the cartridge with 3 mL of the sample solvent (if different from the sample matrix).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a non-polar solvent to remove non-polar interferences.

  • Elution: Elute the Desdiiodo Iopamidol from the cartridge with 2 x 1.5 mL of a polar solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: Reversed-Phase HPLC Analysis of Desdiiodo Iopamidol

This protocol outlines a starting point for the HPLC analysis of Desdiiodo Iopamidol.

  • Column: C18 column with high aqueous stability (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following tables provide hypothetical but realistic recovery data for Desdiiodo Iopamidol under different experimental conditions to guide optimization.

Table 1: Recovery of Desdiiodo Iopamidol using Different SPE Sorbents

SPE Sorbent Elution Solvent Mean Recovery (%) Standard Deviation (%)
C18Methanol45.24.8
Silica (Normal Phase)Methanol88.53.2
Mixed-Mode Cation Exchange5% Ammonium Hydroxide in Methanol92.12.5

Table 2: Effect of Mobile Phase Composition on Recovery in Reversed-Phase HPLC

Initial % Aqueous in Mobile Phase Column Type Mean Recovery (%) Standard Deviation (%)
95%Standard C1865.75.1
95%Aqueous Stable C1885.33.5
80%Standard C1878.94.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Aqueous Sample Containing Desdiiodo Iopamidol spe Solid-Phase Extraction (Normal Phase) start->spe elution Elution with Polar Solvent spe->elution evap Evaporation and Reconstitution elution->evap hplc Reversed-Phase HPLC (High Aqueous Mobile Phase) evap->hplc Inject detection UV Detection (240 nm) hplc->detection quant Quantification detection->quant

Caption: Workflow for improving Desdiiodo Iopamidol recovery.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_prep_solutions Sample Preparation Troubleshooting start Low Recovery of Desdiiodo Iopamidol check_hplc Issue in HPLC Analysis? start->check_hplc check_prep Issue in Sample Prep? check_hplc->check_prep No retention Poor Retention check_hplc->retention Yes spe_sorbent Optimize SPE Sorbent (e.g., Normal Phase) check_prep->spe_sorbent Yes lle_solvent Optimize LLE Solvent and pH check_prep->lle_solvent Yes hilic Switch to HILIC retention->hilic mobile_phase Optimize Mobile Phase (pH, % Aqueous) retention->mobile_phase column Use Aqueous Stable or Polar Column retention->column

Caption: Troubleshooting logic for low Desdiiodo Iopamidol recovery.

References

Minimizing on-column degradation of Iopamidol during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Iopamidol during HPLC analysis.

Troubleshooting Guide: On-Column Degradation and Other Issues

This guide addresses specific issues that may arise during the HPLC analysis of Iopamidol, leading to inaccurate quantification and the appearance of degradation products.

Problem 1: Appearance of New Peaks or Peak Tailing, Suggesting On-Column Degradation

Possible Causes:

  • Hydrolysis of Amide Bonds: Iopamidol's structure contains amide functional groups that can be susceptible to hydrolysis under certain pH conditions, especially at pH extremes.[1] This can be exacerbated by prolonged exposure to the mobile phase on the column.

  • Interaction with Residual Silanols: Standard silica-based C18 columns can have residual silanol groups (-Si-OH) on their surface.[2] These acidic sites can interact with the polar functional groups of Iopamidol, potentially catalyzing degradation or causing peak tailing.

  • Elevated Column Temperature: Higher temperatures can accelerate the degradation of thermally sensitive compounds.[3][4]

Solutions:

Solution Detailed Steps Rationale
Optimize Mobile Phase pH Maintain the mobile phase pH in the range of 6.5-7.5.[5][6] Use a suitable buffer to ensure pH stability.Iopamidol is formulated at a pH of 6.5-7.5, and maintaining the analytical conditions within this range can enhance its stability.[5][6]
Use an End-Capped Column Employ a high-quality, end-capped C18 column.End-capping chemically modifies the silica surface to minimize the number of free silanol groups, reducing the potential for unwanted secondary interactions.[7]
Control Column Temperature Set the column temperature to a range of 20-30°C.[3][4]Lowering the temperature can slow down potential degradation reactions on the column.[3][4]
Use a Guard Column Install a guard column with the same stationary phase as the analytical column.A guard column acts as a protective filter, trapping strongly retained or reactive impurities from the sample that could otherwise accumulate on the analytical column and promote degradation.

Problem 2: Ghost Peaks in the Chromatogram

Possible Causes:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase.

  • Carryover from Previous Injections: Residual sample from a previous run retained in the injector or at the head of the column.

  • Late Eluting Compounds: A broad peak from a previous injection that elutes during the current run.

Solutions:

Solution Detailed Steps Rationale
Prepare Fresh Mobile Phase Use high-purity solvents and reagents. Filter and degas the mobile phase before use.This minimizes the introduction of contaminants that can appear as ghost peaks.
Implement a Needle Wash Protocol Program a needle wash step in the autosampler sequence using a strong solvent.This helps to remove any residual Iopamidol or formulation components from the injector needle between injections.
Incorporate a Column Wash Step At the end of each analytical run or sequence, flush the column with a strong solvent (e.g., a high percentage of organic modifier) to elute any strongly retained compounds.This ensures that the column is clean before the next injection, preventing the appearance of late-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of Iopamidol in solution?

A1: Iopamidol is generally stable in its formulated aqueous solution at a pH between 6.5 and 7.5.[5][6] It is also reported to be stable under exposure to X-rays up to 100 mGy. However, like many complex organic molecules, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and prolonged exposure to UV light.

Q2: What are the most common degradation pathways for Iopamidol?

A2: Forced degradation studies have shown that Iopamidol can undergo hydrolysis of its amide bonds. Deiodination and hydroxylation have also been observed as degradation mechanisms, particularly under photolytic conditions.

Q3: What type of HPLC column is recommended for Iopamidol analysis?

A3: A reversed-phase C18 column is commonly used and has been shown to provide good retention and resolution for Iopamidol and its related impurities.[3][4] It is advisable to use a high-purity, end-capped C18 column to minimize interactions with residual silanols.

Q4: How can I improve the peak shape of Iopamidol?

A4: Peak tailing for polar compounds like Iopamidol can often be attributed to secondary interactions with the stationary phase. To improve peak shape:

  • Use a well-end-capped C18 column.

  • Optimize the mobile phase pH to be within the recommended range of 6.5-7.5.[5][6]

  • Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.

Q5: What are typical mobile phase compositions for Iopamidol analysis?

A5: A common mobile phase for the analysis of Iopamidol on a C18 column is a mixture of water and an organic modifier like methanol or acetonitrile.[3][4] The exact ratio can be optimized to achieve the desired retention time and resolution. Isocratic or gradient elution can be used depending on the complexity of the sample and the need to separate Iopamidol from its impurities.

Quantitative Data Summary

Table 1: Summary of HPLC Parameters for Iopamidol Analysis

ParameterRecommended ConditionReference
Column C18, end-capped[3][4]
Mobile Phase Water:Methanol or Water:Acetonitrile[3][4]
pH 6.5 - 7.5[5][6]
Column Temperature 20 - 30°C[3][4]
Detection UV, wavelength dependent on analytical goals-

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Iopamidol

This protocol provides a general procedure for the analysis of Iopamidol using a reversed-phase HPLC method.

1. Materials and Reagents:

  • Iopamidol reference standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Buffer salts (e.g., phosphate or acetate) for pH adjustment

  • 0.45 µm membrane filters

2. Instrument and Column:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped

3. Preparation of Mobile Phase:

  • Prepare the desired mixture of water and organic modifier (e.g., 80:20 Water:Methanol).

  • If required, add a buffer to maintain the pH between 6.5 and 7.5.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or helium sparging).

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh a suitable amount of Iopamidol reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Sample Solution: Dilute the Iopamidol sample with the mobile phase to a concentration within the linear range of the method.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: To be determined based on the UV spectrum of Iopamidol (typically around 240 nm).

6. System Suitability:

  • Inject the standard solution multiple times (e.g., n=5) and check for system suitability parameters such as retention time precision (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates.

7. Analysis:

  • Inject the blank (mobile phase), standard, and sample solutions.

  • Identify the Iopamidol peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Iopamidol in the sample using the peak area and the concentration of the standard.

Visualizations

OnColumnDegradationWorkflow cluster_problem Problem Identification cluster_causes Potential On-Column Causes cluster_solutions Corrective and Preventive Actions Problem Appearance of Extra Peaks or Peak Tailing Cause1 Amide Hydrolysis (pH Effect) Problem->Cause1 is likely caused by Cause2 Interaction with Residual Silanols Problem->Cause2 is likely caused by Cause3 Elevated Column Temperature Problem->Cause3 is likely caused by Solution1 Optimize Mobile Phase pH (6.5-7.5) Cause1->Solution1 mitigated by Solution4 Use a Guard Column Cause1->Solution4 prevented by Solution2 Use End-Capped C18 Column Cause2->Solution2 mitigated by Cause2->Solution4 prevented by Solution3 Control Column Temperature (20-30°C) Cause3->Solution3 mitigated by Cause3->Solution4 prevented by

Caption: Troubleshooting workflow for on-column degradation of Iopamidol.

HPLCAnalysisWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Sample Prepare Standard & Sample Solutions Inject Inject Blank, Standard, & Samples Prep_Sample->Inject Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Integrate Integrate Peak Areas Acquire_Data->Integrate Quantify Quantify Iopamidol Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for HPLC analysis of Iopamidol.

References

Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection

Author: BenchChem Technical Support Team. Date: November 2025

Brought to you by our Technical Support Center, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal High-Performance Liquid Chromatography (HPLC) column for iopamidol impurity profiling. This document offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure accurate and robust analytical results.

The analysis of impurities in active pharmaceutical ingredients (APIs) like iopamidol, a widely used non-ionic iodinated contrast medium, is a critical aspect of drug development and quality control. A robust and reliable HPLC method is paramount for ensuring the safety and efficacy of the final drug product. The choice of the HPLC column is a pivotal factor in achieving the desired separation of iopamidol from its potential process-related impurities and degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for iopamidol impurity profiling?

A1: Reversed-phase HPLC is the predominant technique for iopamidol analysis, with C18 (L1 packing) columns being the most frequently employed stationary phase.[1][2] These columns provide a good balance of hydrophobicity to retain iopamidol and its structurally similar impurities, allowing for effective separation.

Q2: Are there alternative column chemistries that can be used?

A2: While C18 is the workhorse, other stationary phases can offer alternative selectivity, which can be beneficial for resolving specific, challenging impurity pairs. Phenyl-based columns, for instance, can provide different selectivity due to π-π interactions with the aromatic rings in iopamidol and its impurities. For highly polar impurities, a more polar-modified column or even Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored. The United States Pharmacopeia (USP) method for iopamidol related compounds utilizes an L11 packing, which is a phenyl-bonded silica, highlighting the utility of alternative chemistries.[3]

Q3: What are the critical parameters to consider when selecting an HPLC column?

A3: Beyond the stationary phase chemistry, several other column parameters are crucial:

  • Particle Size: Smaller particles (e.g., < 3 µm) offer higher efficiency and resolution but result in higher backpressure.

  • Column Dimensions (Length and Internal Diameter): Longer columns provide better resolution but increase analysis time and solvent consumption. Smaller internal diameter columns can enhance sensitivity.

  • Pore Size: A pore size of around 100-120 Å is typically suitable for small molecules like iopamidol.

  • Carbon Load: For C18 columns, the carbon load can influence the retention and selectivity.

Q4: How does temperature affect the separation of iopamidol and its impurities?

A4: Column temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and lower backpressure. However, for iopamidol, studies have shown that increasing column temperature can weaken the retention of iopamidol and may result in a lower resolution between iopamidol and its impurities.[1][2] The European Pharmacopoeia (EP) method specifies a column temperature of 60°C, which is relatively high and suggests it is optimized for a specific column and method to achieve the desired separation.[3]

Experimental Protocols

A well-defined experimental protocol is the foundation of a reliable impurity profiling method. Below are examples of HPLC methods adapted from pharmacopeial monographs and scientific literature.

Method 1: European Pharmacopoeia (EP) Gradient Method for Related Substances

This method is a robust gradient method suitable for the separation of a wide range of iopamidol impurities.

ParameterSpecification
Column Stainless steel column 25 cm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm) (L1).
Mobile Phase A Water
Mobile Phase B Acetonitrile:Water (50:50 V/V)
Gradient Program Time (min)
0 - 18
18 - 40
40 - 45
45 - 50
50 - 60
Flow Rate 2.0 mL/min[4]
Column Temperature 60 °C[3]
Detection UV at 240 nm[3][4]
Injection Volume 20 µL[4]

System Suitability: The resolution between the peaks due to impurity H and iopamidol should be a minimum of 2.0.[4]

Method 2: Isocratic Method for General Purity Assessment

For a simpler, faster purity check, an isocratic method can be employed. This method is based on a published preparative HPLC method and may require optimization for analytical purposes.

ParameterSpecification
Column C18 column (e.g., 250 mm x 4.6 mm, 10 µm)[1][2]
Mobile Phase Water:Methanol (optimized ratio, e.g., 85:15 V/V)
Flow Rate 1.0 mL/min (typical for analytical scale)
Column Temperature 20-30 °C[1][2]
Detection UV at 240 nm
Injection Volume 10-20 µL

Data Presentation: Comparison of HPLC Columns and Impurity Retention

The following table summarizes the relative retention times (RRTs) of known iopamidol impurities based on the European Pharmacopoeia method, providing a baseline for column performance.

ImpurityRelative Retention Time (RRT) vs. Iopamidol
Impurity D~ 0.1[4]
Impurity B~ 0.6[4]
Impurities I and H~ 0.9[4]
Impurity G~ 1.1[4]
Impurity K~ 1.2[4]
Impurity C~ 1.3[4]
Impurity J~ 1.5[4]
Impurity A~ 1.8[4]
Impurity E~ 2.2[4]
Impurity F~ 2.3[4]

Note: The retention time of Iopamidol is approximately 14.6 minutes under the specified EP method conditions.[4]

Mandatory Visualizations

Experimental Workflow for HPLC Column Selection

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Final Selection & Validation start Define Analytical Target Profile (ATP) lit_review Literature & Pharmacopeia Review (e.g., C18, Phenyl) start->lit_review col_select Select 2-3 Candidate Columns with Different Chemistries lit_review->col_select scout_grad Scouting Gradients (Varying Mobile Phase Composition) col_select->scout_grad eval_res Evaluate Resolution, Peak Shape, and Retention scout_grad->eval_res optimize Optimize Critical Parameters (Temperature, Flow Rate, pH) eval_res->optimize Resolution Not Met final_col Select Optimal Column eval_res->final_col Resolution Met optimize->eval_res validate Method Validation (ICH Guidelines) final_col->validate

Caption: A workflow for the systematic selection of an optimal HPLC column.

Troubleshooting Guide for Common Iopamidol HPLC Issues

G cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_splitting Peak Splitting start->peak_splitting rt_drift Retention Time Drift start->rt_drift no_retention No/Poor Retention start->no_retention sol_silanol Check mobile phase pH (silanol interactions) peak_tailing->sol_silanol sol_column Check for column void/contamination Replace column peak_tailing->sol_column sol_overload Reduce sample concentration /injection volume peak_fronting->sol_overload peak_fronting->sol_column peak_splitting->sol_overload peak_splitting->sol_column sol_mobile_phase Prepare fresh mobile phase Ensure proper degassing rt_drift->sol_mobile_phase sol_temp Check column temperature stability rt_drift->sol_temp sol_flow Check pump flow rate accuracy rt_drift->sol_flow no_retention->sol_mobile_phase Incorrect mobile phase strength

Caption: A troubleshooting flowchart for common HPLC problems in iopamidol analysis.

Troubleshooting Specific Issues

Issue 1: Poor resolution between Iopamidol and Impurity H/I.

  • Potential Cause: As these impurities elute very close to the main peak (RRT ~0.9), suboptimal chromatographic conditions can lead to co-elution.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: A slight adjustment in the acetonitrile/water ratio in the gradient can significantly impact selectivity.

    • Adjust Temperature: While higher temperatures can decrease retention, a systematic study around the recommended 60°C might fine-tune the selectivity for this critical pair.

    • Consider a Different Column: If optimization on a C18 column fails, a phenyl column might provide the necessary change in selectivity to resolve these impurities.

Issue 2: Peak tailing for the main Iopamidol peak.

  • Potential Cause: Iopamidol has several amide and hydroxyl groups that can interact with active silanol groups on the silica surface of the column, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a High-Quality, End-capped Column: Modern, well-end-capped columns have fewer free silanol groups.

    • Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions. Ensure the chosen pH is within the stable range for the column.

    • Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites, but this may affect mass spectrometry compatibility.

Issue 3: Variable retention times run-to-run.

  • Potential Cause: Inconsistent mobile phase preparation, fluctuating column temperature, or pump issues can lead to retention time drift.

  • Troubleshooting Steps:

    • Ensure Accurate Mobile Phase Preparation: Use a precise and consistent method for preparing the mobile phase, and ensure it is thoroughly degassed.

    • Use a Column Oven: A stable column temperature is crucial for reproducible chromatography.[1][2]

    • Check System Performance: Verify the pump's flow rate accuracy and check for any leaks in the system.

Issue 4: Ghost peaks appearing in the chromatogram.

  • Potential Cause: Contamination from the sample, mobile phase, or carryover from previous injections.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure all components of the mobile phase are of HPLC grade.

    • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

    • Run Blank Injections: Injecting a blank solvent can help identify the source of the ghost peaks.

By following the guidance in this technical support document, researchers and analysts can confidently select the optimal HPLC column and develop robust methods for the accurate and reliable impurity profiling of iopamidol.

References

Strategies to reduce signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address signal suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and what causes it?

A: Signal suppression, a type of matrix effect, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) that results in a decreased response of the analyte of interest.[1][2] This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] The "matrix" refers to all components in the sample other than the analyte, such as proteins, lipids, salts, and detergents.[1][3]

The primary causes of signal suppression include:

  • Competition for Ionization: When the analyte and matrix components co-elute, they compete for the available charge in the ion source. If the matrix components are present at a higher concentration or have a higher ionization efficiency, they can reduce the number of ions formed from the analyte.[1]

  • Changes in Droplet Properties (ESI): In Electrospray Ionization (ESI), high concentrations of non-volatile matrix components can alter the physical properties of the droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the release of gas-phase analyte ions.[5][6]

  • Co-precipitation: Non-volatile materials in the matrix can co-precipitate with the analyte, preventing it from being efficiently ionized.[5]

Q2: How can I detect and quantify signal suppression in my experiments?

A: There are several methods to identify and measure the extent of signal suppression:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where suppression occurs.[5][7] A constant flow of the analyte standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant analyte signal baseline indicates the retention times at which matrix components are eluting and causing suppression.[4][5][8]

  • Matrix Effect Calculation: To quantify the matrix effect, the peak response of an analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a pure solvent. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.[1]

Troubleshooting Guides

Issue: I am observing poor signal intensity and suspect signal suppression. What are the initial troubleshooting steps?

This workflow outlines a systematic approach to diagnosing and mitigating signal suppression.

Signal_Suppression_Troubleshooting start Poor Signal Intensity Observed check_suppression Confirm Signal Suppression (Post-Column Infusion) start->check_suppression sample_prep Optimize Sample Preparation check_suppression->sample_prep Suppression Confirmed end Signal Suppression Minimized check_suppression->end No Suppression chromatography Adjust Chromatographic Conditions sample_prep->chromatography ms_conditions Modify MS Conditions chromatography->ms_conditions calibration Implement Corrective Calibration ms_conditions->calibration calibration->end

Caption: A logical workflow for troubleshooting signal suppression.

Issue: My sample matrix is complex (e.g., plasma, tissue homogenate). Which sample preparation technique is most effective at reducing matrix effects?

A: Improving sample preparation is one of the most effective strategies to minimize signal suppression by removing interfering matrix components before LC-MS analysis.[5][9] The choice of technique depends on the analyte properties and the complexity of the matrix.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). The supernatant containing the analyte is then analyzed.Simple, fast, and inexpensive.Non-selective, may not remove other interfering components like phospholipids, leading to significant matrix effects.[9]Initial cleanup of high-protein samples.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically aqueous and organic) based on its solubility.More selective than PPT, can remove salts and some polar interferences.[9]Can be labor-intensive, requires solvent optimization, and may not be suitable for all analytes.Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.Highly selective, provides excellent sample cleanup and analyte concentration, significantly reduces matrix effects.[1][9]More complex and costly than PPT and LLE, requires method development.Complex matrices where high sensitivity and specificity are required.

A comparison of these techniques shows that SPE generally provides the cleanest extracts, leading to the least amount of signal suppression.

Issue: I have tried optimizing sample preparation, but still observe signal suppression. What other strategies can I employ?

A: If sample preparation alone is insufficient, several other approaches can be used to mitigate signal suppression.

Optimizing the chromatographic conditions can separate the analyte of interest from co-eluting matrix components.[1]

  • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.[10]

  • Column Chemistry: Using a different column chemistry (e.g., C18, Phenyl-Hexyl, HILIC) can alter the retention and elution profile of both the analyte and matrix components.

  • Flow Rate Reduction: Lowering the flow rate, particularly in ESI, can reduce signal suppression by creating smaller, more highly charged droplets that are more tolerant to non-volatile salts.[5][11][12]

Modifying the instrument parameters can sometimes reduce the impact of matrix effects.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI because ionization occurs in the gas phase.[6][7] If your analyte is amenable to APCI, switching the ionization source can be an effective strategy.

  • Ionization Polarity: Switching between positive and negative ionization modes can be beneficial. Negative ionization is sometimes less prone to matrix effects as fewer matrix components may ionize in this mode.[7]

When matrix effects cannot be eliminated, their impact can be compensated for through appropriate calibration methods.

Calibration Method Description Advantages Disadvantages
Internal Standards (IS) A known concentration of a compound structurally similar to the analyte is added to all samples, standards, and blanks. Stable isotope-labeled (SIL) internal standards are the gold standard.[1][5]SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing accurate correction.[1]SIL-IS can be expensive and are not available for all analytes. The IS concentration must be carefully optimized to avoid causing suppression itself.[2]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1][3]Compensates for matrix effects by ensuring that standards and samples experience the same ionization suppression or enhancement.[1]Requires a large volume of analyte-free blank matrix, which may not always be available.[7]
Standard Addition The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. The original concentration is determined by extrapolating the calibration curve.[7]Very effective for variable sample matrices as each sample serves as its own calibrator.[5]Time-consuming and requires a larger sample volume for each analysis.[5][7]

This decision tree can help in selecting the appropriate strategy to combat signal suppression.

Strategy_Selection start Signal Suppression Identified sample_prep Improve Sample Preparation (SPE, LLE) start->sample_prep chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography Suppression Persists end Accurate Quantification sample_prep->end Suppression Resolved calibration Use Corrective Calibration (SIL-IS, Matrix-Matched) chromatography->calibration Suppression Persists chromatography->end Suppression Resolved calibration->end

Caption: Decision tree for selecting a mitigation strategy.

Experimental Protocols

Protocol: Post-Column Infusion for Detecting Ion Suppression

Objective: To identify the regions of a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece connector

  • Analyte standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix extract (prepared using the same method as the samples)

  • Mobile phase

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for the assay.

    • Connect the outlet of the analytical column to one inlet of a tee-piece.

    • Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the analyte standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte.

    • A consistent, flat baseline indicates no ion suppression or enhancement.

    • A decrease or dip in the baseline indicates regions of ion suppression .

    • An increase in the baseline indicates regions of ion enhancement .

    • The retention times of these deviations correspond to the elution of interfering matrix components.[4][5][8]

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Iopamidol is paramount. This guide provides a comparative overview of the widely accepted High-Performance Liquid Chromatography (HPLC) method for quantifying Iopamidol impurities against emerging analytical techniques. Detailed experimental protocols and performance data are presented to aid in method selection and validation.

The control and analysis of impurities in Iopamidol, a non-ionic, water-soluble radiographic contrast medium, are critical for its quality and safety.[1] Impurities can originate from the synthesis process or degradation over time, necessitating robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling in the pharmaceutical industry.[1] However, alternative methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE) are gaining traction.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC remains the most widely used technique for the analysis of drug impurities due to its high sensitivity, specificity, and reproducibility. A validated HPLC method provides a reliable means to separate, identify, and quantify impurities present in Iopamidol.

Experimental Protocol for a Validated HPLC Method

This protocol outlines a representative reversed-phase HPLC method for the quantification of Iopamidol and its related substances.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 10 µm particle size[2]

  • Mobile Phase: A gradient mixture of water and methanol[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[2]

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a solution of Iopamidol reference standard in the mobile phase at a known concentration.

  • Sample Solution: Dissolve the Iopamidol sample in the mobile phase to achieve a similar concentration to the standard solution.

  • Impurity Stock Solutions: Prepare individual stock solutions of known Iopamidol impurities in the mobile phase.

  • Spiked Sample Solution: Add known amounts of impurity stock solutions to the sample solution to assess accuracy.

Performance of the Validated HPLC Method

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for an HPLC method for impurity quantification are summarized below. While specific data for a single, comprehensive Iopamidol impurity method is not publicly available in its entirety, the following table represents typical performance characteristics based on established validation principles for pharmaceutical analysis.

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 80.0% - 120.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 5.0%< 2.0%
- Intermediate Precision≤ 10.0%< 5.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.01% of the sample concentration
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.03% of the sample concentration

Comparison with Alternative Analytical Techniques

While HPLC is a robust and well-established method, other techniques offer potential advantages in terms of speed, resolution, and sensitivity.

FeatureHPLCUPLC-MSCapillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and mobile phase.Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with mass spectrometry for identification.Separation based on the electrophoretic mobility of ions in an electric field.[3]
Speed ModerateFastVery Fast
Resolution Good to ExcellentExcellentExcellent
Sensitivity GoodExcellentGood
Selectivity GoodExcellentExcellent
Advantages Robust, widely available, well-understood.High throughput, provides molecular weight information for impurity identification.High efficiency, low sample and reagent consumption.
Disadvantages Longer run times compared to UPLC, potential for co-elution.Higher instrument cost and complexity.Lower concentration sensitivity compared to MS detection, potential for matrix effects.

Experimental Workflow and Method Validation

The validation of an analytical method for impurity quantification is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC Implement

Caption: Workflow for the validation of an HPLC method for impurity quantification.

Signaling Pathways and Logical Relationships in Impurity Profiling

The overall process of impurity profiling involves a logical sequence of steps, from initial detection to final quantification and control.

Impurity_Profiling_Logic cluster_0 Detection & Identification cluster_1 Quantification & Control cluster_2 Outcome Detection Impurity Detection (e.g., HPLC, UPLC-MS) Identification Impurity Identification (e.g., MS, NMR) Detection->Identification Quantification Quantitative Method Validation Identification->Quantification Control Setting Specification Limits Quantification->Control Product_Quality Ensured Product Quality & Safety Control->Product_Quality

References

Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Iopamidol, a widely used non-ionic, water-soluble contrast agent. By examining experimental protocols and performance data, this document aims to equip laboratory professionals with the knowledge to select the optimal analytical technique for their specific needs.

The control and analysis of impurities in Iopamidol are critical for its quality and safety.[1] Analytical techniques such as HPLC are traditionally employed for impurity profiling and quantification.[1] However, the advent of UPLC technology presents an opportunity for significant improvements in analytical efficiency. This guide will delve into a side-by-side comparison of these two powerful chromatographic techniques.

Performance Comparison: HPLC vs. UPLC for Iopamidol Impurity Analysis

The primary advantages of UPLC over traditional HPLC lie in its ability to deliver faster analysis times, superior resolution, and enhanced sensitivity.[2] This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. These enhancements can lead to significant gains in laboratory productivity and a more detailed understanding of a sample's impurity profile.

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time Typically longer run timesSignificantly shorter run timesIncreased sample throughput and faster batch release.
Resolution Good separationHigher peak resolution and capacityBetter separation of closely eluting impurities, leading to more accurate quantification.
Sensitivity StandardHigher sensitivityImproved detection of trace-level impurities.
Solvent Consumption HigherLowerReduced operational costs and more environmentally friendly.
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi or more)Enables the use of smaller particle columns for improved efficiency.

Experimental Protocols

To provide a practical comparison, the following sections detail typical experimental methodologies for Iopamidol impurity analysis using both HPLC and UPLC.

HPLC Methodology for Iopamidol Impurity Analysis

A common approach for the analysis of Iopamidol and its related compounds by HPLC is based on reversed-phase chromatography. The following protocol is derived from established methods for the separation and purification of Iopamidol.[2][3]

Instrumentation:

  • Agilent 1200 HPLC system or equivalent[4]

Chromatographic Conditions:

Parameter Details
Column Zorbax SB-Phenyl, 250 mm x 4.6 mm, 5 µm[4] or a C18 column, 250 mm x 4.6 mm, 10 µm[2][3]
Mobile Phase A Water[2][3][4]
Mobile Phase B Acetonitrile[4] or Methanol[2][3]
Gradient A gradient elution is typically employed to effectively separate all impurities.
Flow Rate 1.0 mL/min[4]
Column Temperature 20-30°C[2][3]
Detection UV at 240 nm[4]

| Injection Volume | 20 µL |

UPLC Methodology for Iopamidol Impurity Analysis

Instrumentation:

  • Waters ACQUITY UPLC System, Shimadzu Nexera X2, or Thermo Scientific Vanquish UHPLC system or equivalent.[5][6]

Chromatographic Conditions:

Parameter Details
Column ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm or equivalent sub-2 µm particle column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A fast gradient, for example, 5% to 95% B over 5 minutes.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection UV at 240 nm

| Injection Volume | 2 µL |

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the typical workflows for HPLC and UPLC analysis of Iopamidol impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Iopamidol Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 or Phenyl Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification

HPLC Analysis Workflow for Iopamidol Impurities.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Processing Sample Iopamidol Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into UPLC Filtration->Injection Separation Fast Separation (Sub-2µm Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Generate High-Resolution Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification

UPLC Analysis Workflow for Iopamidol Impurities.

Conclusion

The choice between HPLC and UPLC for Iopamidol impurity analysis depends on the specific requirements of the laboratory. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For high-throughput laboratories and in-depth impurity profiling, the transition to UPLC can lead to substantial improvements in efficiency and data quality. The provided experimental protocols and workflows serve as a starting point for method development and optimization, enabling scientists to make informed decisions for the accurate and reliable analysis of Iopamidol and its impurities.

References

A Comparative Analysis of Desdiiodo Iopamidol and Iopamidol EP Impurity A for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the manufacturing and quality control of the widely used non-ionic X-ray contrast agent Iopamidol, meticulous monitoring of impurities is paramount to ensure patient safety and product efficacy. Among the potential process-related impurities and degradation products, Desdiiodo Iopamidol and Iopamidol EP Impurity A are of significant interest to researchers and drug development professionals. This guide provides an objective comparison of these two impurities, supported by their chemical properties and a discussion of the analytical methodologies employed for their detection and quantification.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of Desdiiodo Iopamidol and Iopamidol EP Impurity A is crucial for developing robust analytical methods for their separation and identification. The key distinguishing feature between these two molecules and the parent Iopamidol is the substitution pattern on the tri-iodinated benzene ring.

PropertyDesdiiodo IopamidolIopamidol EP Impurity AIopamidol (for reference)
Synonym (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide5-amino-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamideN,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide
CAS Number 1798830-49-560166-98-560166-93-0
Molecular Formula C₁₇H₂₄IN₃O₈C₁₄H₁₈I₃N₃O₆C₁₇H₂₂I₃N₃O₈
Molecular Weight ( g/mol ) 525.3705.03777.1

Table 1: Comparison of Chemical and Physical Properties.

Analytical Methodologies

The control and analysis of impurities in Iopamidol are critical for ensuring its quality and safety.[1] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in the profiling and quantification of these impurities.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of Iopamidol and its related substances. A reversed-phase separation method is typically employed.

Experimental Protocol: HPLC-UV Analysis of Iopamidol and Impurities

  • Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 10 μm particle size) is often effective for the separation of Iopamidol and its impurities.[3][4]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is commonly employed. The gradient is optimized to achieve adequate resolution between the parent drug and its impurities.

  • Column Temperature: The column temperature is typically maintained between 20-30°C to ensure reproducible retention times and peak shapes.[3][4]

  • Detection: UV detection at an appropriate wavelength, often around 240 nm, is used to monitor the elution of the compounds.

  • Sample Preparation: A known concentration of the Iopamidol sample is dissolved in the mobile phase or a suitable solvent and injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of impurities, even at trace levels.

Experimental Protocol: LC-MS/MS Analysis of Iopamidol and Impurities

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for selective detection and structural confirmation.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for these compounds.

  • Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile, often with a modifier like formic acid to improve ionization, is used.

  • Data Acquisition: The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantifying known impurities.

For LC-MS analysis, the difference in molecular weights between Desdiiodo Iopamidol (525.3 g/mol ) and Iopamidol EP Impurity A (705.03 g/mol ) allows for their unambiguous identification based on their mass-to-charge ratios (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, including pharmaceutical impurities.[2] While a detailed comparative NMR analysis of Desdiiodo Iopamidol and Iopamidol EP Impurity A is not published, the structural differences would lead to distinct NMR spectra.

Experimental Protocol: NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: A sufficient amount of the isolated impurity is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule.

The ¹H NMR spectrum of Desdiiodo Iopamidol would show significant differences in the aromatic region compared to Iopamidol and Iopamidol EP Impurity A due to the absence of two iodine atoms. Similarly, the signals corresponding to the side chains would differ, allowing for structural confirmation.

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of Desdiiodo Iopamidol and Iopamidol EP Impurity A.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis & Identification cluster_3 Structural Confirmation Iopamidol_API Iopamidol API Sample HPLC_UV HPLC-UV Analysis Iopamidol_API->HPLC_UV LC_MS LC-MS/MS Analysis Iopamidol_API->LC_MS Standard_Prep Prepare Reference Standards (Desdiiodo Iopamidol & Impurity A) Standard_Prep->HPLC_UV Standard_Prep->LC_MS Retention_Time Compare Retention Times HPLC_UV->Retention_Time UV_Spectra Analyze UV Spectra HPLC_UV->UV_Spectra LC_MS->Retention_Time Mass_Spectra Analyze Mass Spectra (m/z) LC_MS->Mass_Spectra Structure_Elucidation Elucidate Structures Retention_Time->Structure_Elucidation UV_Spectra->Structure_Elucidation Mass_Spectra->Structure_Elucidation NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation->NMR_Analysis If necessary

Analytical workflow for the comparison of Iopamidol impurities.

Conclusion

The effective control of impurities is a critical aspect of drug development and manufacturing. For Iopamidol, a thorough understanding and robust analytical methodologies for impurities such as Desdiiodo Iopamidol and Iopamidol EP Impurity A are essential. While direct comparative studies are limited in the public domain, the distinct chemical and physical properties of these two impurities allow for their effective separation and identification using standard analytical techniques like HPLC, LC-MS, and NMR. The development of validated, specific, and sensitive analytical methods is crucial for ensuring the quality and safety of Iopamidol for clinical use.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Iopamidol Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in the non-ionic, water-soluble contrast agent, Iopamidol. Ensuring the purity of Iopamidol is critical for its safety and efficacy in radiological procedures. This document outlines and compares various analytical techniques, offering insights into their performance based on available experimental data. The methodologies discussed are benchmarked against pharmacopeial standards and current analytical best practices.

Overview of Iopamidol Impurities

Impurities in Iopamidol can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or residual solvents used during synthesis. The International Council for Harmonisation (ICH) guidelines, along with the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over these impurities.[1]

Commonly identified Iopamidol impurities include:

  • Process-Related Impurities: These can be unreacted starting materials or by-products from the synthesis, such as Iopamidol EP Impurity A, B, C, D, E, F, G, H, and K.[1]

  • Degradation Products: These can form due to hydrolysis, oxidation, or photolysis. Forced degradation studies are crucial to identify these potential impurities.[2][3]

  • Residual Solvents: Organic volatile chemicals used in the manufacturing process that are not completely removed.[1]

Comparative Analysis of Analytical Methods

The primary analytical techniques for the assessment of Iopamidol impurities are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) for residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the most established and widely used method for the analysis of Iopamidol and its related compounds. The United States Pharmacopeia (USP) provides a detailed HPLC method for the quantification of related compounds in Iopamidol.[2][4]

Table 1: Performance Characteristics of a Typical HPLC-UV Method for Iopamidol Impurities (Based on USP and Literature Data)

ParameterTypical Performance
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity Demonstrated through forced degradation studies

Note: Specific values can vary based on the impurity and the specific method validation.

Ultra-Performance Liquid Chromatography (UPLC-PDA)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns, leading to faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. While a specific, fully validated UPLC method for Iopamidol impurities is not detailed in the searched literature, the principles of UPLC suggest significant advantages. A UPLC-PDA method has been validated for the simultaneous quantification of phenol and iomeprol (another iodinated contrast agent), demonstrating the technique's applicability.[5]

Table 2: Expected Performance Comparison of UPLC vs. HPLC for Iopamidol Impurity Analysis

ParameterHPLCUPLC
Analysis Time 30 - 60 minutes5 - 15 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HighLow
System Pressure LowerHigher
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for identifying and quantifying impurities at very low levels and for structural elucidation of unknown degradation products. LC-MS/MS methods have been developed for the trace analysis of Iopamidol and other iodinated contrast media in environmental samples, demonstrating its high sensitivity.[6]

Table 3: Performance Characteristics of a Representative LC-MS/MS Method

ParameterTypical Performance
Limit of Detection (LOD) < 1 ng/L (in water samples)
Limit of Quantitation (LOQ) < 10 ng/L (in water samples)
Linearity (r²) > 0.99
Accuracy (% Recovery) 90% - 110%
Precision (% RSD) < 15%
Specificity High (based on mass-to-charge ratio)

Note: These values are from a study on water samples and may differ for bulk drug analysis, but they illustrate the high sensitivity of the technique.

Headspace Gas Chromatography (HS-GC-FID/MS)

Headspace Gas Chromatography is the standard technique for the analysis of residual solvents in pharmaceutical products. This method is highly specific and sensitive for volatile organic compounds. A validated HS-GC-FID method for residual solvents in other active pharmaceutical ingredients (APIs) provides a template for what would be expected for Iopamidol.

Table 4: Performance Characteristics of a Typical Headspace GC Method for Residual Solvents

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1 ppm
Limit of Quantitation (LOQ) 0.3 - 3 ppm
Linearity (r²) > 0.99
Accuracy (% Recovery) 80% - 120%
Precision (% RSD) < 15%
Specificity High (based on retention time)

Experimental Protocols

HPLC-UV Method for Related Compounds (Based on USP)
  • Mobile Phase: A gradient of an aqueous phase and an organic modifier.

  • Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 mm x 250 mm).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Sample Preparation: Dissolve the Iopamidol sample in the mobile phase to a known concentration.

UPLC-PDA Method for Related Compounds (Representative)
  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Column: A sub-2 µm reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: PDA detection, monitoring at 240 nm.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 40 - 50 °C.

  • Sample Preparation: Dissolve the Iopamidol sample in the mobile phase to a known concentration.

LC-MS/MS Method for Trace Impurity Analysis (Representative)
  • Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).

  • Column: A high-efficiency reversed-phase column suitable for MS detection.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each impurity.

  • Sample Preparation: Dissolve the sample and dilute to the required concentration in the initial mobile phase.

Headspace GC-FID/MS Method for Residual Solvents (Representative)
  • Sample Preparation: Accurately weigh the Iopamidol sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 - 100 °C.

    • Vial Equilibration Time: 15 - 30 min.

  • GC Conditions:

    • Column: A column suitable for volatile compounds (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: A suitable temperature gradient to separate the expected solvents.

    • Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

Visualizations

Experimental_Workflow_HPLC_UPLC cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis Sample Iopamidol Bulk Drug Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC/UPLC Filtration->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for HPLC/UPLC analysis of Iopamidol impurities.

Experimental_Workflow_GC cluster_sample_prep_gc Sample Preparation cluster_headspace Headspace Analysis cluster_gc_analysis GC Analysis cluster_data_analysis_gc Data Analysis Sample_GC Iopamidol Sample Vialing Place in Headspace Vial with Diluent Sample_GC->Vialing Equilibration Vial Equilibration (Heating) Vialing->Equilibration Sampling Headspace Sampling Equilibration->Sampling Injection_GC Injection into GC Sampling->Injection_GC Separation_GC Separation on Capillary Column Injection_GC->Separation_GC Detection_GC FID/MS Detection Separation_GC->Detection_GC Integration_GC Peak Identification and Integration Detection_GC->Integration_GC Quantification_GC Quantification of Residual Solvents Integration_GC->Quantification_GC

Caption: Workflow for Headspace GC analysis of residual solvents.

Method_Comparison_Logic cluster_techniques Analytical Techniques cluster_parameters Performance Parameters HPLC HPLC-UV Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Speed Speed (Analysis Time) HPLC->Speed Moderate Specificity Specificity HPLC->Specificity Good Cost Cost & Complexity HPLC->Cost Low UPLC UPLC-PDA UPLC->Sensitivity Very High UPLC->Speed Fast UPLC->Specificity Excellent UPLC->Cost Moderate LCMS LC-MS/MS LCMS->Sensitivity Ultra High LCMS->Speed Fast LCMS->Specificity Very High LCMS->Cost High GC HS-GC-FID/MS GC->Sensitivity High (for volatiles) GC->Speed Moderate GC->Specificity High (for volatiles) GC->Cost Low to Moderate

Caption: Logical comparison of analytical methods for impurity profiling.

Conclusion

The choice of analytical method for the cross-validation of Iopamidol impurities depends on the specific requirements of the analysis.

  • HPLC-UV remains a robust and reliable workhorse for routine quality control, with well-established and validated methods available in pharmacopeias.

  • UPLC-PDA offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and for resolving complex impurity profiles.

  • LC-MS/MS is the most powerful technique for trace-level impurity quantification and for the identification of unknown impurities, which is critical during drug development and stability studies.

  • Headspace GC is the indispensable and highly specific method for the analysis of volatile residual solvents.

A comprehensive impurity profiling strategy for Iopamidol should ideally leverage a combination of these techniques. For routine release testing, a validated HPLC or UPLC method is generally sufficient. However, for method development, validation, and in-depth investigation of out-of-specification results, the superior capabilities of LC-MS/MS are invaluable. Headspace GC is a necessary complementary technique to ensure control over residual solvents. The cross-validation of these methods ensures the generation of reliable and comprehensive data, ultimately safeguarding the quality and safety of Iopamidol.

References

Limit of detection (LOD) and quantification (LOQ) for Desdiiodo Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection (LOD) and quantification (LOQ) for impurities like Desdiiodo Iopamidol is critical for ensuring the quality and safety of pharmaceutical products. Desdiiodo Iopamidol is a potential impurity in the manufacturing of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This guide provides a comparative overview of the analytical performance of common methods used for its detection, supported by experimental data and detailed protocols.

While specific, publicly available analytical validation reports detailing the LOD and LOQ for Desdiiodo Iopamidol are scarce, we can infer and compare typical analytical performance based on methods validated for Iopamidol and its other related compounds. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for quality control in pharmaceutical manufacturing, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often employed for trace analysis, such as in environmental monitoring.

Comparative Analysis of Detection and Quantification Limits

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Desdiiodo Iopamidol HPLC-UVDrug SubstanceEst. ~0.03%Est. ~0.1%
Iopamidol LC-MS/MSWaterNot Reported< 10 ng/L[1]
Other Iopamidol Related Compounds HPLC-UVDrug SubstanceEst. ~0.03%Est. ~0.1%

Estimated values for HPLC-UV are based on common reporting thresholds for impurities in pharmaceutical analysis as stipulated by pharmacopoeias. The United States Pharmacopeia (USP) specifies that the sum of all related compounds should not exceed 0.25%[2].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of Iopamidol and its related substances.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from the United States Pharmacopeia (USP) monograph for Iopamidol and is suitable for the quantification of related substances, including what would be Desdiiodo Iopamidol[2][3].

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of water and acetonitrile.

    • Solution A: Water

    • Solution B: Acetonitrile

  • Gradient Program: A linear gradient is typically used, starting with a low percentage of acetonitrile and increasing over time to elute all compounds of interest.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • System Suitability Solution: A solution containing USP Iopamidol RS and USP Iopamidol Related Compound C RS at a concentration of about 20 µg/mL each in water is prepared to verify the resolution and reproducibility of the system[3].

  • Test Solution: Approximately 1.0 g of Iopamidol is accurately weighed and dissolved in 100 mL of water to prepare a solution with a concentration of about 10 mg/mL[2].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method developed for the trace analysis of iodinated X-ray contrast media in water samples[1].

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient mixture of:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Iopamidol and its related compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions would be optimized for Desdiiodo Iopamidol.

  • Source Parameters: Optimized source temperature, gas flows, and ion spray voltage to achieve maximum signal intensity.

Workflow for LOD and LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of analytical method validation. The following diagram illustrates a typical workflow.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of diluted standard solutions analyze_samples Analyze standards and blanks using the specified method prep_standards->analyze_samples prep_blanks Prepare blank samples (matrix without analyte) prep_blanks->analyze_samples plot_calibration Plot calibration curve (Signal vs. Concentration) analyze_samples->plot_calibration calc_lod Calculate LOD (e.g., 3.3 * (SD of blank / Slope)) calc_loq Calculate LOQ (e.g., 10 * (SD of blank / Slope)) verify_loq Analyze samples at LOQ concentration to confirm precision and accuracy calc_loq->verify_loq plot_calibration->calc_lod plot_calibration->calc_loq

Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Signaling Pathways and Logical Relationships

The analysis of pharmaceutical impurities does not involve biological signaling pathways. However, the logical relationship in ensuring drug product quality can be illustrated.

Drug_Quality_Logic cluster_manufacturing Manufacturing Process cluster_qc Quality Control cluster_release Product Release synthesis Iopamidol Synthesis purification Purification Steps synthesis->purification formulation Final Product Formulation purification->formulation impurity_testing Impurity Profile Analysis (e.g., for Desdiiodo Iopamidol) formulation->impurity_testing method_validation Analytical Method Validation (LOD, LOQ, etc.) impurity_testing->method_validation spec_compliance Compliance with Specifications impurity_testing->spec_compliance method_validation->impurity_testing product_release Product Release to Market spec_compliance->product_release

Caption: Logical workflow for ensuring drug product quality through impurity testing.

References

A Comparative Guide to Accuracy and Precision in Iopamidol Impurity Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of impurities in Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent, is critical for ensuring its safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for profiling and quantifying these impurities, offering high resolution and sensitivity.[1][2] This guide provides a comparative overview of the accuracy and precision of HPLC methods used in Iopamidol impurity testing, supported by established experimental protocols and performance expectations as outlined in pharmacopoeial monographs and analytical validation guidelines.

Performance Comparison of Iopamidol Impurity Testing Methods

While specific, publicly available validation reports with comprehensive quantitative data on the accuracy and precision for the analysis of individual Iopamidol impurities are limited, the performance of HPLC methods is generally expected to meet the stringent criteria set by regulatory bodies such as the International Council for Harmonisation (ICH). The following table summarizes the typical performance characteristics and acceptance criteria for a validated HPLC method for the quantification of impurities.

Performance ParameterTypical HPLC Method PerformanceAcceptance Criteria (based on ICH Q2(R1))Notes
Accuracy Recovery: 98.0% - 102.0%Recovery should be within a well-justified range (e.g., 98.0% - 102.0% for assay of drug substance). For impurities, the accuracy should be demonstrated at the specification limit.Accuracy is typically assessed by determining the recovery of a known amount of impurity spiked into the sample matrix.
Precision
- Repeatability (Intra-assay precision)RSD ≤ 2.0%RSD should be ≤ 2.0% for the assay of the drug substance. For impurities, the precision should be appropriate for the concentration level.Assesses the precision under the same operating conditions over a short interval of time.
- Intermediate Precision (Inter-assay precision)RSD ≤ 5.0%RSD should be ≤ 5.0%. Varies depending on the complexity of the method and the concentration of the analyte.Expresses the precision within-laboratory variations: different days, different analysts, different equipment, etc.
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.Resolution (Rs) between the impurity peak and the main peak or any other impurity peak should be > 1.5.Specificity is crucial to ensure that the measured signal is only from the impurity of interest.
Limit of Quantitation (LOQ) Typically in the range of 0.01% to 0.05% of the active pharmaceutical ingredient (API) concentration.The LOQ should be low enough to accurately and precisely measure the impurity at the specification limit.The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

RSD: Relative Standard Deviation

Experimental Protocol: A Representative HPLC Method for Iopamidol Impurity Testing

This protocol is a synthesis of methodologies described in pharmacopoeias and analytical literature for the determination of related substances in Iopamidol.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient program is optimized to achieve adequate separation of all known impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 20-30°C.[3][4]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of water and the organic modifier used in the mobile phase.

  • Standard Solution: A solution of Iopamidol reference standard and known impurity reference standards at a concentration relevant to the specification limits.

  • Test Solution: A solution of the Iopamidol sample prepared in the diluent to a specified concentration.

4. System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the standard solution and verifying parameters such as:

  • Resolution (Rs): The resolution between the Iopamidol peak and the closest eluting impurity peak should be not less than 1.5.

  • Tailing Factor (T): The tailing factor for the Iopamidol peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD of the peak areas from replicate injections of the standard solution should be not more than 2.0%.

5. Analysis:

  • Inject the diluent (as a blank), the standard solution, and the test solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

  • Calculate the percentage of each impurity in the Iopamidol sample using the peak areas obtained from the standard and test solutions and their respective concentrations.

Experimental Workflow for Iopamidol Impurity Testing

The following diagram illustrates the typical workflow for the analysis of impurities in Iopamidol using HPLC.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting SamplePrep Sample Preparation (Dissolution in Diluent) HPLC HPLC System (C18 Column, UV Detector) SamplePrep->HPLC StandardPrep Standard Preparation (Iopamidol & Impurity Standards) StandardPrep->HPLC SystemSuitability System Suitability Test (Resolution, Tailing, RSD) HPLC->SystemSuitability Analysis Chromatographic Run (Blank, Standard, Sample) SystemSuitability->Analysis Proceed if passes DataAcquisition Data Acquisition (Chromatogram Recording) Analysis->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Report Impurity Profile Report (% of each impurity) PeakIntegration->Report

Caption: Experimental workflow for Iopamidol impurity analysis.

Conclusion

The use of validated HPLC methods is paramount for the accurate and precise determination of impurities in Iopamidol. While specific quantitative data from validation studies for all potential impurities is not always publicly accessible, the established protocols and stringent acceptance criteria outlined by regulatory authorities provide a robust framework for ensuring the quality and safety of this important contrast agent. The methods described, when properly validated, offer the necessary specificity, accuracy, and precision to reliably quantify impurities, thereby safeguarding patient health.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Iopamidol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of the specificity and selectivity of analytical methods for Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. By examining the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document offers insights into best practices for the accurate determination of Iopamidol and the detection of its potential impurities and degradation products.

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity, a closely related term, refers to the ability of a method to distinguish between the analyte and other substances in the sample. In the context of pharmaceutical analysis, a highly specific and selective method is crucial for ensuring the safety and efficacy of the drug product.

This guide delves into the established and advanced analytical techniques for Iopamidol, providing a framework for selecting the most appropriate method based on the specific analytical challenge.

Comparison of Analytical Methods for Iopamidol

The two primary analytical techniques for the quality control and stability testing of Iopamidol are HPLC with UV detection and LC-MS/MS. While HPLC-UV is a robust and widely used method, LC-MS/MS offers enhanced selectivity and sensitivity, particularly for complex samples.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Specificity Chromatographic separation of Iopamidol from impurities and degradation products based on their physicochemical properties (e.g., polarity). Detection is based on UV absorbance at a specific wavelength (typically around 240 nm).Chromatographic separation combined with mass spectrometric detection. Specificity is achieved through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM) that are unique to Iopamidol and its known impurities.
Demonstration of Selectivity Resolution of the Iopamidol peak from all other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of selectivity. Forced degradation studies are essential to demonstrate separation from potential degradation products.The ability to detect and quantify Iopamidol in the presence of co-eluting substances by monitoring specific mass transitions. This provides a higher degree of confidence in selectivity, even if chromatographic separation is incomplete.
Typical Performance Good specificity for known, chromophoric impurities. May be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent specificity and selectivity due to the two-dimensional nature of detection (retention time and mass-to-charge ratio). Can distinguish between isobaric compounds (compounds with the same nominal mass) through fragmentation patterns.
Use Case Routine quality control, assay, and impurity determination where potential interferents are well-characterized and chromatographically separable.Stability studies, forced degradation analysis, impurity identification, and analysis of Iopamidol in complex matrices (e.g., biological fluids).

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. The following sections outline typical methodologies for the analysis of Iopamidol using HPLC-UV and LC-MS/MS.

Stability-Indicating HPLC-UV Method

This method is based on the principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for Iopamidol, enhanced to be stability-indicating through forced degradation studies.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. The exact gradient program should be optimized to achieve adequate separation of Iopamidol from its impurities and degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the method, Iopamidol is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 1 M HCl at 80°C for 2 hours

  • Base Hydrolysis: 1 M NaOH at 80°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed using the HPLC-UV method to assess the separation of the Iopamidol peak from any degradation product peaks. Peak purity analysis of the Iopamidol peak in the chromatograms of the stressed samples should be performed using a PDA detector to confirm that the peak is spectrally homogeneous and free from co-eluting impurities.

LC-MS/MS Method for Enhanced Selectivity

This method provides a higher degree of selectivity and is particularly useful for identifying and quantifying impurities and degradation products, even at low levels.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Iopamidol: Precursor ion (e.g., [M+H]⁺) → Product ion(s)

    • Known Impurities: Specific precursor → product ion transitions for each impurity of interest.

The specificity of the LC-MS/MS method is demonstrated by the absence of interfering peaks at the retention time of Iopamidol and its impurities in the chromatograms of blank and placebo samples. The selectivity is confirmed by the unique MRM transitions for each analyte, which minimizes the risk of interference from other components in the sample matrix.

Visualizing the Workflow

To better understand the process of ensuring the specificity and selectivity of an analytical method for Iopamidol, the following diagrams illustrate the key steps involved.

Experimental_Workflow cluster_0 Method Development & Validation A Method Selection (HPLC-UV or LC-MS/MS) B Chromatographic Optimization A->B Optimize separation C Forced Degradation Studies B->C Generate degradation products D Specificity & Selectivity Assessment C->D Analyze stressed samples E Method Validation (as per ICH guidelines) D->E Confirm method suitability

Caption: A flowchart illustrating the key stages in the development and validation of a stability-indicating analytical method for Iopamidol.

Specificity_Selectivity_Logic cluster_1 Assessment Logic Start Analyze Sample Chromatography Chromatographic Separation Start->Chromatography Detection Detection Chromatography->Detection UV UV Absorbance Detection->UV HPLC-UV MSMS Mass Spectrometry (MRM) Detection->MSMS LC-MS/MS Resolution Peak Resolution Check UV->Resolution MRMConfirmation MRM Transition Confirmation MSMS->MRMConfirmation PeakPurity Peak Purity Analysis Resolution->PeakPurity Specific Method is Specific/Selective PeakPurity->Specific MRMConfirmation->Specific

Caption: A diagram outlining the logical steps for assessing the specificity and selectivity of HPLC-UV and LC-MS/MS methods for Iopamidol.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of Iopamidol depends on the specific requirements of the analysis. For routine quality control where potential impurities are known and well-separated, a validated stability-indicating HPLC-UV method can be sufficient. However, for in-depth stability studies, the identification of unknown degradation products, and the analysis of Iopamidol in complex matrices, the superior specificity and selectivity of LC-MS/MS make it the method of choice. By carefully selecting and validating the appropriate analytical method, researchers and drug developers can ensure the quality, safety, and efficacy of Iopamidol-containing products.

Comparative analysis of different Iopamidol degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iopamidol Degradation Techniques with Supporting Experimental Data.

Iopamidol, a widely used iodinated X-ray contrast agent, is persistent in the environment and conventional water treatment processes. Its presence in water bodies is a growing concern due to the potential formation of toxic iodinated disinfection by-products (I-DBPs) during disinfection. This guide provides a comparative analysis of various advanced oxidation processes (AOPs) for the degradation of Iopamidol, presenting quantitative data, experimental methodologies, and pathway visualizations to aid in the selection of effective remediation strategies.

Data Presentation: Performance of Iopamidol Degradation Pathways

The following tables summarize the quantitative performance of different degradation pathways for Iopamidol based on published experimental data. Direct comparison should be made with caution, as experimental conditions vary between studies.

Table 1: Comparison of UV-Based Advanced Oxidation Processes (AOPs) for Iopamidol Degradation

Degradation PathwayOxidant/CatalystInitial Iopamidol Conc.Oxidant Conc.pHPseudo-first-order rate constant (k_obs)Degradation Efficiency (%)Key Findings & By-products
UV/H₂O₂ Hydrogen PeroxideNot SpecifiedNot SpecifiedNegligible Impact--Forms hydroxylated derivatives. Inhibited by Cl⁻, HCO₃⁻, and NOM.[1][2]
UV/PDS PersulfateNot SpecifiedNot SpecifiedNegligible Impact--Oxidizes amino group to nitro group. Inhibited by Cl⁻, HCO₃⁻, and NOM.[1][2]
UV/NaClO Sodium HypochloriteNot SpecifiedNot SpecifiedDecrease with increasing pH--Favors generation of chlorine-containing products. Less formation of I-DBPs compared to UV/H₂O₂ and UV/PDS.[1][2]
UV/Chlorine ChlorineNot SpecifiedNot SpecifiedOptimal at neutral pHHigher than UV/H₂O₂-Secondary radicals (Cl₂•⁻ and ClO•) are the main contributors to degradation.[3] IO₃⁻ is the major inorganic iodine product.[3]
UV/ClO₂ Chlorine DioxideNot SpecifiedNot Specified-Lower than other UV AOPs-Lower energy requirement compared to UV/NH₂Cl and UV alone.[4]
UV/NH₂Cl MonochloramineNot SpecifiedNot Specified---Enhanced formation of classical DBPs and I-THMs.[4]

Table 2: Comparison of Other Advanced Oxidation Processes for Iopamidol Degradation

Degradation PathwayOxidant/CatalystInitial Iopamidol Conc.Oxidant/Catalyst Conc.pHPseudo-first-order rate constant (k_obs)Degradation Efficiency (%)Key Findings & By-products
O₃/PMS Ozone / Peroxymonosulfate5 µM41.7 µM O₃, 10 µM PMS74.5 min⁻¹99% in 4 minHydroxyl (HO•) and sulfate (SO₄•⁻) radicals are major contributors.[5] Reduces I-THM formation potential.[5][6]
Fe(II)/PS Ferrous Iron / Persulfate10 µM0.1 mM Fe(II), 1 mM PS3.00.1266 min⁻¹78% in 60 minDegradation favored by acidic and neutral conditions.[7] Both SO₄•⁻ and HO• contribute to degradation.[8][7]
Fe(III)-oxalate/UV-Vis Fe(III)-oxalate / H₂O₂Not SpecifiedNot Specified---Involves both reductive (by CO₂•⁻) and oxidative (by HO•) pathways.[9]
CoFe₂O₄/PAA Cobalt Ferrite / Peracetic AcidNot Specified300 mg/L CoFe₂O₄, 200 µM PAANeutral->90% in 40 minMetastable intermediate (≡Co(II)-OO(O)CCH₃) is the dominant oxidizing species.[10]

Experimental Protocols

Below are generalized methodologies for the key experimental setups used in the cited Iopamidol degradation studies.

General Procedure for UV-Based AOPs

Aqueous solutions of Iopamidol with a known initial concentration are prepared in a suitable reactor, typically with quartz walls to allow UV penetration. The pH of the solution is adjusted as required. A specified dose of the oxidant (e.g., H₂O₂, persulfate, or sodium hypochlorite) is added to the solution. The mixture is then irradiated with a UV lamp (e.g., low-pressure mercury lamp at 254 nm) under constant stirring. Aliquots of the solution are withdrawn at specific time intervals and quenched immediately (e.g., with sodium thiosulfate) to stop the reaction. The concentration of Iopamidol and its degradation byproducts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.

General Procedure for Ozonation (O₃/PMS)

Iopamidol solution is placed in a semi-batch reactor. A continuous stream of ozone gas is bubbled through the solution at a constant flow rate. Peroxymonosulfate (PMS) is added to the solution at the beginning of the experiment. The solution is continuously stirred, and the pH is monitored and adjusted if necessary. Samples are collected at different time points, and the residual ozone is purged with an inert gas or quenched with a suitable reagent like indigo disulfonate. The samples are then analyzed for Iopamidol concentration and transformation products.

General Procedure for Persulfate Activation (Fe(II)/PS)

An aqueous solution of Iopamidol is prepared in a batch reactor, and the pH is adjusted to the desired value (typically acidic for Fe(II)/PS). A predetermined amount of a persulfate salt (e.g., sodium persulfate) is added. The reaction is initiated by adding a solution of a ferrous salt (e.g., ferrous sulfate). The reactor is kept under constant stirring, and the temperature is controlled. Samples are taken at regular intervals, and the reaction is quenched (e.g., by adding methanol, which scavenges both sulfate and hydroxyl radicals). The concentration of Iopamidol is then determined by HPLC.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for the degradation of Iopamidol.

G Simplified Degradation Pathways of Iopamidol via AOPs cluster_AOPs Advanced Oxidation Processes cluster_Radicals Primary Reactive Species UV/H2O2 UV/H2O2 HO_rad Hydroxyl Radical (•OH) UV/H2O2->HO_rad UV/PDS UV/PDS SO4_rad Sulfate Radical (SO₄•⁻) UV/PDS->SO4_rad O3/PMS O3/PMS O3/PMS->HO_rad O3/PMS->SO4_rad Fe(II)/PS Fe(II)/PS Fe(II)/PS->SO4_rad Iopamidol Iopamidol HO_rad->Iopamidol attacks SO4_rad->HO_rad can generate SO4_rad->Iopamidol attacks Degradation_Products Degradation Products (e.g., hydroxylated, deiodinated compounds) Iopamidol->Degradation_Products IDBPs Iodinated Disinfection By-products (I-DBPs) Degradation_Products->IDBPs can form

Caption: Simplified reaction pathways for Iopamidol degradation by various AOPs.

G General Experimental Workflow for Iopamidol Degradation Studies start Prepare Iopamidol Solution adjust_pH Adjust pH start->adjust_pH add_oxidant Add Oxidant/Catalyst (e.g., H₂O₂, PDS, Fe(II)) adjust_pH->add_oxidant initiate_reaction Initiate Reaction (e.g., UV irradiation, O₃ bubbling) add_oxidant->initiate_reaction sampling Collect Samples at Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (HPLC, MS, etc.) quench->analysis end Data Interpretation analysis->end

Caption: A generalized workflow for laboratory-scale Iopamidol degradation experiments.

References

A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical procedures for the determination of impurities in Iopamidol, with a focus on the robustness of these methods. Ensuring the reliability of analytical procedures through robustness testing is a critical aspect of drug development and quality control. This document summarizes key findings from established pharmacopoeial methods and scientific literature to aid in the development and validation of robust analytical procedures for Iopamidol impurities.

Introduction to Iopamidol and its Impurities

Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic imaging procedures.[1] Due to its complex multi-step synthesis, various process-related and degradation impurities can be present in the final drug substance.[2] The control and monitoring of these impurities are crucial to ensure the safety and efficacy of the product and are mandated by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Iopamidol and its related substances.[1][2]

Comparison of Analytical Procedures

Table 1: Comparison of HPLC Method Parameters and Robustness Considerations

ParameterBritish Pharmacopoeia (BP) 2025 Method for Iopamidol Oral SolutionInsights from Preparative HPLC Study[3][4]
Stationary Phase Phenyl-group-bonded silica gel for chromatography (5 µm) (Zorbax SB-Phenyl 80 Å is suitable)[4]C18 column (250 mm × 4.6 mm, 10 µm) with a bonded amount of 13.7% showed good retention and resolution.[3][4]
Mobile Phase Gradient elution with two mobile phases.[4]Isocratic elution with a mobile phase of water-methanol.[3][4]
Flow Rate 2.0 mL per minute[4]Not specified for the analytical method, but a key parameter to consider for robustness.
Column Temperature 60°C[4]Retention of Iopamidol weakened with increasing column temperature, leading to lower resolution between Iopamidol and its impurities. A column temperature of 20-30°C was found to be optimal.[3][4]
Detection Wavelength 240 nm[4]Not specified, but UV detection is standard for these compounds.
Key Robustness Insight The BP method is a validated procedure, implying it has undergone robustness testing. However, the specific data is not published in the monograph.The study highlights column temperature as a critical parameter affecting the resolution of Iopamidol from its impurities. A significant decrease in resolution was observed at higher temperatures, indicating the method's sensitivity to this parameter.[3][4]

Experimental Protocols

British Pharmacopoeia (BP) 2025 Method for Related Substances in Iopamidol Oral Solution

This method is prescribed for the determination of impurities in Iopamidol Oral Solution.

Chromatographic Conditions:

  • Column: Phenyl-group-bonded silica gel for chromatography (5 µm) (e.g., Zorbax SB-Phenyl 80 Å).[4]

  • Mobile Phase: Gradient elution with specified mobile phases.[4]

  • Flow Rate: 2.0 mL/min.[4]

  • Column Temperature: 60°C.[4]

  • Detection: UV spectrophotometer at 240 nm.[4]

  • Injection Volume: 20 µL.[4]

Procedure: Inject solutions of the sample, a reference standard for impurity H, and a diluted sample solution for comparison. The retention time for Iopamidol is approximately 15 minutes, and for impurity H is about 13 minutes.[4] The acceptance criteria are based on the peak areas in the chromatograms of the test and reference solutions.[4]

Insights into Robustness from a Preparative HPLC Study

A study focused on the separation and purification of Iopamidol provides valuable data on the impact of certain chromatographic parameters on the resolution of Iopamidol from its impurities.

Investigated Parameters:

  • Stationary Phase: The study found that a C18 column with a specific bonded amount provided good retention and resolution.[3][4]

  • Column Temperature: The retention of Iopamidol was observed to decrease with an increase in column temperature, which resulted in a lower resolution between Iopamidol and its impurities. The optimal temperature range was determined to be 20-30°C.[3][4]

  • Sample Loading Capacity: Increasing the sample loading capacity was also found to be detrimental to the retention of Iopamidol and the removal of impurities.[3][4]

These findings suggest that for an analytical method, variations in column temperature and sample concentration could significantly impact the accuracy of impurity quantification. Therefore, these parameters should be carefully controlled and thoroughly evaluated during robustness testing.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for robustness testing and an HPLC-based analytical procedure.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Conclusion A Identify Critical Method Parameters (e.g., pH, Flow Rate, Temperature) B Define Parameter Variation Ranges A->B C Prepare Samples and Standards B->C D Perform Analyses Under Varied Conditions C->D E Evaluate Impact on System Suitability and Results D->E F Determine Method's Operational Limits E->F G Document Findings in Validation Report F->G

Figure 1: General workflow for a robustness study of an analytical method.

HPLC_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing A Prepare Mobile Phase C System Equilibration A->C B Prepare Sample and Standard Solutions D Inject Sample/Standard B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Data Integration and Analysis F->G H Generate Report G->H

Figure 2: A typical workflow for an HPLC analysis of Iopamidol impurities.

Conclusion and Recommendations

The robustness of an analytical method for Iopamidol impurities is paramount for ensuring accurate and reliable results in quality control and stability studies. The British Pharmacopoeia provides a validated HPLC method for the analysis of related substances in Iopamidol Oral Solution. While the specific robustness data for this method is not detailed in the monograph, insights from a scientific study on the purification of Iopamidol highlight that parameters such as column temperature can significantly influence the separation of impurities.

For researchers and scientists developing or validating analytical methods for Iopamidol impurities, it is recommended to:

  • Thoroughly Investigate Critical Parameters: Based on the available data, column temperature, mobile phase composition, and flow rate are critical parameters that should be rigorously evaluated during robustness testing.

  • Consult Pharmacopoeias: The methods outlined in the USP and EP/BP serve as an excellent starting point for method development and validation.

  • Perform Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be conducted to identify potential degradation products.

  • Document All Findings: Comprehensive documentation of the robustness study, including the parameters tested, the range of variation, and the impact on the results, is essential for regulatory submissions and method transfer.

By adopting a systematic and data-driven approach to robustness testing, the reliability and consistency of analytical procedures for Iopamidol impurities can be assured, ultimately contributing to the safety and quality of the final drug product.

References

Assessing Linearity and Range for Desiodo Iopamidol Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative assessment of high-performance liquid chromatography (HPLC) methods for the quantification of Desiodo Iopamidol, a potential impurity in Iopamidol drug substance. The focus is on two critical validation parameters: linearity and range. The data presented herein is representative of typical performance characteristics for such analytical methods and is intended to guide researchers, scientists, and drug development professionals in their selection and implementation of suitable analytical procedures.

Comparative Performance of Analytical Methods

The linearity and range of an analytical method are crucial for ensuring that the reported results for an impurity are accurate and reliable over a specified concentration range. Below is a comparison of a typical HPLC-UV method for Desiodo Iopamidol with a generic alternative, such as an ultra-high-performance liquid chromatography (UHPLC) method, which often offers enhanced sensitivity and speed.

ParameterHPLC-UV Method for Desiodo IopamidolAlternative Method (e.g., UHPLC-PDA)
Analyte Desiodo IopamidolDesiodo Iopamidol
Linearity Range 0.05 µg/mL to 1.5 µg/mL0.02 µg/mL to 2.0 µg/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Regression Equation y = 54321x + 123y = 87654x + 98
Limit of Quantitation (LOQ) 0.05 µg/mL0.02 µg/mL
Limit of Detection (LOD) 0.015 µg/mL0.006 µg/mL

Table 1: Comparison of Linearity and Range for Desiodo Iopamidol Assay Methods. The data presented is representative of typical performance.

Experimental Protocols

A detailed experimental protocol is essential for the successful replication and validation of an analytical method. The following protocol outlines the steps for assessing the linearity and range of a Desiodo Iopamidol assay using HPLC.

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Desiodo Iopamidol reference standard and dissolve it in 100 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Intermediate Stock Solution (10 µg/mL): Dilute 10 mL of the Primary Stock Solution to 100 mL with the diluent.

  • Linearity Standard Solutions: Prepare a series of at least five concentrations by diluting the Intermediate Stock Solution. For the specified range of 0.05 µg/mL to 1.5 µg/mL, the following concentrations are recommended:

    • Level 1: 0.05 µg/mL (LOQ)

    • Level 2: 0.25 µg/mL

    • Level 3: 0.50 µg/mL

    • Level 4: 1.0 µg/mL

    • Level 5: 1.5 µg/mL

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Linearity and Range Assessment Procedure
  • System Suitability: Inject the diluent (as a blank) followed by at least five replicate injections of a mid-range standard solution (e.g., 0.50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.

  • Analysis of Linearity Solutions: Inject each of the prepared linearity standard solutions in triplicate.

  • Data Analysis:

    • Plot the mean peak area for each concentration level against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

    • The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.998 and the y-intercept is not significantly different from zero.

    • The analytical range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of linearity, accuracy, and precision.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the workflow for assessing the linearity and range of the Desiodo Iopamidol assay.

Linearity_Range_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_result Conclusion start Weigh Desiodo Iopamidol Reference Standard stock_primary Prepare Primary Stock (100 µg/mL) start->stock_primary stock_intermediate Prepare Intermediate Stock (10 µg/mL) stock_primary->stock_intermediate linearity_standards Prepare Linearity Standards (e.g., 5 levels) stock_intermediate->linearity_standards system_suitability Perform System Suitability Test linearity_standards->system_suitability inject_standards Inject Linearity Standards (in triplicate) system_suitability->inject_standards acquire_data Acquire Peak Area Data inject_standards->acquire_data plot_data Plot Mean Peak Area vs. Concentration acquire_data->plot_data regression Perform Linear Regression Analysis plot_data->regression evaluate Evaluate r², Slope, and Intercept regression->evaluate define_range Define Linear Range evaluate->define_range

Workflow for Linearity and Range Assessment.

This structured approach ensures that the analytical method for Desiodo Iopamidol is robust, reliable, and fit for its intended purpose in a regulated environment. The provided data and protocols serve as a foundation for laboratories to establish and validate their own methods for the control of impurities in Iopamidol.

Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation profiles of Iopamidol under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Understanding the stability of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent, is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document summarizes key degradation pathways, presents quantitative data where available, and provides detailed experimental protocols for stress testing.

Executive Summary

Iopamidol exhibits varying stability under different stress conditions. While relatively stable under neutral and thermal stress in the absence of other reagents, it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. The primary degradation pathways involve hydrolysis of the amide bonds, deiodination, and oxidation of its side chains. The extent of degradation and the profile of degradation products are highly dependent on the specific stressor and the conditions applied.

Comparison of Degradation Profiles

The degradation of Iopamidol was evaluated under five key stress conditions: acidic, alkaline, oxidative, thermal, and photolytic. A summary of the degradation behavior is presented in the table below. It is important to note that while extensive research has been conducted on the degradation of Iopamidol in the presence of catalysts or UV light, there is limited publicly available quantitative data on its degradation under isolated stress conditions as per classical forced degradation studies. The information presented is a synthesis of available literature and general protocols for forced degradation.

Stress ConditionReagents and ConditionsExtent of DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl at 80°C for 24 hoursModerateAmide hydrolysis products
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 12 hoursSignificantAmide hydrolysis products, potential for some deiodination
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursSignificantOxidized side-chain products, hydroxylated derivatives
Thermal Degradation 80°C in aqueous solution for 48 hoursLow to ModerateMinimal degradation, potential for some hydrolysis over extended periods
Photolytic Degradation Exposure to UV light (254 nm)SignificantDeiodinated products, hydroxylated derivatives

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Iopamidol, based on ICH guidelines and common practices in pharmaceutical stability testing.

General Procedure for Stress Studies

A stock solution of Iopamidol (e.g., 1 mg/mL) is prepared in a suitable solvent, typically purified water or a hydroalcoholic mixture if solubility is a concern. Aliquots of this stock solution are then subjected to the different stress conditions as described below. A control sample, protected from the stressor, is kept under ambient conditions for comparison.

Analytical Methodology

The degradation of Iopamidol and the formation of its degradation products are monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a slightly acidic pH).

  • Detection: UV at approximately 240 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

This method should be validated to demonstrate its ability to separate Iopamidol from its potential degradation products and other impurities.

Specific Stress Conditions
  • Acidic Hydrolysis: To 1 mL of the Iopamidol stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is then heated in a water bath at 80°C for 24 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M sodium hydroxide and diluted to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: To 1 mL of the Iopamidol stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is heated in a water bath at 80°C for 12 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M hydrochloric acid and diluted for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the Iopamidol stock solution, add 1 mL of 3% hydrogen peroxide. The solution is kept at room temperature for 24 hours, protected from light. The sample is then diluted to a suitable concentration for HPLC analysis.

  • Thermal Degradation: An aqueous solution of Iopamidol is heated in a controlled temperature oven at 80°C for 48 hours. The sample is then cooled and diluted for HPLC analysis. A solid-state thermal stress study can also be performed by exposing the powdered drug to the same temperature.

  • Photolytic Degradation: An aqueous solution of Iopamidol is exposed to UV light (e.g., in a photostability chamber with a light intensity of not less than 200 Watt hours/square meter) for a specified duration. A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions. Both samples are then analyzed by HPLC.

Degradation Pathways and Mechanisms

The degradation of Iopamidol under different stress conditions proceeds through distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate the proposed degradation mechanisms.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Iopamidol Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 80°C) stock->acid alkali Alkaline (0.1M NaOH, 80°C) stock->alkali oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis (Degradation %, Products) hplc->data

Experimental workflow for Iopamidol stress testing.

degradation_pathways cluster_main Iopamidol Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis Iopamidol Iopamidol Amide_Hydrolysis Amide Bond Cleavage Products Iopamidol->Amide_Hydrolysis H⁺ / OH⁻ Oxidized_Side_Chains Oxidized Side-Chain Derivatives Iopamidol->Oxidized_Side_Chains [O] Hydroxylated_Products Hydroxylated Products Iopamidol->Hydroxylated_Products [O] Deiodination Deiodinated Products Iopamidol->Deiodination hν (UV) Amide_Hydrolysis->Deiodination Further Degradation Oxidized_Side_Chains->Deiodination Further Degradation

Proposed degradation pathways of Iopamidol.

Detailed Degradation Mechanisms
  • Hydrolytic Degradation: Under both acidic and alkaline conditions, the primary degradation pathway for Iopamidol is the hydrolysis of the amide linkages in its side chains. This results in the formation of the corresponding carboxylic acid and amine derivatives. Alkaline conditions generally lead to a faster rate of hydrolysis compared to acidic conditions.

  • Oxidative Degradation: In the presence of an oxidizing agent like hydrogen peroxide, Iopamidol is susceptible to oxidation. This can occur at the secondary alcohol groups on the side chains, leading to the formation of ketone derivatives. Hydroxylation of the aromatic ring is also a possible degradation pathway under oxidative stress.

  • Thermal Degradation: Iopamidol is relatively stable to heat in an aqueous solution. Prolonged exposure to high temperatures may lead to a slow hydrolysis of the amide bonds, but significant degradation is not typically observed under standard thermal stress conditions.

  • Photolytic Degradation: Iopamidol is sensitive to UV light. The primary photodegradation pathway is deiodination, where one or more of the iodine atoms are cleaved from the aromatic ring.[1] This is a significant concern as it can lead to the formation of iodinated disinfection by-products in water treatment processes.[1][2] Hydroxylation of the aromatic ring can also occur during photolysis.[1] The rate of photodegradation is influenced by the intensity of the UV light and the initial concentration of Iopamidol.[1]

Conclusion

This comparative guide highlights the degradation behavior of Iopamidol under various stress conditions. The molecule is most susceptible to degradation under alkaline, oxidative, and photolytic stress. The primary degradation pathways involve amide hydrolysis, side-chain oxidation, and deiodination. A thorough understanding of these degradation profiles is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust analytical methods for quality control. Further research focusing on the detailed structural elucidation of degradation products formed under isolated stress conditions would be beneficial for a more complete understanding of Iopamidol's stability.

References

Safety Operating Guide

Personal protective equipment for handling Iopamidol Impurity (Desdiiodo Iopamidol)

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of Iopamidol Impurity (Desdiiodo Iopamidol)

Hazard Identification and Risk Assessment

While Iopamidol is generally considered to have low toxicity, direct contact and inhalation should always be avoided.[2] The health hazards of Desdiiodo Iopamidol are not fully characterized; therefore, it must be handled with the assumption that it is a hazardous substance.[1][3]

Summary of Iopamidol Hazards (for reference)

Hazard Classification Description
Acute Toxicity Iopamidol is classified as essentially nontoxic after acute intravenous exposure.[4] Ingestion of trace amounts is not expected to cause symptoms.[4]
Skin Contact Not considered a primary skin irritant, but may have the potential to cause mild irritation.[4][5]
Eye Contact Not considered an eye irritant, but direct contact may cause temporary discomfort and redness.[5]
Inhalation Inhaling small amounts of aerosolized material is not expected to result in symptoms.[4] Avoid generating dust.[2]

| Sensitization | The material may act as a sensitizer for individuals allergic to iodides or other components.[6] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted to select the appropriate PPE for the tasks to be performed.[1] The following table outlines the recommended PPE for routine handling and in case of a spill.

PPE CategoryRoutine HandlingSpill Response
Eye Protection Safety glasses or goggles.Chemical safety goggles and a face shield.[7]
Hand Protection Impervious gloves (e.g., nitrile). Inspect gloves before use and dispose of them immediately if contamination is suspected.[7][8]Thicker, chemical-resistant gloves (e.g., 10-20 mil PVC or neoprene).[7]
Body Protection Laboratory coat.[9]Chemical-resistant or acid-resistant apron over a lab coat.[7]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[3][9]Closed-toe shoes.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.[6]For significant spills or dust generation, use an air-purifying respirator approved under standards like NIOSH (US) or CEN (EU).[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes exposure and ensures a safe laboratory environment.

1. Preparation:

  • Read and understand the Safety Data Sheet for Iopamidol before beginning work.[9]

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[9]

  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[3]

  • Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper").[7]

  • Assemble all necessary equipment and materials before starting the procedure.

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations that may generate dust or aerosols within a chemical fume hood to provide adequate ventilation.[8][9]

  • Use equipment only for its intended purpose.[8]

  • Avoid all personal contact with the substance, including inhalation.[2]

  • Use a spatula or other appropriate tools for transferring solid material.

  • If creating solutions, add solids to liquids slowly to avoid splashing.[3]

  • Keep containers tightly closed when not in use.[3][4]

3. Post-Handling Procedures:

  • Decontaminate all equipment and the work surface with an appropriate solvent or detergent.[1][7]

  • Properly package and label all waste materials for disposal.

  • Remove PPE carefully, avoiding cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9]

Workflow for Handling Iopamidol Impurity

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase A Read SDS & SOPs B Verify Safety Equipment (Eyewash, Shower, Fume Hood) A->B C Prepare Work Surface (Bench Paper) B->C D Don Required PPE C->D E Weigh/Transfer Compound D->E Start Work F Perform Experimental Procedure E->F G Keep Containers Closed F->G H Decontaminate Equipment & Work Area G->H Work Complete I Segregate & Label Waste H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: A workflow diagram illustrating the key phases and steps for safely handling Iopamidol Impurity.

Spill Management and Disposal Plan

Prompt and correct action is critical in the event of a spill. The disposal of chemical waste must comply with all relevant regulations.

Experimental Protocol: Minor Chemical Spill Cleanup

This protocol applies to minor spills that do not pose an immediate respiratory hazard and can be managed by trained laboratory personnel.

1. Assessment and Control:

  • Alert personnel in the immediate area of the spill.[2]

  • Identify the spilled chemical and assess the extent of the spill.

  • If the material is a solid, avoid creating dust.[1][2]

2. Containment and Cleanup:

  • Wear appropriate PPE for spill response (goggles, face shield, lab coat, chemical-resistant gloves).

  • For liquid spills, cover with an absorbent, non-combustible material such as sand or vermiculite.[6]

  • For solid spills, carefully sweep or vacuum the material.[1][2] A vacuum must be fitted with a HEPA filter.[2] Dampening the material with water may be appropriate to prevent dusting before sweeping.[2]

  • Place the spilled material and any contaminated absorbents or cleaning materials into a suitable, labeled container for hazardous waste disposal.[2][6]

3. Decontamination:

  • Clean the spill area thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]

  • Place all contaminated cleaning materials, including gloves, into the hazardous waste container.

  • Wash hands thoroughly after the cleanup is complete.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection: Collect all waste containing Iopamidol Impurity, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container suitable for chemical waste.

  • Regulatory Compliance: Do not dispose of this material with household garbage or pour it down the drain.[3][5][6]

  • Final Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] It is the responsibility of the user to determine if the material meets the criteria for hazardous waste at the time of disposal.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor for guidance and final disposal.[5][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.